molecular formula C171H245N53O47S6 B1573953 Phrixotoxin-3

Phrixotoxin-3

Cat. No.: B1573953
M. Wt: 4059.9 Da
Attention: For research use only. Not for human or veterinary use.
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Description

Phrixotoxin-3  (PaurTx3 or Beta-theraphotoxin-Ps1a) is a valuable pharmacological tool to study voltage-gated sodium channels. This compound, originally issued from the venom of the tarantula phrixotrichus auratus, has been shown to inhibit Nav1.1, Nav1.2, Nav1.3, Nav1.4 and Nav1.5 with respective IC50 values of 610 nM, 0.6 nM, 42 nM, 288 nM and 72 nM. It is thus considered as one of the most potent and almost selective modulator of Nav1.2.

Properties

Molecular Formula

C171H245N53O47S6

Molecular Weight

4059.9 Da

Appearance

White lyophilized solidPurity rate: > 97 %AA sequence: Asp-Cys2-Leu-Gly-Phe-Leu-Trp-Lys-Cys9-Asn-Pro-Ser-Asn-Asp-Lys-Cys16-Cys17-Arg-Pro-Asn-Leu-Val-Cys23-Ser-Arg-Lys-Asp-Lys-Trp-Cys30-Lys-Tyr-Gln-Ile-OHLength (aa): 34

Origin of Product

United States

Foundational & Exploratory

Phrixotoxin-3: A Technical Guide to its Discovery, Origin, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phrixotoxin-3 (PaurTx3) is a peptide toxin isolated from the venom of the Chilean copper tarantula, Phrixotrichus auratus. It has emerged as a potent and selective modulator of voltage-gated sodium channels (Nav), with a particularly high affinity for the Nav1.2 subtype. This technical guide provides an in-depth overview of the discovery, origin, and mechanism of action of this compound. It includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and a visual representation of its effect on sodium channel gating. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the therapeutic and research applications of this potent neurotoxin.

Discovery and Origin

This compound was first described as one of four novel peptide toxins acting on voltage-gated sodium channels, as detailed in a seminal 2006 study by Bosmans et al.[1]. The toxin is a natural component of the venom of the Chilean copper tarantula, Phrixotrichus auratus (also known as Paraphysa scrofa). Phrixotoxins, as a family, are peptide toxins derived from this tarantula's venom. While Phrixotoxin-1 and -2 are known to block A-type voltage-gated potassium channels, this compound specifically targets voltage-gated sodium channels.

The isolation and purification of this compound from the crude tarantula venom typically involves a multi-step process combining venom milking from the spider, followed by fractionation using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC)[2][3][4][5][6].

Physicochemical Properties and Structure

This compound is a 34-amino acid peptide with the sequence DCLGFLWKCNPSNDKCCRPNLVCSRKDKWCKYQI. It is also referred to as PaurTx3 or Beta-theraphotoxin-Ps1a[7]. The toxin's structure is stabilized by three disulfide bridges, a feature common to many spider venom peptides that confers significant chemical and thermal stability.

Mechanism of Action

This compound is classified as a gating modifier toxin[8][9][10]. Unlike pore blockers that physically occlude the ion conduction pathway, gating modifiers bind to the voltage-sensing domains (VSDs) of the channel protein[9][10][11]. Specifically, this compound interacts with the voltage sensor in domain II of the Nav channel[8]. This interaction does not prevent the channel from opening but rather alters its voltage-dependent gating kinetics[7].

The primary effect of this compound is a depolarizing shift in the voltage-dependence of activation[7][12]. This means that a stronger depolarization is required to open the channel in the presence of the toxin. By stabilizing the voltage sensor in its resting or closed state, this compound effectively increases the threshold for channel activation, leading to a reduction in the inward sodium current and a decreased firing rate of neurons.

Signaling Pathway Diagram

Phrixotoxin3_Mechanism This compound Mechanism of Action on Voltage-Gated Sodium Channels cluster_membrane Cell Membrane Nav_channel Voltage-Gated Sodium Channel (Nav) VSD_II Voltage Sensor Domain II (VSD-II) Pore Pore Domain Activation Channel Activation (Open State) VSD_II->Activation Conformational change leads to Reduced_Firing Reduced Neuronal Firing Rate Phrixotoxin3 This compound Phrixotoxin3->VSD_II Binds to and stabilizes in resting state Phrixotoxin3->Activation Inhibits by shifting voltage-dependence Depolarization Membrane Depolarization Depolarization->VSD_II Activates Na_Influx Na+ Influx Activation->Na_Influx Allows Action_Potential Action Potential Propagation Na_Influx->Action_Potential Initiates

Caption: this compound binds to the voltage sensor of Nav channels, shifting activation to more depolarized potentials and reducing neuronal firing.

Quantitative Data

The inhibitory activity of this compound has been quantified against a panel of voltage-gated sodium channel subtypes. The half-maximal inhibitory concentration (IC50) values highlight its potent and selective nature, particularly for Nav1.2.

Nav Channel SubtypeIC50 (nM)
Nav1.1610
Nav1.20.6
Nav1.342
Nav1.4288
Nav1.572
Nav1.8>10,000

Data sourced from Bosmans et al. (2006) and various supplier datasheets.[1][7]

Experimental Protocols

The characterization of this compound's activity primarily relies on electrophysiological techniques, specifically the two-electrode voltage clamp (TEVC) method using Xenopus laevis oocytes as a heterologous expression system.

Venom Fractionation and Toxin Purification
  • Venom Milking: Crude venom is obtained from adult Phrixotrichus auratus specimens.

  • Solubilization and Centrifugation: The collected venom is solubilized in an appropriate buffer (e.g., deionized water or a mild acidic solution) and centrifuged to pellet insoluble components.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The soluble venom extract is subjected to RP-HPLC on a C18 column. A linear gradient of an organic solvent (e.g., acetonitrile) in an aqueous solution containing a counter-ion (e.g., 0.1% trifluoroacetic acid) is used to separate the venom components based on their hydrophobicity.

  • Fraction Collection and Analysis: Fractions are collected and screened for activity on voltage-gated sodium channels using electrophysiological assays. The fraction containing this compound is identified and further purified to homogeneity through subsequent rounds of HPLC.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology
  • Xenopus laevis Oocyte Preparation:

    • Oocytes are surgically removed from mature female Xenopus laevis frogs.

    • The oocytes are defolliculated by enzymatic digestion (e.g., with collagenase) to remove the surrounding follicular cell layer.

    • Healthy, stage V-VI oocytes are selected for injection.

  • cRNA Injection:

    • Complementary RNA (cRNA) encoding the desired human Nav channel α-subunit and auxiliary β-subunits are synthesized in vitro.

    • A defined amount of cRNA is injected into the cytoplasm of the prepared oocytes.

    • The injected oocytes are incubated for 2-7 days to allow for the expression of functional ion channels in the oocyte membrane.

  • Electrophysiological Recording:

    • An oocyte expressing the target Nav channel is placed in a recording chamber and continuously perfused with a standard bath solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.4).

    • Two microelectrodes, filled with a high potassium solution (e.g., 3 M KCl), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a desired voltage.

    • A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.

  • Voltage Protocol and Data Acquisition:

    • The oocyte is held at a negative holding potential (e.g., -90 mV) to ensure the channels are in a closed, resting state.

    • To elicit sodium currents, the membrane potential is stepped to a series of depolarizing test potentials (e.g., from -80 mV to +60 mV in 10 mV increments).

    • The resulting inward sodium currents are recorded and digitized for analysis.

  • Toxin Application and IC50 Determination:

    • A baseline recording of the sodium current is established.

    • This compound, at various concentrations, is applied to the oocyte via the perfusion system.

    • The effect of the toxin on the peak sodium current is measured at each concentration.

    • The percentage of current inhibition is plotted against the toxin concentration, and the data are fitted with a Hill equation to determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for this compound Characterization cluster_purification Toxin Purification cluster_electrophysiology Electrophysiology Venom_Milking Venom Milking from Phrixotrichus auratus Solubilization Solubilization & Centrifugation Venom_Milking->Solubilization RPHPLC Reverse-Phase HPLC Solubilization->RPHPLC Fraction_Collection Fraction Collection & Screening RPHPLC->Fraction_Collection Pure_Toxin Pure this compound Fraction_Collection->Pure_Toxin TEVC Two-Electrode Voltage Clamp (TEVC) Pure_Toxin->TEVC Apply to oocytes Oocyte_Prep Xenopus Oocyte Preparation cRNA_Injection cRNA Injection (Nav Channels) Oocyte_Prep->cRNA_Injection Incubation Incubation (2-7 days) cRNA_Injection->Incubation Incubation->TEVC Data_Analysis Data Analysis (IC50 Determination) TEVC->Data_Analysis

Caption: Workflow for the purification of this compound and its electrophysiological characterization using TEVC in Xenopus oocytes.

Conclusion

This compound is a valuable pharmacological tool for the study of voltage-gated sodium channels. Its high potency and selectivity for the Nav1.2 subtype make it a particularly useful probe for dissecting the physiological roles of this channel in the central nervous system. Further research into the structure-activity relationship of this compound and its binding site on the Nav1.2 channel may facilitate the design of novel therapeutic agents for the treatment of neurological disorders where Nav1.2 dysfunction is implicated. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, enabling further exploration of its potential.

References

Phrixotoxin-3: A Technical Guide to its Sequence, Structure, and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phrixotoxin-3 (PaurTx3), a peptide toxin isolated from the venom of the Chilean copper tarantula Phrixotrichus auratus, is a potent and selective modulator of voltage-gated sodium channels (NaV).[1][2] As a member of the gating-modifier toxin family, this compound provides a valuable pharmacological tool for the study of NaV channel structure-function relationships and serves as a potential lead compound in drug discovery programs targeting neurological and cardiovascular disorders. This document provides a comprehensive overview of the amino acid sequence, structure, and mechanism of action of this compound, along with relevant quantitative data and experimental protocols.

Amino Acid Sequence and Structure

This compound is a 34-amino acid peptide with the following primary sequence: DCLGFLWKCNPSNDKCCRPNLVCSRKDKWCKYQI

The structure of this compound is characterized by a specific pattern of three disulfide bridges that are crucial for its biological activity. These bridges form between the following cysteine residues:

  • Cys2 and Cys17

  • Cys9 and Cys23

  • Cys16 and Cys30

The UniProt accession number for this compound is P84510.[1] As of the latest update, an experimentally determined three-dimensional structure of this compound has not been deposited in the Protein Data Bank (PDB). However, its structure can be inferred through homology modeling based on other tarantula toxins with similar cysteine knot motifs.

Quantitative Data: Potency on Voltage-Gated Sodium Channels

This compound exhibits varying degrees of potency against different subtypes of voltage-gated sodium channels. The half-maximal inhibitory concentration (IC50) values, determined through electrophysiological studies, are summarized in the table below.

NaV Channel SubtypeIC50 (nM)
NaV1.1610
NaV1.20.6
NaV1.342
NaV1.4288
NaV1.572

Data sourced from multiple references.[2][3][4]

Mechanism of Action and Signaling Pathway

This compound modulates the function of voltage-gated sodium channels through a dual mechanism characteristic of gating-modifier toxins.[1][3] It binds to the extracellular side of the channel, specifically interacting with the voltage-sensing domain (VSD).[5] For NaV1.2, it has been shown to interact with the voltage sensor in domain II.[5] This interaction leads to:

  • A depolarizing shift in the voltage-dependence of activation: This makes it more difficult for the channel to open in response to membrane depolarization.

  • Blockage of the inward sodium current: This further reduces the influx of sodium ions.

By altering the channel's gating kinetics, this compound effectively reduces the excitability of neurons.[1]

Phrixotoxin3_Mechanism cluster_membrane Cell Membrane NaV_Channel Voltage-Gated Sodium Channel (NaV) Binding Binds to Extracellular Voltage-Sensing Domain Phrixotoxin3 This compound Phrixotoxin3->NaV_Channel targets Depolarizing_Shift Depolarizing Shift in Gating Kinetics Binding->Depolarizing_Shift Current_Block Block of Inward Sodium Current Binding->Current_Block Reduced_Excitability Reduced Neuronal Excitability Depolarizing_Shift->Reduced_Excitability Current_Block->Reduced_Excitability

Mechanism of this compound action on voltage-gated sodium channels.

Experimental Protocols

Determination of IC50 Values using Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This protocol outlines the general procedure for assessing the inhibitory activity of this compound on different NaV channel subtypes expressed heterologously in Xenopus laevis oocytes.

a. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • Inject oocytes with cRNA encoding the desired human NaV α-subunit and β-subunits.

  • Incubate the injected oocytes for 2-7 days at 18°C in ND96 solution.

b. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a recording solution.

  • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

  • Clamp the oocyte membrane potential at a holding potential of -90 mV.

  • Elicit sodium currents by applying depolarizing voltage steps.

  • Record baseline currents in the absence of the toxin.

  • Perfuse the chamber with increasing concentrations of this compound and record the resulting inhibition of the sodium current.

  • Wash out the toxin to assess the reversibility of the block.

c. Data Analysis:

  • Measure the peak inward sodium current at each toxin concentration.

  • Normalize the current inhibition relative to the baseline current.

  • Plot the concentration-response curve and fit the data to a Hill equation to determine the IC50 value.

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject NaV Channel cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate Oocytes cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Record_Baseline Record Baseline Sodium Currents TEVC_Setup->Record_Baseline Apply_Toxin Apply Increasing Concentrations of This compound Record_Baseline->Apply_Toxin Record_Inhibition Record Inhibited Sodium Currents Apply_Toxin->Record_Inhibition Measure_Currents Measure Peak Currents Record_Inhibition->Measure_Currents Plot_Curve Plot Concentration- Response Curve Measure_Currents->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

Workflow for IC50 determination of this compound using TEVC.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This compound can be chemically synthesized using Fmoc-based solid-phase peptide synthesis.[1] This allows for the production of the toxin for research purposes without relying on venom extraction.

a. Peptide Chain Assembly:

  • Swell a suitable resin (e.g., Rink Amide resin) in a synthesis vessel.

  • Sequentially couple Fmoc-protected amino acids to the resin according to the this compound sequence. Each cycle involves:

    • Fmoc deprotection with piperidine (B6355638) in DMF.

    • Coupling of the next Fmoc-amino acid using a coupling agent (e.g., HBTU/DIPEA).

    • Washing steps with DMF and DCM.

b. Cysteine Protection Strategy:

  • Use orthogonal protecting groups for the cysteine residues to ensure correct disulfide bond formation. For example, use Trt (trityl) for one pair of cysteines, Acm (acetamidomethyl) for another, and a third acid-labile group for the final pair.

c. Cleavage and Deprotection:

  • Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the acid-labile side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

d. Disulfide Bond Formation (Oxidative Folding):

  • Purify the linear, reduced peptide by reverse-phase HPLC.

  • Perform sequential, regioselective disulfide bond formation by selectively removing the orthogonal cysteine protecting groups and oxidizing the free thiols. For example:

    • Remove Trt groups and form the first disulfide bond via air oxidation in a basic buffer.

    • Remove Acm groups with iodine and form the second disulfide bond.

    • Form the final disulfide bond.

  • Purify the final folded and oxidized this compound by reverse-phase HPLC.

e. Characterization:

  • Verify the molecular weight of the synthesized peptide using mass spectrometry.

  • Confirm the biological activity of the synthetic toxin using the electrophysiology protocol described above.

Conclusion

This compound is a highly potent and selective modulator of voltage-gated sodium channels, with particular efficacy against the NaV1.2 subtype. Its well-defined amino acid sequence and disulfide bridge pattern, combined with its distinct mechanism of action, make it an invaluable tool for neuropharmacological research. The detailed protocols provided herein offer a framework for the synthesis and functional characterization of this compound, facilitating further investigation into its therapeutic potential.

References

Phrixotoxin-3: A Technical Guide to its Mechanism of Action on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phrixotoxin-3 (PaurTx3), a peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus, has emerged as a highly potent and selective modulator of voltage-gated sodium channels (VGSCs). Its unique mechanism of action, characterized by the inhibition of sodium current and alteration of channel gating kinetics, makes it an invaluable pharmacological tool for studying VGSC structure and function. This document provides a comprehensive overview of PaurTx3's interaction with sodium channels, detailing its mechanism, quantitative effects, the experimental protocols used for its characterization, and its subtype selectivity.

Introduction to Voltage-Gated Sodium Channels (VGSCs)

Voltage-gated sodium channels are large, pore-forming transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells, such as neurons and muscle cells.[1][2] These channels are composed of a primary pore-forming α-subunit, which consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[2] The S4 segment in each domain is rich in positively charged amino acids and functions as the channel's voltage sensor.[2][3] Upon membrane depolarization, the movement of these voltage sensors initiates a conformational change, opening the channel pore and allowing a massive influx of sodium ions. This event is followed by a rapid "fast inactivation" process, which is crucial for terminating the action potential.[1]

This compound: A Gating Modifier Toxin

This compound belongs to a class of neurotoxins known as "gating modifiers." Unlike pore blockers that physically occlude the ion conduction pathway, gating modifiers bind to different sites on the channel to alter its opening, closing, or inactivation kinetics.[1][3] PaurTx3 exerts its effects through a dual mechanism: it blocks the inward sodium current and induces a depolarizing shift in the voltage-dependence of channel activation.[3] This modulation is characteristic of toxins that interact with the channel's voltage sensors.[4]

Pharmacological studies indicate that PaurTx3 effectively inhibits the activation of the rNav1.2a channel by interacting with the voltage sensor in domain II (DII).[4] This interaction is thought to trap the voltage sensor, thereby impeding the channel's transition to an open state and shifting its activation curve to more positive potentials.

PaurTx3_Mechanism cluster_membrane Cell Membrane NavChannel Voltage-Gated Sodium Channel (Nav) Domain I Domain II Domain III Domain IV Central Pore Na_in Na+ Influx NavChannel:pore->Na_in Normal Depolarization VSDII Voltage Sensor (DII S4) Na_blocked Na+ Influx Blocked VSDII->Na_blocked Inhibits Current Activation_Shift Depolarizing Shift in Activation VSDII->Activation_Shift Alters Gating PaurTx3 This compound PaurTx3->VSDII Binds to DII Voltage Sensor

Caption: Mechanism of this compound action on a voltage-gated sodium channel.

Quantitative Pharmacology and Subtype Selectivity

PaurTx3 is one of the most potent peptide modulators of VGSCs discovered, demonstrating nanomolar to sub-nanomolar affinity for specific subtypes.[3][4] Its selectivity has been extensively characterized across a range of sodium channel isoforms expressed in Xenopus laevis oocytes. The toxin shows a particularly high potency for Nav1.2, a channel prevalent in the central nervous system.[3][4][5][6][7]

The table below summarizes the inhibitory concentrations (IC₅₀) of this compound against various human and rat Nav channel subtypes.

Channel SubtypeIC₅₀ (nM)SpeciesReference(s)
Nav1.1 610rat[7]
Nav1.2 0.6 ± 0.1rat[3][4][5][6]
Nav1.3 42rat[5][6]
Nav1.4 288 ± 58rat[7][8]
Nav1.5 72 ± 10rat[5][6][8]
Nav1.7 25human[3]
Nav1.8 >2000 (40-60% block at 2µM)rat[8]

Note: Data is compiled from multiple sources and experimental conditions may vary slightly.

Experimental Protocols: Electrophysiological Characterization

The quantitative data on PaurTx3's activity is primarily derived from two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus laevis oocytes. This technique allows for the functional expression of specific ion channel subtypes and precise control of the cell membrane potential.

Key Methodological Steps:
  • Oocyte Preparation and cRNA Injection:

    • Oocytes are surgically harvested from female Xenopus laevis frogs.

    • The follicular membrane is removed, typically through enzymatic digestion (e.g., with collagenase).

    • Complementary RNA (cRNA) encoding the specific Nav channel α-subunit (and often an auxiliary β-subunit) is microinjected into the oocyte cytoplasm.

    • Oocytes are incubated for 2-7 days to allow for channel protein expression and insertion into the cell membrane.

  • Two-Electrode Voltage-Clamp (TEVC) Recording:

    • An injected oocyte is placed in a recording chamber and perfused with a specific external solution (e.g., ND96).

    • Two microelectrodes are inserted into the oocyte: one to measure the membrane voltage and one to inject current.

    • The TEVC amplifier maintains a constant "holding potential," typically between -90 mV and -100 mV, where the sodium channels are in a closed, resting state.

    • To elicit a sodium current, the membrane is depolarized to various test potentials (e.g., in steps from -80 mV to +60 mV).

  • Data Acquisition and Analysis:

    • Sodium currents are recorded in the absence (control) and presence of varying concentrations of this compound.

    • The peak inward current at each test potential is measured.

    • A concentration-response curve is generated by plotting the percentage of current inhibition against the toxin concentration. This curve is then fitted with a Hill equation to determine the IC₅₀ value.

    • To analyze effects on gating, conductance-voltage (G-V) curves are generated and fitted with a Boltzmann distribution to measure shifts in the voltage of half-maximal activation (V₁/₂).[8]

TEVC_Workflow cluster_prep Channel Expression cluster_record Electrophysiology cluster_analysis Data Analysis oocyte Xenopus Oocyte Harvesting injection Nav Channel cRNA Microinjection oocyte->injection incubation Incubation (2-7 days) injection->incubation tevc Two-Electrode Voltage Clamp (TEVC) incubation->tevc depolarization Apply Voltage Pulses (e.g., -90mV to +60mV) tevc->depolarization recording Record Sodium Current (Control vs. PaurTx3) depolarization->recording iv_curve Generate I-V and G-V Curves recording->iv_curve dose_response Plot Dose-Response Curve iv_curve->dose_response ic50 Calculate IC50 and Gating Shifts dose_response->ic50

Caption: Standard experimental workflow for characterizing PaurTx3 using TEVC.

Structure-Activity Relationships and Binding Sites

The remarkable potency and selectivity of PaurTx3 are dictated by its three-dimensional structure and surface charge distribution. Molecular modeling studies suggest that even subtle differences in the surface residues of PaurTx3 and related toxins can lead to significant changes in their pharmacological profiles and selectivity for different Nav channel subtypes.[3]

While the interaction with the DII voltage sensor is a key aspect of its mechanism, recent research suggests a more complex binding scenario. A 2025 study proposes that this compound may bind to three distinct and antagonistic sites on the human Nav1.6 channel, indicating a multifaceted mode of interaction that could contribute to its complex effects on channel gating.[3] Further research is needed to fully elucidate the structural basis of these multiple interactions.

PaurTx3_Selectivity cluster_high High Potency cluster_medium Moderate Potency cluster_low Low Potency center_node This compound (PaurTx3) Nav1_2 Nav1.2 (IC50 = 0.6 nM) center_node->Nav1_2 Nav1_7 Nav1.7 (IC50 = 25 nM) center_node->Nav1_7 Nav1_3 Nav1.3 (IC50 = 42 nM) center_node->Nav1_3 Nav1_5 Nav1.5 (IC50 = 72 nM) center_node->Nav1_5 Nav1_4 Nav1.4 (IC50 = 288 nM) center_node->Nav1_4 Nav1_1 Nav1.1 (IC50 = 610 nM) center_node->Nav1_1

Caption: Logical relationship of PaurTx3 potency across Nav channel subtypes.

Conclusion

This compound is a powerful gating modifier of voltage-gated sodium channels, characterized by its sub-nanomolar potency against Nav1.2 and a distinct dual mechanism of action involving current block and a depolarizing shift in activation. Its primary interaction site is believed to be the voltage sensor of domain II, although evidence for multiple binding sites is emerging. As a highly selective pharmacological probe, PaurTx3 continues to be an invaluable tool for dissecting the structure-function relationships of sodium channels and serves as a potential scaffold for the development of novel therapeutics targeting specific channelopathies.

References

Phrixotoxin-3 Target Binding Sites on Nav1.2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phrixotoxin-3 (PaurTx3), a peptide toxin isolated from the venom of the Chilean copper tarantula Phrixotrichus auratus, has emerged as a highly potent and selective modulator of the voltage-gated sodium channel Nav1.2.[1][2] This channel subtype is predominantly expressed in the central nervous system and plays a critical role in neuronal excitability.[1] Dysregulation of Nav1.2 function has been implicated in various neurological disorders, including epilepsy, making it a key target for therapeutic intervention. This compound acts as a gating modifier, altering the voltage-dependent activation of Nav1.2, thereby inhibiting the generation and propagation of action potentials.[1] This in-depth technical guide provides a comprehensive overview of the current understanding of the this compound binding sites on Nav1.2, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental frameworks.

Introduction to this compound and Nav1.2

Voltage-gated sodium (Nav) channels are integral membrane proteins responsible for the rising phase of the action potential in most excitable cells. The Nav1.2 channel, encoded by the SCN2A gene, is a key player in neuronal signaling. This compound is a 34-amino-acid peptide that has been identified as one of the most potent known inhibitors of Nav1.2.[2][3] It functions as a gating modifier toxin, which, rather than blocking the ion-conducting pore, binds to the channel's voltage-sensing domains to alter their function.[4] Specifically, this compound interacts with the voltage sensor of domain II (VSDII) of the Nav1.2 channel.[1] This interaction stabilizes the voltage sensor in its resting state, making it more difficult for the channel to open in response to membrane depolarization.

Quantitative Data: this compound Interaction with Nav Channel Subtypes

The inhibitory activity of this compound has been quantified across various Nav channel subtypes, highlighting its remarkable selectivity for Nav1.2. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Nav Channel SubtypeIC50 (nM)Reference
Nav1.2 0.6 ± 0.1 [3]
Nav1.1610[2]
Nav1.342[2][5]
Nav1.4288[2]
Nav1.572[2][5]
Nav1.8>10,000[6]

This compound Binding Site on Nav1.2

Current research indicates that this compound binds to the extracellular S3-S4 loop, also known as the "paddle motif," of the voltage-sensing domain in domain II of the Nav1.2 channel.[1][4] This region undergoes a conformational change in response to changes in membrane potential, which is crucial for channel gating. By binding to this site, this compound is thought to trap the voltage sensor in its resting conformation, thereby inhibiting channel activation.

While the general location of the binding site is known, the specific amino acid residues on Nav1.2 that are critical for the interaction with this compound have not yet been definitively identified through site-directed mutagenesis studies. However, based on studies of other spider toxins that target the voltage sensors of Nav channels, it is highly probable that key interactions involve acidic and hydrophobic residues within the S3b-S4 loop of Nav1.2's domain II.

The following diagram illustrates the proposed mechanism of action.

Proposed Mechanism of this compound Action on Nav1.2 cluster_channel Nav1.2 Channel VSDII Domain II Voltage Sensor Activation Channel Activation VSDII->Activation Inhibition Inhibition of Activation VSDII->Inhibition Pore Pore Domain SodiumInflux Na+ Influx Pore->SodiumInflux Ptx3 This compound Ptx3->VSDII Binds to S3-S4 loop Depolarization Membrane Depolarization Depolarization->VSDII Activation->Pore NoSodiumInflux No Na+ Influx Inhibition->NoSodiumInflux

Caption: Proposed mechanism of this compound inhibition of Nav1.2 channel activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and Nav1.2.

Expression of Nav1.2 Channels in Xenopus laevis Oocytes

A common system for heterologous expression of ion channels for electrophysiological analysis is the Xenopus laevis oocyte.

Workflow:

Workflow for Nav1.2 Expression in Xenopus Oocytes Harvest Harvest Oocytes from Xenopus laevis Defolliculate Defolliculate Oocytes (Collagenase treatment) Harvest->Defolliculate Inject Inject Nav1.2 cRNA Defolliculate->Inject Incubate Incubate Oocytes (2-4 days, 18°C) Inject->Incubate Record Electrophysiological Recording Incubate->Record

Caption: Workflow for expressing Nav1.2 channels in Xenopus oocytes for electrophysiology.

Detailed Protocol:

  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made in the abdomen to remove a portion of the ovary. The ovarian lobes are separated and treated with collagenase to defolliculate the oocytes.

  • cRNA Injection: Oocytes are injected with a solution containing cRNA encoding the human Nav1.2 α-subunit and the auxiliary β1-subunit.

  • Incubation: Injected oocytes are incubated in a nutrient-rich solution at 18°C for 2-4 days to allow for channel expression.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is used to measure the macroscopic currents flowing through the expressed Nav1.2 channels in oocytes.

Recording Solutions:

  • External Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

  • Internal Electrode Solution: 3 M KCl.

Voltage Protocol:

  • Oocytes are clamped at a holding potential of -100 mV.

  • To elicit sodium currents, the membrane potential is stepped to various test potentials (e.g., from -80 mV to +60 mV in 5 mV increments) for a short duration (e.g., 50 ms).

  • Currents are recorded before and after the application of this compound to determine its effect on channel function.

Site-Directed Mutagenesis to Identify Binding Site Residues

To pinpoint the specific amino acids in the Nav1.2 domain II S3-S4 loop that are crucial for this compound binding, site-directed mutagenesis is employed.

Workflow:

Workflow for Site-Directed Mutagenesis Design Design Primers with Desired Mutation PCR Perform PCR with Wild-Type Nav1.2 Plasmid Design->PCR Digest Digest Parental (Wild-Type) Plasmid with DpnI PCR->Digest Transform Transform Mutant Plasmid into E. coli Digest->Transform Sequence Sequence Verify Mutation Transform->Sequence Express Express Mutant Channel and Perform Electrophysiology Sequence->Express

Caption: General workflow for identifying key binding residues using site-directed mutagenesis.

Detailed Protocol:

  • Mutant Design: Based on sequence alignments and homology modeling, candidate residues in the domain II S3-S4 loop of Nav1.2 are selected for mutation (e.g., to Alanine).

  • Mutagenesis: Overlap extension PCR-based site-directed mutagenesis is used to introduce the desired point mutations into the Nav1.2 cDNA.

  • Expression and Analysis: The mutant Nav1.2 channels are expressed in Xenopus oocytes, and the effect of this compound on their function is assessed using TEVC electrophysiology. A significant reduction in the inhibitory effect of the toxin on a mutant channel indicates that the mutated residue is a critical component of the binding site.

Signaling Pathways and Logical Relationships

The interaction of this compound with Nav1.2 directly impacts the signaling pathway of neuronal excitation.

Impact of this compound on Neuronal Signaling Stimulus Excitatory Stimulus Depolarization Membrane Depolarization Stimulus->Depolarization Nav12_Activation Nav1.2 Activation Depolarization->Nav12_Activation Na_Influx Na+ Influx Nav12_Activation->Na_Influx AP Action Potential Firing Na_Influx->AP Ptx3 This compound Inhibition Inhibition of Nav1.2 Activation Ptx3->Inhibition Inhibition->Nav12_Activation

Caption: Logical flow of this compound's impact on the neuronal action potential pathway.

Conclusion and Future Directions

This compound stands out as a powerful and selective tool for studying the structure and function of the Nav1.2 channel. Its ability to potently inhibit this specific channel subtype makes it a valuable lead compound for the development of novel therapeutics for neurological disorders characterized by neuronal hyperexcitability. While the binding site has been localized to the voltage sensor of domain II, the precise molecular determinants of this interaction remain to be fully elucidated. Future research employing site-directed mutagenesis, guided by homology modeling and structural biology approaches, will be crucial to map the exact binding pocket. A detailed understanding of the this compound-Nav1.2 interface will pave the way for the rational design of even more potent and selective Nav1.2 modulators with improved therapeutic profiles.

References

An In-Depth Technical Guide to the Gating Modifier Effects of Phrixotoxin-3 on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phrixotoxin-3 (PaurTx3), a peptide toxin isolated from the venom of the Chilean tarantula Phrixotrichus auratus, is a potent and selective modulator of voltage-gated sodium (Nav) channels. As a "gating modifier" toxin, it exerts its effects not by blocking the ion conduction pore, but by altering the voltage-dependent gating machinery of the channel. This technical guide provides a comprehensive overview of the core effects of this compound on ion channels, with a focus on its mechanism of action, quantitative effects on various Nav channel subtypes, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers investigating the pharmacology of ion channels and for professionals involved in the development of novel therapeutics targeting these critical membrane proteins.

Introduction to this compound and its Target: Voltage-Gated Sodium Channels

Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells, such as neurons and muscle cells. These channels are composed of a large α-subunit, which forms the ion-conducting pore and the voltage-sensing domains (VSDs), and one or more smaller β-subunits that modulate channel function. The α-subunit is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S1-S4 segments of each domain form a VSD, with the positively charged S4 segment acting as the primary voltage sensor.

This compound is a 34-amino acid peptide that belongs to the inhibitor cystine knot (ICK) family of spider toxins. Its primary targets are Nav channels, where it acts as a gating modifier. Unlike pore blockers that physically occlude the channel, gating modifiers bind to the VSDs and alter the conformational changes that lead to channel opening (activation) and closing (inactivation). Specifically, this compound has been shown to interact with the VSD of domain II (DII-VSD) of the Nav channel α-subunit.[1]

Mechanism of Action: A Gating Modifier

The primary mechanism of action of this compound is the modulation of the voltage-dependent activation of Nav channels. It achieves this by binding to the DII-VSD and stabilizing it in its resting or closed conformation. This interaction makes it more difficult for the channel to open in response to membrane depolarization.

The key effects of this compound as a gating modifier are:

  • Depolarizing Shift in the Voltage-Dependence of Activation: this compound causes a rightward shift in the conductance-voltage (G-V) relationship of Nav channels. This means that a stronger depolarization (more positive membrane potential) is required to open the channels.[2][3]

  • Reduction of Peak Inward Current: By making it harder for the channels to open, this compound effectively reduces the peak amplitude of the inward sodium current at any given depolarizing potential.[1][2]

These effects are characteristic of gating modifier toxins that trap the voltage sensor in a resting state.

Quantitative Effects of this compound on Nav Channel Subtypes

This compound exhibits selectivity for different subtypes of Nav channels. Its potency is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the toxin required to inhibit 50% of the sodium current. The table below summarizes the reported IC50 values for this compound on various human Nav channel subtypes.

Nav Channel SubtypeIC50 (nM)Reference
Nav1.1288[4]
Nav1.20.6[4][5]
Nav1.342[4][5]
Nav1.472[4]
Nav1.5610[4][5]

Data presented as mean values from cited sources.

The exceptionally high potency of this compound for the Nav1.2 subtype makes it a valuable pharmacological tool for studying the specific roles of this channel in the central nervous system.

Detailed Experimental Protocols

The study of this compound's effects on ion channels primarily relies on the whole-cell patch-clamp electrophysiology technique. This method allows for the precise control of the cell membrane potential and the direct measurement of the ionic currents flowing through the channels.

Cell Preparation and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for the heterologous expression of Nav channels due to their low endogenous channel expression.

  • Transfection: Cells are transiently transfected with plasmids encoding the desired human Nav channel α-subunit (e.g., Nav1.2) and the auxiliary β1-subunit using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a fluorescent reporter plasmid (e.g., encoding Green Fluorescent Protein, GFP) is recommended to identify successfully transfected cells for recording.

  • Cell Culture: Transfected cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in an incubator at 37°C with 5% CO2. Recordings are typically performed 24-48 hours post-transfection.

Electrophysiological Recordings: Whole-Cell Patch-Clamp
  • External (Bath) Solution (in mM):

    • 140 NaCl

    • 5 KCl

    • 2 CaCl2

    • 1 MgCl2

    • 10 HEPES

    • 10 Glucose

    • pH adjusted to 7.4 with NaOH

    • Osmolality adjusted to ~310 mOsm with sucrose

  • Internal (Pipette) Solution (in mM):

    • 140 CsF

    • 10 NaCl

    • 1 EGTA

    • 10 HEPES

    • pH adjusted to 7.2 with CsOH

    • Osmolality adjusted to ~290 mOsm with sucrose

    Note: Cesium Fluoride (CsF) is used in the internal solution to block endogenous potassium channels, thereby isolating the sodium currents.

  • Holding Potential: Cells are held at a hyperpolarized potential of -100 mV to ensure that the majority of Nav channels are in the closed, resting state and available for activation.

  • Protocol for Measuring Voltage-Dependence of Activation:

    • From the holding potential of -100 mV, the membrane is depolarized with a series of 50 ms (B15284909) voltage steps ranging from -80 mV to +60 mV in 5 mV increments.

    • The peak inward current at each voltage step is measured.

    • The conductance (G) at each voltage is calculated using the formula: G = I / (Vm - Vrev), where I is the peak current, Vm is the membrane potential, and Vrev is the reversal potential for sodium.

    • The conductance values are normalized to the maximum conductance (Gmax) and plotted against the membrane potential.

    • The resulting conductance-voltage (G-V) curve is fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor (k).

    • The protocol is repeated after the application of this compound to determine the shift in the G-V curve.

  • Protocol for Measuring Steady-State Inactivation:

    • From a holding potential of -120 mV, a series of 500 ms pre-pulses are applied, ranging from -120 mV to 0 mV in 10 mV increments.

    • Immediately following each pre-pulse, a 20 ms test pulse to 0 mV is applied to elicit a sodium current.

    • The peak inward current during the test pulse is measured and normalized to the maximum current elicited after the most hyperpolarized pre-pulse.

    • The normalized current is plotted against the pre-pulse potential to generate the steady-state inactivation curve.

    • The curve is fitted with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2) and the slope factor (k).

Data Analysis

Data is acquired and analyzed using appropriate software (e.g., pCLAMP, PatchMaster). The effects of this compound are quantified by comparing the parameters of the Boltzmann fits (V1/2 and k) for activation and inactivation in the absence and presence of the toxin. The IC50 is determined by applying increasing concentrations of this compound and fitting the resulting concentration-response curve with a Hill equation.

Visualizations

Signaling Pathway of this compound Action

Phrixotoxin3_Mechanism cluster_channel Voltage-Gated Sodium Channel (Nav) cluster_toxin This compound Nav_Resting Resting/Closed State Nav_Open Open/Activated State Nav_Resting->Nav_Open S4 segment moves outward Inhibition Inhibition of Activation Nav_Resting->Inhibition Nav_Inactivated Inactivated State Nav_Open->Nav_Inactivated Inactivation gate closes Na_Influx Na+ Influx (Action Potential) Nav_Open->Na_Influx Nav_Inactivated->Nav_Resting upon repolarization PaurTx3 This compound PaurTx3->Nav_Resting binds to DII-VSD Depolarization Membrane Depolarization Depolarization->Nav_Resting triggers activation Repolarization Membrane Repolarization Inhibition->Nav_Open prevents transition

Caption: this compound's mechanism of action on a voltage-gated sodium channel.

Experimental Workflow for Studying this compound Effects

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection Transfection with Nav Channel and GFP Plasmids Cell_Culture->Transfection Incubation Incubation (24-48h) Transfection->Incubation Patching Whole-Cell Patch Clamp of GFP-positive cells Incubation->Patching Control_Recording Record Baseline Nav Currents (Control) Patching->Control_Recording Toxin_Application Apply this compound Control_Recording->Toxin_Application Toxin_Recording Record Nav Currents in presence of Toxin Toxin_Application->Toxin_Recording Data_Acquisition Data Acquisition (pCLAMP) Toxin_Recording->Data_Acquisition Analysis Analyze Current Traces (Activation/Inactivation) Data_Acquisition->Analysis Curve_Fitting Fit G-V and Inactivation Curves (Boltzmann Function) Analysis->Curve_Fitting IC50_Determination Determine IC50 (Hill Equation) Curve_Fitting->IC50_Determination

Caption: A typical experimental workflow for characterizing this compound.

Conclusion

This compound is a powerful pharmacological tool for the study of voltage-gated sodium channels. Its potent and selective gating modifier effects, particularly on the Nav1.2 subtype, make it invaluable for dissecting the roles of specific Nav channels in neuronal function. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the intricate mechanisms of this compound and other gating modifier toxins. A thorough understanding of how these toxins modulate ion channel function is crucial for advancing our knowledge of ion channel physiology and for the development of novel therapeutics for a range of channelopathies.

References

Phrixotoxin-3: A Technical Guide to In Vivo Physiological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phrixotoxin-3 (PaurTx3) is a peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus. It is a potent and selective blocker of voltage-gated sodium channels (Nav), with a particularly high affinity for the Nav1.2 subtype.[1][2] As a gating modifier, this compound alters the voltage-dependence of channel activation and inhibits the inward sodium current.[3][4] This technical guide provides a comprehensive overview of the known in vivo physiological effects of this compound, including its mechanism of action, toxicological profile, and the methodologies used to assess its activity. The information presented is intended to support research and development efforts in pharmacology and toxicology.

Mechanism of Action

This compound exerts its physiological effects primarily through the modulation of voltage-gated sodium channels. These channels are critical for the initiation and propagation of action potentials in excitable cells, including neurons and muscle cells. The toxin acts as a gating modifier, binding to the channel and causing a depolarizing shift in the voltage-dependence of activation.[3][4] This shift makes it more difficult for the channel to open in response to membrane depolarization, thereby reducing the likelihood of action potential firing. Additionally, this compound blocks the inward flow of sodium ions through the channel pore.[3][4] The combination of these effects leads to a potent inhibition of neuronal and muscular excitability.

Signaling Pathway of this compound Action

PaurTx3 This compound (PaurTx3) Nav Voltage-Gated Sodium Channel (e.g., Nav1.2) PaurTx3->Nav V_dep Depolarizing Shift in Voltage-Dependence of Activation Nav->V_dep Na_influx Blockade of Inward Na+ Current Nav->Na_influx AP_firing Reduced Action Potential Firing V_dep->AP_firing Na_influx->AP_firing Neuron_excitability Decreased Neuronal Excitability AP_firing->Neuron_excitability Paralysis Paralysis and Ataxia Neuron_excitability->Paralysis Resp_failure Respiratory Failure Neuron_excitability->Resp_failure

Caption: Proposed mechanism of this compound in vivo toxicity.

Quantitative Data: In Vitro Activity

Channel SubtypeIC50 (nM)Expression SystemReference
Nav1.1288 - 610Xenopus laevis oocytes[4]
Nav1.20.6Xenopus laevis oocytes[4]
Nav1.342Xenopus laevis oocytes[4]
Nav1.4288Xenopus laevis oocytes[4]
Nav1.572Xenopus laevis oocytes[4]
Nav1.725Cultured DRG neurons[5]

In Vivo Physiological Effects

Direct injection of this compound into animal models produces significant and severe physiological effects, consistent with its potent inhibitory action on sodium channels.

Toxicological Profile in Mice

Upon injection into mice, this compound induces a rapid onset of toxic effects.[3] The observed symptoms include:

  • Immediate general ataxia: Difficulty with coordinated movement.

  • Lack of response to stimuli: Reduced or absent reaction to external provocations.

  • Semi-paralysis: Partial loss of muscle function.

  • Inability to stand: Loss of postural control.

  • Reduced breathing: Depression of respiratory function.

  • Flaccid paralysis: Complete loss of muscle tone.

  • Death: Occurring as a result of respiratory failure.[3]

It is important to note that the specific doses and routes of administration that lead to these outcomes have not been detailed in available scientific literature.

Experimental Protocols

Detailed in vivo experimental protocols for this compound are not extensively published. However, based on general toxicological and pharmacological research practices, the following methodologies would be appropriate for investigating the in vivo effects of this toxin.

General Workflow for In Vivo Toxin Assessment

Toxin_prep Toxin Preparation (Lyophilized solid dissolved in saline) Admin Administration Route (e.g., Intravenous, Intraperitoneal) Toxin_prep->Admin Animal_model Animal Model Selection (e.g., CD-1 Mice) Animal_model->Admin Dose_range Dose-Range Finding Study Admin->Dose_range Phys_monitor Physiological Monitoring (ECG, Respiration, Temperature) Dose_range->Phys_monitor Behav_assess Behavioral Assessment (Open field, Rotarod) Dose_range->Behav_assess Data_analysis Data Analysis (LD50 calculation, Statistical analysis) Phys_monitor->Data_analysis Behav_assess->Data_analysis Conclusion Conclusion Data_analysis->Conclusion

Caption: A generalized experimental workflow for in vivo toxin analysis.

Electrophysiological Recording in Oocytes (for In Vitro Characterization)

The primary characterization of this compound's activity on sodium channels was performed using two-electrode voltage-clamp recordings in Xenopus laevis oocytes.

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired voltage-gated sodium channel subtype (e.g., Nav1.2) and its auxiliary β-subunits.

  • Incubation: Injected oocytes are incubated for 2-4 days to allow for channel expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a standard recording solution.

    • Two microelectrodes are inserted into the oocyte, one for voltage clamping and one for current recording.

    • A voltage-clamp protocol is applied to elicit sodium currents.

    • This compound is applied to the bath at various concentrations to determine its effect on the sodium current and to calculate the IC50 value.

Conclusion

This compound is a potent and selective modulator of voltage-gated sodium channels, with a notable preference for the Nav1.2 subtype. Its in vivo administration in animal models leads to severe neurological and respiratory effects, culminating in paralysis and death. While its in vitro pharmacology is well-documented, a significant gap exists in the public domain regarding quantitative in vivo data, such as LD50 values and detailed dose-response relationships for its physiological effects. Further research is warranted to fully elucidate the in vivo toxicological and pharmacological profile of this compound, which could provide valuable insights for the development of novel therapeutic agents and a better understanding of the physiological roles of Nav1.2 channels.

References

Phrixotoxin-3: A Technical Guide to its Neurotoxic Properties and Clinical Manifestations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phrixotoxin-3 (PaurTx3), a peptide toxin isolated from the venom of the Chilean tarantula Phrixotrichus auratus, is a potent and highly selective modulator of voltage-gated sodium channels (Nav). Its primary action is the inhibition of specific Nav subtypes, most notably Nav1.2, leading to profound neurotoxic effects. This technical guide provides a comprehensive overview of the neurotoxic properties of this compound, detailing its mechanism of action, quantitative effects on various sodium channel isoforms, and the resulting physiological symptoms. The document includes detailed experimental protocols derived from key studies and visual representations of its mechanism and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons.[1][2] Their dysfunction is implicated in a variety of neurological disorders, making them key targets for therapeutic intervention. This compound has emerged as a valuable pharmacological tool for studying the physiological roles of specific Nav channel subtypes due to its high potency and selectivity.[1][3] This guide synthesizes the current knowledge on this compound, focusing on its neurotoxic characteristics.

Mechanism of Action

This compound acts as a gating modifier toxin on voltage-gated sodium channels.[1][4] Its mechanism involves a dual action:

  • Depolarizing Shift in Gating Kinetics: The toxin causes a shift in the voltage-dependence of channel activation towards more depolarized potentials.[1][4]

  • Block of Inward Sodium Current: It physically obstructs the inward flow of sodium ions, thereby inhibiting channel function.[1][4]

This compound interacts with the voltage sensor in domain II of the Nav1.2 channel, a key region for channel gating.[2] This interaction prevents the conformational changes necessary for channel activation, leading to a reduction in neuronal excitability.[2]

Signaling Pathway of this compound Neurotoxicity

PaurTx3 This compound Nav1_2 Nav1.2 Channel (Domain II Voltage Sensor) PaurTx3->Nav1_2 Binds to and inhibits Na_Influx Reduced Na+ Influx Nav1_2->Na_Influx Leads to AP Inhibition of Action Potential Propagation Na_Influx->AP Results in Neuron Excitatory Pyramidal Neuron AP->Neuron Affects CNS CNS Depression Neuron->CNS Contributes to Symptoms Ataxia, Paralysis, Respiratory Depression CNS->Symptoms Manifests as

Figure 1: Signaling pathway of this compound neurotoxicity.

Quantitative Data on this compound Activity

The inhibitory effects of this compound have been quantified on several subtypes of voltage-gated sodium channels. The half-maximal inhibitory concentration (IC50) values highlight its potent and selective nature.

Nav Channel SubtypeIC50 (nM)Reference(s)
Nav1.1610[4]
Nav1.20.6[1][3][4]
Nav1.342
Nav1.4288[4]
Nav1.572
Nav1.8No significant effect[1]

Neurotoxic Properties and Symptoms

The potent inhibition of Nav1.2 channels, which are predominantly expressed in excitatory pyramidal neurons of the central nervous system, underlies the severe neurotoxic symptoms observed upon this compound envenomation.[2] Dysfunction of these channels disrupts normal neuronal signaling, leading to a cascade of physiological effects.[5][6]

In Vivo Effects in Animal Models (Mice):

  • Immediate Onset: Systemic ataxia, characterized by a lack of voluntary coordination of muscle movements.[2]

  • Rapid Progression: Insufficient response to stimuli and paralysis.[2]

  • Severe Symptoms: Inability to stand, reduced breathing rhythm and strength.[2]

  • Lethality: Symptoms progressively worsen, leading to death within 10-20 minutes after injection due to respiratory paralysis.[2]

The observed ataxia is consistent with the known role of Nav1.1 and Nav1.6 channels in cerebellar function, and while this compound is most potent on Nav1.2, its effects on other subtypes likely contribute to the overall clinical picture.[5][6] The paralysis is a direct consequence of the blockade of action potential propagation in motor neurons and neuromuscular junctions, where Nav1.4 is a key channel.[7][8]

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature characterizing this compound, particularly the work of Bosmans et al. (2006).[1]

Heterologous Expression of Nav Channels in Xenopus laevis Oocytes

This protocol describes the preparation of oocytes and the injection of cRNA for the expression of specific Nav channel subtypes.

Procedure:

  • Oocyte Harvesting: Oocytes are surgically removed from mature female Xenopus laevis frogs.

  • Defolliculation: The follicular layer is removed by enzymatic digestion with collagenase.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired Nav channel α- and β-subunits.

  • Incubation: Injected oocytes are incubated at 19°C for 2-4 days to allow for channel expression.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is used to measure the ionic currents flowing through the expressed channels in response to controlled changes in membrane potential.

Solutions:

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4.

  • Electrode Solution: 3 M KCl.

Procedure:

  • Oocyte Placement: An oocyte is placed in a recording chamber and perfused with the recording solution.

  • Electrode Impalement: Two microelectrodes, one for voltage recording and one for current injection, are inserted into the oocyte.

  • Voltage Protocol: The membrane potential is held at a holding potential (typically -90 mV) and then stepped to various test potentials to elicit sodium currents.

  • Toxin Application: this compound is applied to the bath solution at various concentrations to determine its effect on the sodium currents.

  • Data Acquisition and Analysis: Currents are recorded and analyzed to determine parameters such as IC50 values and the effect on the current-voltage relationship.

Experimental Workflow for Characterizing this compound

Start Start Oocyte_Prep Xenopus Oocyte Preparation & cRNA Injection Start->Oocyte_Prep Incubation Incubation (2-4 days) Oocyte_Prep->Incubation TEVC Two-Electrode Voltage Clamp Recording Incubation->TEVC Control Record Control Sodium Currents TEVC->Control Toxin_App Apply this compound (Varying Concentrations) Control->Toxin_App Record_Toxin Record Sodium Currents in Presence of Toxin Toxin_App->Record_Toxin Analysis Data Analysis (IC50, I-V curves) Record_Toxin->Analysis End End Analysis->End

Figure 2: Experimental workflow for this compound characterization.

Conclusion

This compound is a powerful neurotoxin that acts as a potent and selective blocker of voltage-gated sodium channels, with a particularly high affinity for the Nav1.2 subtype. Its ability to modulate neuronal excitability has made it an invaluable tool for dissecting the roles of specific sodium channel isoforms in health and disease. A thorough understanding of its neurotoxic properties, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage its unique characteristics for the development of novel therapeutics and to further unravel the complexities of neuronal signaling.

References

Phrixotoxin-3: A Selective Blocker of the Voltage-Gated Sodium Channel Nav1.2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Voltage-gated sodium channels (Nav) are critical for the initiation and propagation of action potentials in excitable cells. The Nav1.2 subtype, encoded by the SCN2A gene, is predominantly expressed in the central nervous system and plays a key role in neuronal excitability.[1][2] Dysregulation of Nav1.2 function has been implicated in several neurological disorders, including epilepsy and autism spectrum disorder, making it a compelling target for therapeutic intervention.[3] Phrixotoxin-3 (PaurTx3), a peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus, has emerged as a potent and highly selective blocker of the Nav1.2 channel.[4][5] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, selectivity profile, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on Nav1.2 and related neurological disorders.

Introduction to this compound

This compound is a 34-amino acid peptide toxin that belongs to the family of gating-modifier toxins.[5] It is a potent modulator of voltage-gated sodium channels, exhibiting remarkable selectivity for the Nav1.2 subtype.[4][5]

Biochemical Properties

The key biochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 4059.74 Da[6]
Amino Acid Sequence DCLGFLWKCNPSNDKCCRPNLVCSRKDKWCKYQI[6]
Disulfide Bridges Cys2-Cys17, Cys9-Cys23, Cys16-Cys30[6]
Source Venom of the tarantula Phrixotrichus auratus[5]
Purity Typically ≥95% (HPLC)[7]
Mechanism of Action

This compound acts as a gating modifier of voltage-gated sodium channels. It binds to the voltage sensor domain (VSD) of the channel, specifically interacting with the S3-S4 linker in domain II. This interaction traps the voltage sensor in its resting state, leading to a voltage-dependent block of the inward sodium current.[3] This mechanism effectively reduces neuronal excitability by preventing the channel from opening in response to depolarization.

cluster_membrane Cell Membrane Nav1_2 Nav1.2 Channel (Closed State) VSD Voltage Sensor (Domain II) Pore Pore (Blocked) No_AP Inhibition of Action Potential Nav1_2->No_AP Prevents Na+ influx Phrixotoxin3 This compound Phrixotoxin3->VSD Binds to VSDII Depolarization Membrane Depolarization Depolarization->Nav1_2 Fails to activate CrudeVenom Crude Venom (Phrixotrichus auratus) Centrifugation Centrifugation CrudeVenom->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration RPHPLC1 Reverse-Phase HPLC (C18 Column) Filtration->RPHPLC1 CationExchange Cation-Exchange Chromatography RPHPLC1->CationExchange RPHPLC2 Reverse-Phase HPLC (C18 Column - Polishing) CationExchange->RPHPLC2 PurePhrixotoxin3 Pure this compound RPHPLC2->PurePhrixotoxin3

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Phrixotoxin-3 IC50 Values for Voltage-Gated Sodium Channel (Nav) Subtypes

This guide provides a comprehensive overview of this compound, a potent peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus. It serves as a valuable pharmacological tool for studying the function of voltage-gated sodium channels (Nav). The document details its inhibitory concentrations (IC50) across various Nav subtypes, the experimental protocols used for these determinations, and its mechanism of action.

Data Presentation: this compound IC50 Values

The inhibitory potency of this compound varies significantly across different Nav channel subtypes, highlighting its subtype selectivity. The following table summarizes the reported IC50 values.

Nav SubtypeIC50 Value (nM)Reference(s)
Nav1.1288 - 610[1][2][3][4][5]
Nav1.20.6[1][2][3][4][5][6][7][8]
Nav1.342[1][2][3][4][5][6][8]
Nav1.461 - 288[1][2][3][4][5][9]
Nav1.572[1][2][3][4][6][8]
Nav1.6>100[10]
Nav1.725[9]

Note: There are some discrepancies in the reported IC50 values in the literature, which may arise from different experimental systems (e.g., Xenopus oocytes vs. mammalian cell lines) and conditions.

Mechanism of Action

This compound is classified as a gating-modifier toxin.[1][4][7][9] Its primary mechanism of action involves the physical blockade of the ion conduction pathway and alteration of the channel's gating properties. Key aspects of its mechanism include:

  • Voltage-Dependent Block: It blocks the inward sodium current in a manner that is dependent on the membrane potential.[6][8]

  • Gating Modification: The toxin induces a depolarizing shift in the voltage-dependence of channel activation.[1][4][7][9]

  • Binding Site: this compound is thought to interact with the voltage sensor of the Nav channel, specifically in domain II.[7] This interaction stabilizes the channel in a closed or inactivated state, thereby inhibiting ion permeation.

cluster_membrane Cell Membrane Nav Nav Channel (Resting State) Nav_Open Nav Channel (Open State) Nav->Nav_Open Opens Nav_Blocked Nav Channel (Blocked State) Nav_Open->Nav_Blocked Na_Influx Sodium Influx (Action Potential) Nav_Open->Na_Influx Allows No_Influx Inhibition of Sodium Influx Nav_Blocked->No_Influx Prevents Depolarization Membrane Depolarization Depolarization->Nav Activates Ptx3 This compound Ptx3->Nav_Open Binds to Voltage Sensor (Domain II)

This compound Mechanism of Action on Nav Channels.

Experimental Protocols

The determination of this compound IC50 values predominantly relies on electrophysiological techniques, specifically the patch-clamp method.

Cell Lines and Channel Expression
  • Expression Systems: Cloned rat or human Nav channel subtypes (e.g., Nav1.1-Nav1.7) are heterologously expressed in host cells that have low endogenous sodium currents.

  • Common Cell Lines: Xenopus laevis oocytes and mammalian cell lines such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are frequently used.[2][9][11][12]

Electrophysiology: Whole-Cell Patch Clamp

The whole-cell patch-clamp technique is the gold standard for measuring ion channel currents and is widely used to assess the potency of channel modulators.[9][13]

  • General Procedure:

    • A glass micropipette with a tip diameter of ~1 µm is pressed against the membrane of a cell expressing the Nav channel subtype of interest.

    • Suction is applied to form a high-resistance "giga-ohm" seal between the pipette and the cell membrane.

    • A brief, strong suction pulse is then applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

    • The membrane potential is clamped at a holding potential where the Nav channels are in a resting state (e.g., -100 mV).[11]

    • Depolarizing voltage steps are applied to elicit inward sodium currents (e.g., a 20 ms (B15284909) step to 0 mV).[11]

    • A baseline current is established before the application of the toxin.

    • This compound is then perfused into the extracellular solution at increasing concentrations.

    • The peak inward current is measured at each concentration.

  • Data Analysis:

    • The percentage of current inhibition is calculated for each concentration relative to the baseline current.

    • A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

    • The data are fitted to the Hill equation to determine the IC50 value, which is the concentration of the toxin that produces 50% inhibition of the maximal current.[11]

Automated patch-clamp (APC) systems, such as the IonWorks or SyncroPatch, are also utilized for higher throughput screening of compounds against a panel of Nav channel subtypes.[12][13]

start Start cell_prep Prepare Cells Expressing Target Nav Subtype start->cell_prep patch Establish Whole-Cell Patch Clamp Configuration cell_prep->patch baseline Record Baseline Sodium Current patch->baseline apply_toxin Apply Increasing Concentrations of this compound baseline->apply_toxin record_current Record Peak Current at Each Concentration apply_toxin->record_current analyze Calculate % Inhibition and Generate Dose-Response Curve record_current->analyze ic50 Determine IC50 Value (Hill Equation Fit) analyze->ic50 end End ic50->end

Experimental Workflow for IC50 Determination.

References

Phrixotoxin-3: A Technical Guide to Structure-Activity Relationships and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phrixotoxin-3 (PaurTx3) is a peptide toxin isolated from the venom of the Chilean copper tarantula, Phrixotrichus auratus.[1] It is a potent and selective modulator of voltage-gated sodium channels (NaV), which are critical components in the generation and propagation of action potentials in excitable cells.[2][3] PaurTx3's ability to discriminate between different NaV channel subtypes makes it a valuable pharmacological tool for studying channel function and a potential lead compound for the development of novel therapeutics targeting neurological disorders associated with sodium channel dysfunction.

This technical guide provides a comprehensive overview of the structure-activity relationships of this compound, based on currently available data. It details the toxin's mechanism of action, summarizes its activity on various NaV channel subtypes, and outlines the typical experimental protocols used for its characterization.

Core Structure and Properties

This compound is a 34-amino acid peptide with a molecular weight of 4059.74 Da.[2] Its structure is constrained by three disulfide bridges (Cys2-Cys17, Cys9-Cys23, Cys16-Cys30), which establish a highly stable fold characteristic of inhibitor cystine knot (ICK) toxins.

Amino Acid Sequence: DCLGFLWKCNPSNDKCCRPNLVCSRKDKWCKYQI

Mechanism of Action

This compound acts as a gating modifier toxin on voltage-gated sodium channels.[1][4] Its primary mechanism involves binding to the voltage sensor domain (VSD) of the channel, specifically interacting with the VSD of domain II.[2] This interaction does not completely block the channel pore but alters its gating kinetics in two significant ways:

  • Depolarizing Shift in Activation: PaurTx3 causes a shift in the voltage-dependence of channel activation to more depolarized potentials.[1] This means a stronger stimulus is required to open the channel.

  • Block of Inward Current: The toxin effectively blocks the inward component of the sodium current, further reducing channel activity upon depolarization.[1][4]

By modifying channel gating, this compound reduces the firing rate of neurons, leading to effects such as ataxia, paralysis, and respiratory depression in animal models.[1][2]

Below is a diagram illustrating the proposed mechanism of action.

Caption: Mechanism of this compound action on a voltage-gated sodium channel.

Quantitative Data: Potency and Selectivity

This compound exhibits a distinct selectivity profile across various NaV channel subtypes. It is exceptionally potent against NaV1.2, a channel prevalent in the central nervous system. Its activity has been characterized using electrophysiological methods, with inhibitory concentrations (IC50) determined for several subtypes.

Channel SubtypeIC50 (nM)Reference
NaV1.1610[4]
NaV1.20.6[2][4][5]
NaV1.342[4]
NaV1.4288[4]
NaV1.572[4]

Structure-Activity Relationship (SAR) Studies

As of the current scientific literature, comprehensive structure-activity relationship studies involving the synthesis and functional testing of this compound analogs have not been extensively published. Research in this area would typically involve site-directed mutagenesis or chemical synthesis of peptide variants to identify key residues responsible for potency and selectivity.

While specific SAR data for PaurTx3 is lacking, research on other spider toxins targeting NaV channels suggests that charged residues (e.g., Lysine, Arginine) and hydrophobic residues within the toxin's structure are often crucial for interaction with the channel's voltage sensor. Future studies on PaurTx3 will be essential to delineate the specific contributions of its amino acid residues to its biological activity.

The diagram below illustrates a conceptual framework for future SAR studies, highlighting potential areas of modification on the core toxin structure.

PaurTx3_Core This compound Core Scaffold (3 Disulfide Bridges) Modification Amino Acid Substitution/Modification PaurTx3_Core->Modification Introduce Analog Activity_Assay Electrophysiology Assay (e.g., Voltage Clamp) Modification->Activity_Assay Test Analog Potency Change in Potency (IC50) Activity_Assay->Potency Selectivity Change in Selectivity (NaV1.x vs NaV1.y) Activity_Assay->Selectivity SAR_Map Generate SAR Map Potency->SAR_Map Correlate Structure with Function Selectivity->SAR_Map Correlate Structure with Function

Caption: Logical workflow for this compound structure-activity relationship studies.

Experimental Protocols

The characterization of this compound and its effects on ion channels involves several key experimental techniques.

Peptide Synthesis and Purification

Synthetic this compound can be produced for research purposes, avoiding the need for venom extraction.

  • Solid-Phase Peptide Synthesis (SPPS): The linear 34-amino acid sequence is typically assembled on a solid resin support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

  • Oxidative Folding: The linear peptide is subjected to controlled oxidation conditions to facilitate the correct formation of the three critical disulfide bridges, yielding the biologically active, folded toxin.

  • Purification: The folded toxin is purified to ≥95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The final product's identity is confirmed by mass spectrometry to ensure it matches the theoretical molecular weight.

Electrophysiological Characterization

The functional activity of this compound is assessed using electrophysiological techniques, primarily the two-electrode voltage clamp (TEVC) method with Xenopus laevis oocytes.

  • Channel Expression: Oocytes are harvested and injected with cRNA encoding the specific human NaV channel α-subunit and any necessary β-subunits. The oocytes are then incubated for 2-5 days to allow for channel expression in the cell membrane.

  • Voltage Clamp Recording: An oocyte expressing the target channel is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a desired level.

  • Data Acquisition: Sodium currents are evoked by applying depolarizing voltage steps from a holding potential (e.g., -90 mV).

  • Toxin Application: A baseline recording is established, after which this compound at various concentrations is perfused into the recording chamber.

  • IC50 Determination: The peak sodium current is measured before and after toxin application. A concentration-response curve is generated by plotting the percentage of current inhibition against the toxin concentration. The IC50 value is then calculated by fitting the data to a Hill equation.

The workflow for a typical electrophysiology experiment is outlined below.

Oocyte_Prep Harvest Xenopus Oocytes cRNA_Inject Inject NaV Channel cRNA Oocyte_Prep->cRNA_Inject Incubation Incubate for 2-5 Days (Channel Expression) cRNA_Inject->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Baseline Record Baseline Sodium Current TEVC_Setup->Baseline Toxin_App Apply this compound (Varying Concentrations) Baseline->Toxin_App Record_Inhibition Record Inhibited Sodium Current Toxin_App->Record_Inhibition Analysis Data Analysis: Plot Dose-Response Curve Record_Inhibition->Analysis IC50 Calculate IC50 Value Analysis->IC50

Caption: Experimental workflow for determining the IC50 of this compound.

Conclusion

This compound is a highly potent and selective modulator of voltage-gated sodium channels, with remarkable potency for the NaV1.2 subtype. Its mechanism as a gating modifier, shifting voltage-dependence and blocking inward current, makes it a powerful tool for neuropharmacology. While detailed SAR studies on synthetic analogs are yet to be published, the existing data on its selectivity profile provides a strong foundation for future research. The development of PaurTx3 analogs could lead to even more selective probes and potentially novel therapeutic agents for treating channelopathies.

References

Synthetic Phrixotoxin-3: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phrixotoxin-3 (PaurTx3), a peptide toxin originally isolated from the venom of the Chilean copper tarantula Phrixotrichus auratus, has emerged as a potent and selective modulator of voltage-gated sodium channels (NaV). This technical guide provides an in-depth overview of the biological activity of chemically synthesized this compound, with a focus on its mechanism of action, quantitative data on its interaction with various NaV channel subtypes, and detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug discovery.

Introduction

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells.[1] Their dysfunction is implicated in a variety of neurological and cardiovascular disorders, making them key therapeutic targets. This compound is a 34-amino acid peptide that acts as a gating modifier toxin, altering the voltage-dependent gating of NaV channels.[2] Its high potency and selectivity, particularly for the NaV1.2 subtype, make synthetic this compound a valuable pharmacological tool for studying the physiological roles of specific NaV channels and a potential scaffold for the development of novel therapeutics.

Mechanism of Action

This compound modulates the function of voltage-gated sodium channels through a dual mechanism. It induces a depolarizing shift in the voltage-dependence of channel activation and also blocks the inward sodium current.[2] This combined action effectively increases the threshold for action potential firing, thereby reducing neuronal excitability. The toxin is thought to bind to the voltage-sensor domain of the channel, thereby interfering with the conformational changes required for channel opening.

Below is a diagram illustrating the proposed mechanism of action of this compound on a voltage-gated sodium channel.

Phrixotoxin3_Mechanism cluster_membrane Cell Membrane NaV_Channel Voltage-Gated Sodium Channel (NaV) VSD Voltage Sensor Domain (VSD) Pore Pore Domain Activation_Shift Depolarizing Shift in Activation VSD->Activation_Shift leads to Current_Block Block of Inward Na+ Current Pore->Current_Block leads to Phrixotoxin3 Synthetic This compound Phrixotoxin3->VSD binds to Phrixotoxin3->Pore results in Depolarization Membrane Depolarization Depolarization->NaV_Channel triggers activation Reduced_Excitability Reduced Neuronal Excitability Activation_Shift->Reduced_Excitability Current_Block->Reduced_Excitability

Caption: Mechanism of this compound action on NaV channels.

Quantitative Biological Activity

The inhibitory potency of synthetic this compound has been quantified against a range of human NaV channel subtypes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

NaV Channel SubtypeIC50 (nM)
NaV1.1288
NaV1.20.6
NaV1.342
NaV1.472
NaV1.5610

Data compiled from multiple sources.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological characterization of this compound.

Solid-Phase Peptide Synthesis of this compound

This compound is a cysteine-rich peptide, and its synthesis is typically achieved using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Oxidative folding buffer

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Chain Assembly: Perform sequential coupling of Fmoc-protected amino acids according to the this compound sequence. Each cycle consists of:

    • Fmoc deprotection with 20% piperidine in DMF.

    • Washing with DMF.

    • Coupling of the next amino acid using a coupling reagent like HBTU/HOBt in the presence of DIEA.

    • Washing with DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Oxidative Folding: Induce the formation of the three disulfide bridges by dissolving the purified linear peptide in an appropriate oxidative folding buffer and allowing it to stir at room temperature.

  • Final Purification: Purify the folded, biologically active peptide by RP-HPLC and confirm its mass by mass spectrometry.

Cell Culture and Transfection

Human Embryonic Kidney 293 (HEK293) cells are commonly used for the heterologous expression of NaV channels.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Plasmids encoding the desired human NaV channel α-subunit and auxiliary β-subunits.

  • Transfection reagent (e.g., Lipofectamine).

Protocol:

  • Cell Culture: Maintain HEK293 cells in a humidified incubator at 37°C with 5% CO2.

  • Plating: Seed the cells onto glass coverslips in a 35 mm dish at an appropriate density to reach 70-80% confluency on the day of transfection.

  • Transfection: Transfect the cells with the plasmids encoding the NaV channel subunits using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the transfected cells for 24-48 hours to allow for channel expression before electrophysiological recordings.

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is used to record the ionic currents flowing through the expressed NaV channels.

Materials:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes (2-5 MΩ resistance).

Protocol:

  • Preparation: Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution.

  • Pipette Filling: Fill a glass pipette with the internal solution.

  • Giga-seal Formation: Approach a transfected cell with the pipette and form a high-resistance seal (GΩ) with the cell membrane.

  • Whole-Cell Configuration: Rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage-Clamp Recordings:

    • Hold the cell at a holding potential of -100 mV.

    • To measure the effect of this compound on channel activation, apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) before and after application of the toxin.

    • To determine the IC50, apply a test pulse that elicits a near-maximal sodium current (e.g., to 0 mV) and perfuse the cell with increasing concentrations of this compound.

    • Record the resulting currents and analyze the data to determine the concentration-dependent block.

Below is a diagram illustrating a typical experimental workflow for characterizing the activity of synthetic this compound.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_cell_prep Cellular Assay Preparation cluster_electrophysiology Electrophysiology SPPS Solid-Phase Peptide Synthesis Purification1 RP-HPLC Purification (Linear) SPPS->Purification1 Folding Oxidative Folding Purification1->Folding Purification2 RP-HPLC Purification (Folded) Folding->Purification2 Mass_Spec Mass Spectrometry Confirmation Purification2->Mass_Spec Patch_Clamp Whole-Cell Patch-Clamp Mass_Spec->Patch_Clamp Apply Toxin Cell_Culture HEK293 Cell Culture Transfection NaV Channel Transfection Cell_Culture->Transfection Incubation Incubation (24-48h) Transfection->Incubation Incubation->Patch_Clamp Data_Acquisition Current Recording (Voltage-Clamp) Patch_Clamp->Data_Acquisition Data_Analysis Data Analysis (IC50, Gating Shifts) Data_Acquisition->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for Phrixotoxin-3 Electrophysiology using Patch Clamp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phrixotoxin-3 (PaurTx3) is a peptide toxin isolated from the venom of the Chilean copper tarantula Phrixotrichus auratus. It is a potent modulator of voltage-gated sodium channels (Nav), acting as a gating modifier.[1] This mechanism involves the toxin binding to the voltage-sensing domains (VSDs) of the channel, thereby altering the voltage-dependence of channel activation and inactivation.[1][2] this compound has shown selectivity for certain Nav channel subtypes, making it a valuable pharmacological tool for studying the structure-function relationships of these channels and for the development of novel therapeutics targeting specific Nav isoforms implicated in various channelopathies, including pain.[3][4]

These application notes provide a detailed protocol for the characterization of this compound's effects on voltage-gated sodium channels, with a particular focus on the Nav1.7 subtype, a key target in pain research, using the whole-cell patch clamp technique.[3]

Mechanism of Action

This compound modulates the function of voltage-gated sodium channels through a dual mechanism:

  • Depolarizing shift in gating kinetics: It alters the voltage-sensitivity of the channel's activation gate, typically causing a shift in the voltage-dependence of activation to more depolarized potentials.[1][2]

  • Block of the inward sodium current: The toxin can physically occlude the pore or allosterically inhibit ion permeation, leading to a reduction in the amplitude of the inward sodium current.[1][2]

This combined action results in a reduction of neuronal excitability.[5] this compound interacts with the voltage sensor in domain II of the Nav channel.[5]

Quantitative Data

The inhibitory potency of this compound varies across different voltage-gated sodium channel subtypes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Nav Channel SubtypeIC50 (nM)Reference(s)
Nav1.1610[3][6]
Nav1.20.6[2][4][6][7][8]
Nav1.342[6][7][8]
Nav1.4288[3][6]
Nav1.572[6][7][8]
Nav1.725[9]

Electrophysiology Patch Clamp Protocol

This protocol is designed for the whole-cell voltage-clamp recording of sodium currents from mammalian cells heterologously expressing the target Nav channel (e.g., HEK293 cells stably expressing human Nav1.7).

Cell Culture and Preparation
  • Cell Line: Use a stable cell line expressing the human Nav1.7 channel, such as HEK293 cells.

  • Culture Conditions: Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., 500 µg/ml G418 sulfate).[10] Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Dissociation: For recording, dissociate the cells from the culture dish using an enzymatic detachment solution (e.g., Accutase or Trypsin-EDTA).[10][11] Resuspend the cells in a serum-free medium.[10]

Solutions and Reagents

Extracellular (Bath) Solution (ECS):

ComponentConcentration (mM)
NaCl140
KCl4
CaCl22
MgCl21
HEPES10
Glucose5

Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.[8]

Intracellular (Pipette) Solution (ICS):

ComponentConcentration (mM)
CsF120
CsCl10
NaCl5
EGTA10
HEPES10

Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm with sucrose.[8] Cesium and fluoride (B91410) ions are used to block potassium and chloride channels, respectively, thereby isolating the sodium currents.

This compound Stock Solution:

  • Reconstitute lyophilized this compound in high-purity water to a stock concentration of 100 µM.

  • Aliquot and store at -20°C.

  • On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution. It is advisable to use a carrier protein like 0.1% bovine serum albumin (BSA) in the final dilution to prevent the peptide from sticking to the perfusion system.

Whole-Cell Patch Clamp Recording
  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle positive pressure. Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: After establishing a gigaseal, apply a brief pulse of strong suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition: Record sodium currents using a patch-clamp amplifier and appropriate data acquisition software. Filter the currents at 5-10 kHz and sample at 20-50 kHz.[12] Compensate for series resistance to minimize voltage errors.

Voltage Protocols

The following voltage protocols are designed to characterize the effects of this compound on the gating properties of Nav channels.

1. Current-Voltage (I-V) Relationship and Activation:

  • Holding Potential: -120 mV

  • Test Pulses: Apply a series of depolarizing voltage steps from -80 mV to +40 mV in 5 or 10 mV increments for a duration of 20-50 ms (B15284909).[13]

  • Analysis: Plot the peak inward current against the test potential to generate the I-V curve. Convert the peak current (I) to conductance (G) using the formula G = I / (V - Vrev), where V is the test potential and Vrev is the reversal potential for sodium. Normalize the conductance (G/Gmax) and plot it against the test potential. Fit the data with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor (k).[7]

2. Steady-State Inactivation (Availability):

  • Holding Potential: -120 mV

  • Prepulses: Apply a series of 500 ms prepulses ranging from -140 mV to 0 mV in 10 mV increments.[13]

  • Test Pulse: Immediately following each prepulse, apply a test pulse to -10 mV or 0 mV for 20-50 ms to elicit the sodium current.[13]

  • Analysis: Normalize the peak inward current during the test pulse to the maximum current and plot it against the prepulse potential. Fit the data with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2) and the slope factor (k).[6]

3. Recovery from Fast Inactivation:

  • Holding Potential: -120 mV

  • Conditioning Pulse: A depolarizing pulse to 0 mV for 25 ms to inactivate the channels.[6]

  • Recovery Interval: Return the membrane potential to -120 mV for varying durations (from 0 to ~20 ms).[6]

  • Test Pulse: A second depolarizing pulse to 0 mV for 25 ms to assess the fraction of recovered channels.[6]

  • Analysis: Plot the normalized peak current from the test pulse as a function of the recovery interval duration. Fit the data with a single or double exponential function to determine the time constant(s) of recovery from inactivation.

Data Analysis
  • IC50 Determination: To determine the concentration-response curve, apply increasing concentrations of this compound and measure the inhibition of the peak sodium current at a given test potential. Plot the percentage of inhibition against the logarithm of the toxin concentration and fit the data with a Hill equation to calculate the IC50 value.

  • Gating Parameter Analysis: Compare the V1/2 of activation and inactivation, as well as the time constants of recovery from inactivation, in the absence and presence of this compound. Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed shifts.

Signaling Pathway and Experimental Workflow

Phrixotoxin3_Signaling_Pathway Ptx3 This compound VSD Voltage-Sensing Domain (VSD) of Nav Channel Ptx3->VSD Binds to Activation Altered Voltage- Dependent Activation VSD->Activation Inactivation Modified Inactivation Gating VSD->Inactivation NaCurrent Reduced Inward Na+ Current Activation->NaCurrent Inactivation->NaCurrent Excitability Decreased Neuronal Excitability NaCurrent->Excitability

Caption: Signaling pathway of this compound action on voltage-gated sodium channels.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis CellCulture Cell Culture (HEK293-Nav1.7) Dissociation Cell Dissociation CellCulture->Dissociation Seal Gigaseal Formation Dissociation->Seal Solutions Prepare Solutions (ECS, ICS, Ptx3) Solutions->Seal WholeCell Whole-Cell Configuration Seal->WholeCell Baseline Record Baseline Na+ Currents WholeCell->Baseline Ptx3App Apply this compound Baseline->Ptx3App RecordEffect Record Ptx3 Effect Ptx3App->RecordEffect Washout Washout RecordEffect->Washout IV I-V & G-V Analysis (Activation) RecordEffect->IV Inactivation Inactivation Analysis (Steady-state, Recovery) RecordEffect->Inactivation IC50 IC50 Determination RecordEffect->IC50

Caption: Experimental workflow for this compound patch clamp electrophysiology.

References

Phrixotoxin-3: Application Notes and Protocols for Neuronal Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phrixotoxin-3 (Phrixo-3) is a potent peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus. It acts as a selective blocker of voltage-gated sodium channels (NaV), with a particularly high affinity for the NaV1.2 subtype, which is predominantly expressed in the central nervous system.[1][2] This selectivity makes this compound a valuable pharmacological tool for dissecting the role of NaV1.2 in neuronal excitability, synaptic transmission, and network activity. Its mechanism of action involves the modification of channel gating kinetics, leading to a depolarizing shift in the voltage-dependence of activation and a block of the inward sodium current.[3][4] These application notes provide detailed protocols for the use of this compound in neuronal culture studies, including electrophysiological and calcium imaging assays.

Data Presentation

This compound Activity Profile

The inhibitory activity of this compound varies across different voltage-gated sodium channel subtypes. The following table summarizes the half-maximal inhibitory concentrations (IC50) reported in the literature.

NaV SubtypeIC50 (nM)Reference
NaV1.1288 - 610[2][3]
NaV1.20.6[1][2][3][4]
NaV1.342[3][4]
NaV1.4288[2]
NaV1.572[3][4]
NaV1.725[5]

Note: IC50 values can vary depending on the experimental system (e.g., Xenopus oocytes vs. mammalian cells) and recording conditions.

Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effect by binding to the voltage-sensing domain (VSD) of the NaV channel, specifically impacting the S3b-S4 paddle motif. This interaction traps the voltage sensor in its resting state, leading to a depolarizing shift in the channel's activation threshold. Consequently, a stronger depolarization is required to open the channel, resulting in a reduction of the inward sodium current that is critical for the generation and propagation of action potentials in neurons.

Phrixotoxin3_Mechanism cluster_membrane Neuronal Membrane NaV_channel Voltage-Gated Sodium Channel (NaV) VSD Voltage-Sensing Domain (VSD) Na_Influx Na+ Influx VSD->Na_Influx Gating of Na+ influx Phrixo3 This compound Phrixo3->VSD Binds to and traps VSD Phrixo3->Na_Influx Inhibits Action_Potential Action Potential Generation Reduced_Excitability Reduced Neuronal Excitability Action_Potential->Reduced_Excitability Suppression of Action Potentials Na_Influx->Action_Potential Initiates Depolarization Membrane Depolarization Depolarization->NaV_channel Activates

Mechanism of this compound action on NaV channels.

Experimental Protocols

Reconstitution and Storage of this compound

Proper handling and storage of this compound are crucial for maintaining its biological activity.

Materials:

  • Lyophilized this compound

  • Sterile, nuclease-free water or a suitable buffer (e.g., PBS)

  • Low-protein-binding microcentrifuge tubes

Protocol:

  • Reconstitution:

    • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • Reconstitute the peptide in sterile water or buffer to a stock concentration of 100 µM or 1 mM. For example, to make a 100 µM stock solution from 100 µg of this compound (MW: 4059.74 g/mol ), add 246.3 µL of solvent.

    • Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.

  • Aliquoting and Storage:

    • Aliquot the stock solution into low-protein-binding tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).[6]

Electrophysiology: Whole-Cell Voltage-Clamp Recordings

This protocol describes how to measure the effect of this compound on voltage-gated sodium currents in cultured neurons.

Materials:

  • Cultured neurons (e.g., primary cortical or hippocampal neurons)

  • Patch-clamp setup (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • This compound stock solution

Solutions:

  • aCSF (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose. Bubble with 95% O2 / 5% CO2.

  • Intracellular Solution (for Na+ current recording, in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH. (Cesium is used to block potassium channels).

Protocol Workflow:

Electrophysiology_Workflow Start Prepare Neuronal Culture Setup Prepare Patch-Clamp Rig and Solutions Start->Setup Pull_Pipette Pull and Fire-Polish Patch Pipette Setup->Pull_Pipette Fill_Pipette Fill Pipette with Intracellular Solution Pull_Pipette->Fill_Pipette Approach_Cell Approach Neuron and Form Gigaohm Seal Fill_Pipette->Approach_Cell Whole_Cell Establish Whole-Cell Configuration Approach_Cell->Whole_Cell Record_Baseline Record Baseline Na+ Currents Whole_Cell->Record_Baseline Apply_Phrixo3 Bath Apply This compound (e.g., 1-100 nM) Record_Baseline->Apply_Phrixo3 Record_Post Record Na+ Currents in Presence of Toxin Apply_Phrixo3->Record_Post Washout Washout with aCSF Record_Post->Washout Record_Washout Record Na+ Currents After Washout Washout->Record_Washout Analyze Analyze Data: Peak Current, I-V Curve, Inactivation Record_Washout->Analyze

Workflow for electrophysiological recording.

Detailed Steps:

  • Preparation: Prepare fresh aCSF and intracellular solutions. Place the coverslip with cultured neurons in the recording chamber and perfuse with aCSF.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Establish Whole-Cell Configuration: Approach a healthy neuron and form a gigaohm seal. Rupture the membrane to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol for NaV Currents:

    • Hold the neuron at a hyperpolarized potential (e.g., -90 mV) to ensure NaV channels are in a closed, resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 or 10 mV increments for 50-100 ms) to elicit inward sodium currents.

  • Data Acquisition:

    • Record baseline sodium currents in response to the voltage-step protocol.

    • Perfuse the recording chamber with aCSF containing the desired concentration of this compound (a concentration close to the IC50 for the target channel, e.g., 1-10 nM for NaV1.2, is a good starting point).

    • After a few minutes of incubation, repeat the voltage-step protocol to record sodium currents in the presence of the toxin.

    • (Optional) Perform a washout by perfusing with toxin-free aCSF to assess the reversibility of the block.

  • Data Analysis: Measure the peak inward current at each voltage step before and after toxin application. Plot the current-voltage (I-V) relationship to visualize the reduction in current and any shift in the voltage-dependence of activation.

Calcium Imaging

This protocol outlines the use of calcium imaging to assess the effect of this compound on spontaneous and evoked neuronal activity in a network.

Materials:

  • Cultured neurons

  • Fluorescent calcium indicator (e.g., Fluo-4 AM or genetically encoded calcium indicators like GCaMP)

  • Imaging setup (fluorescence microscope with a camera)

  • Perfusion system

  • This compound stock solution

Protocol Workflow:

Calcium_Imaging_Workflow Start Prepare Neuronal Culture Load_Indicator Load Neurons with Calcium Indicator Start->Load_Indicator Wash Wash to Remove Excess Indicator Load_Indicator->Wash Acquire_Baseline Acquire Baseline Fluorescence Images Wash->Acquire_Baseline Apply_Phrixo3 Bath Apply This compound Acquire_Baseline->Apply_Phrixo3 Acquire_Post Acquire Images in Presence of Toxin Apply_Phrixo3->Acquire_Post Stimulate Optional: Apply Stimulus (e.g., KCl, Glutamate) Acquire_Post->Stimulate Acquire_Stim Acquire Images During and After Stimulation Stimulate->Acquire_Stim Analyze Analyze Data: Spike Frequency, Amplitude, Synchronicity Acquire_Stim->Analyze

Workflow for calcium imaging experiments.

Detailed Steps:

  • Calcium Indicator Loading:

    • For chemical indicators like Fluo-4 AM, incubate the neuronal culture with 2-5 µM Fluo-4 AM and a dispersing agent like Pluronic F-127 in imaging buffer (e.g., HBSS) for 30-45 minutes at 37°C.

    • For genetically encoded indicators, ensure the neurons are expressing the indicator prior to the experiment.

  • Imaging:

    • Wash the cells to remove excess dye and replace with fresh imaging buffer.

    • Place the culture on the microscope stage and allow it to equilibrate.

    • Acquire baseline images of spontaneous calcium activity for 5-10 minutes.

    • Apply this compound to the imaging chamber at the desired final concentration.

    • Record the calcium activity in the presence of the toxin for an extended period to observe changes in spontaneous firing.

    • Optionally, to assess the effect on evoked activity, apply a stimulus such as a high concentration of KCl (e.g., 50 mM) or an agonist like glutamate (B1630785) before and after toxin application.

  • Data Analysis:

    • Use appropriate software (e.g., ImageJ/Fiji, MATLAB) to identify regions of interest (ROIs) corresponding to individual neurons.

    • Measure the change in fluorescence intensity over time for each ROI.

    • Quantify parameters such as the frequency and amplitude of calcium transients (as a proxy for action potentials) before and after the application of this compound.

Drug Development Applications

The high selectivity of this compound for NaV1.2 makes it a valuable tool in drug development for neurological disorders where this channel is implicated.

  • Target Validation: this compound can be used to validate NaV1.2 as a therapeutic target for conditions characterized by neuronal hyperexcitability, such as certain forms of epilepsy.

  • Compound Screening: It can serve as a positive control in high-throughput screening assays designed to identify novel small molecule or biologic modulators of NaV1.2.

  • Mechanism of Action Studies: For novel compounds that modulate neuronal activity, this compound can be used to determine if their mechanism involves the NaV1.2 channel.

Troubleshooting

IssuePossible CauseSuggested Solution
No effect of this compound in electrophysiology Incorrect concentrationPrepare fresh dilutions and consider a dose-response experiment.
Degraded toxinEnsure proper storage and handling of the stock solution.
Low expression of NaV1.2Use a neuronal culture type known to express high levels of NaV1.2 or a cell line overexpressing the channel.
High background fluorescence in calcium imaging Incomplete removal of dyeEnsure thorough washing after loading with chemical indicators.
Phototoxicity Excessive light exposureReduce laser power and/or exposure time.

By following these detailed protocols and considering the specific properties of this compound, researchers can effectively utilize this potent and selective toxin to advance our understanding of the role of NaV1.2 in neuronal function and its potential as a therapeutic target.

References

Application Notes and Protocols for In Vivo Experimental Design Using Phrixotoxin-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phrixotoxin-3 (PaurTx3) is a peptide toxin isolated from the venom of the Chilean copper tarantula Phrixotrichus auratus. It is a potent and selective blocker of several voltage-gated sodium (Nav) channels, demonstrating high affinity for the Nav1.2 subtype with an IC50 of 0.6 nM.[1][2][3] this compound also inhibits Nav1.1, Nav1.3, Nav1.4, and Nav1.5 with IC50 values of 288 nM, 42 nM, 72 nM, and 610 nM, respectively. As a gating modifier, it shifts the voltage dependence of activation to more depolarized potentials, thereby reducing the excitability of neurons.[4] The critical role of Nav channels, particularly Nav1.7, in pain signaling pathways makes this compound and similar peptides valuable research tools and potential leads for the development of novel analgesics.[5][6][7]

These application notes provide a comprehensive guide for the in vivo use of this compound, with a focus on preclinical models of pain and inflammation. The protocols are based on established methodologies for similar spider venom peptides targeting Nav channels, providing a solid foundation for experimental design.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound on Voltage-Gated Sodium Channel Subtypes
Nav Channel SubtypeIC50 (nM)Reference
Nav1.1288
Nav1.20.6[1][2][3]
Nav1.342[1][2][3]
Nav1.472
Nav1.5610
Nav1.725[4]
Table 2: Proposed In Vivo Dosing and Administration Routes for this compound in Rodent Models of Pain (Based on Analogous Peptides)
Administration RouteProposed Dose RangeVehicleAnimal ModelPotential EndpointReference (Analogous Peptides)
Intrathecal (i.t.)0.04 - 4 ngSterile Saline or Artificial Cerebrospinal FluidDiabetic Neuropathy, Formalin TestThermal Hyperalgesia, Mechanical Allodynia, Flinching/Licking Behavior[8]
Intraperitoneal (i.p.)0.3 - 3 mg/kgSterile SalineOD1-induced Pain, Postsurgical PainSpontaneous Pain Behaviors, Mechanical Hypersensitivity[5]
Subcutaneous (s.c.)1 - 10 mg/kgSterile SalineThermal NociceptionTail-flick Latency, Hot Plate Latency[9]
Intracolonic10 µM (local)Sterile SalineIrritable Bowel Syndrome ModelVisceral Mechanosensitivity[10][11]

Signaling Pathways and Experimental Workflows

Diagram 1: this compound Mechanism of Action on Neuronal Action Potential Propagation

Phrixotoxin3_Mechanism cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Nav_channel Voltage-Gated Sodium Channel (Nav) Na_ion Na+ Ions Nav_channel->Na_ion Blocks Influx Phrixotoxin3 This compound Phrixotoxin3->Nav_channel Binds to Voltage Sensor Domain Depolarization Membrane Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Initiates Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Leads to

Caption: this compound blocks Nav channels, inhibiting action potential firing.

Diagram 2: Experimental Workflow for Assessing Analgesic Effects of this compound in a Formalin-Induced Pain Model

Formalin_Workflow start Start acclimatize Acclimatize Animals to Test Environment start->acclimatize baseline Measure Baseline Nociceptive Thresholds acclimatize->baseline administer Administer this compound (e.g., i.t. or i.p.) baseline->administer formalin Induce Pain: Intraplantar Formalin Injection administer->formalin After appropriate pre-treatment time observe Observe and Quantify Pain Behaviors (Flinching, Licking) formalin->observe analyze Data Analysis: Compare Treatment vs. Vehicle observe->analyze end End analyze->end

Caption: Workflow for evaluating this compound's analgesic effects.

Experimental Protocols

Protocol 1: Evaluation of Antinociceptive Effects of this compound in the Mouse Formalin Test

This protocol is designed to assess the analgesic properties of this compound in a model of acute inflammatory pain.

1. Materials:

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) for intrathecal injection

  • 5% formalin solution

  • Male C57BL/6 mice (20-25 g)

  • Habituation chambers with clear observation panels

  • Microsyringes for injection (intrathecal or intraperitoneal)

2. Methods:

  • Animal Handling and Habituation:

    • House mice under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

    • On the day of the experiment, allow mice to acclimate to the observation chambers for at least 30 minutes before any procedures.

  • Preparation of this compound Solution:

    • Reconstitute lyophilized this compound in sterile saline or aCSF to a stock concentration of 1 mg/mL. This compound is soluble in water.

    • Further dilute the stock solution to the desired final concentrations for injection. A vehicle control group receiving only the solvent is essential.

  • Administration of this compound:

    • Intrathecal (i.t.) Injection: For a targeted spinal effect, administer a low dose (e.g., 0.04 - 4 ng in 5 µL) via lumbar puncture. This method requires specific training and expertise.

    • Intraperitoneal (i.p.) Injection: For systemic administration, inject a higher dose (e.g., 0.3 - 3 mg/kg) into the peritoneal cavity.

    • Administer the toxin or vehicle 15-30 minutes prior to the formalin injection.

  • Induction of Pain and Behavioral Assessment:

    • Inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.

    • Immediately after injection, return the mouse to the observation chamber and record pain-related behaviors (number of flinches and cumulative licking time of the injected paw) for 60 minutes.

    • The response is typically biphasic: Phase I (0-10 minutes) represents acute nociception, and Phase II (10-60 minutes) reflects inflammatory pain.

  • Data Analysis:

    • Compare the number of flinches and licking duration between the this compound-treated groups and the vehicle control group for both phases of the formalin test using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Assessment of this compound in a Model of Chronic Inflammatory Pain (Complete Freund's Adjuvant - CFA)

This protocol evaluates the efficacy of this compound in alleviating mechanical and thermal hypersensitivity associated with chronic inflammation.

1. Materials:

  • This compound

  • Sterile, pyrogen-free saline

  • Complete Freund's Adjuvant (CFA)

  • Adult Sprague-Dawley rats (200-250 g)

  • Von Frey filaments for assessing mechanical allodynia

  • Plantar test apparatus for assessing thermal hyperalgesia

2. Methods:

  • Induction of Chronic Inflammation:

    • Induce inflammation by injecting 100 µL of CFA into the plantar surface of the right hind paw of the rats.

    • Allow 24-48 hours for the development of significant inflammation and hypersensitivity.

  • Baseline Hypersensitivity Measurement:

    • Before administering the test compound, measure the baseline paw withdrawal threshold to mechanical stimuli using von Frey filaments and the paw withdrawal latency to a radiant heat source using the plantar test apparatus.

  • Administration of this compound:

    • Prepare this compound in sterile saline.

    • Administer this compound via the desired route (e.g., subcutaneous injection, 1-10 mg/kg).

  • Post-Treatment Hypersensitivity Measurement:

    • At various time points after administration (e.g., 30, 60, 120, and 240 minutes), re-assess the mechanical and thermal withdrawal thresholds in both the ipsilateral (inflamed) and contralateral paws.

  • Data Analysis:

    • Calculate the percentage reversal of hyperalgesia for each treatment group compared to the vehicle control.

    • Analyze the data using a two-way ANOVA with repeated measures to determine the significance of the treatment effect over time.

Protocol 3: Evaluation of Pro-inflammatory Cytokine Levels Following this compound Administration

This protocol aims to investigate the potential anti-inflammatory effects of this compound by measuring cytokine levels in a lipopolysaccharide (LPS) challenge model.

1. Materials:

  • This compound

  • Sterile, pyrogen-free saline

  • Lipopolysaccharide (LPS) from E. coli

  • Adult mice or rats

  • Blood collection tubes (e.g., with EDTA)

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6)

2. Methods:

  • Animal Treatment:

    • Administer this compound (e.g., i.p.) at the desired dose.

    • After a pre-treatment period (e.g., 30 minutes), challenge the animals with an i.p. injection of LPS (e.g., 1 mg/kg) to induce a systemic inflammatory response. A control group should receive saline instead of LPS.

  • Sample Collection:

    • At a peak time for cytokine production (e.g., 2-4 hours post-LPS), collect blood samples via cardiac puncture or from the tail vein.

    • Centrifuge the blood to separate the plasma and store it at -80°C until analysis.

  • Cytokine Measurement:

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the plasma samples using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine concentrations in the plasma of this compound-treated animals to those in the vehicle-treated, LPS-challenged group. Use an appropriate statistical test (e.g., t-test or ANOVA) to determine significance.

Conclusion

This compound is a powerful tool for investigating the role of voltage-gated sodium channels in neuronal function and pathological states such as chronic pain. The protocols outlined in these application notes provide a framework for designing and conducting in vivo experiments to explore the analgesic and anti-inflammatory potential of this intriguing spider venom peptide. Due to the potent nature of this compound, it is crucial to perform dose-response studies to determine the optimal therapeutic window and to monitor for any potential adverse effects. By leveraging the information from analogous Nav channel-targeting peptides, researchers can effectively integrate this compound into their preclinical drug discovery and development programs.

References

Solid-Phase Peptide Synthesis of Phrixotoxin-3: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phrixotoxin-3 (PhTX-3) is a potent and selective peptide neurotoxin that modulates voltage-gated sodium channels, particularly the NaV1.2 subtype, making it a valuable tool for neuroscience research and a potential lead for drug development.[1] This document provides a detailed application note and a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of this compound. The synthesis of this cysteine-rich peptide, with its three disulfide bridges, requires a carefully planned orthogonal strategy to ensure correct folding and biological activity. This protocol is based on the well-established 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry.

Introduction

This compound is a 34-amino acid peptide toxin originally isolated from the venom of the tarantula Phrixotrichus auratus. It exhibits high affinity for voltage-gated sodium channels, with a particularly strong and selective inhibitory effect on the NaV1.2 channel subtype, which is predominantly expressed in the central nervous system.[1] The NaV1.2 channel plays a crucial role in the initiation and propagation of action potentials in neurons.[2][3] Dysregulation of NaV1.2 function has been implicated in various neurological disorders, including epilepsy and autism spectrum disorders. The high selectivity of this compound for NaV1.2 makes it an invaluable molecular probe for studying the channel's physiological and pathological roles.

The chemical synthesis of this compound is challenging due to its length and the presence of six cysteine residues that form three specific disulfide bonds (Cys2-Cys17, Cys9-Cys23, Cys16-Cys30). A successful synthesis relies on a robust solid-phase peptide synthesis strategy coupled with an orthogonal cysteine protection scheme to direct the regioselective formation of the disulfide bridges. This protocol outlines a detailed procedure for the synthesis, cleavage, purification, and folding of this compound.

Materials and Reagents

Solid-Phase Peptide Synthesis
ReagentSupplierGrade
Rink Amide MBHA ResinVariousHigh-loading
Fmoc-protected Amino AcidsVariousSynthesis Grade
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
PiperidineVariousACS Grade
N,N'-Diisopropylcarbodiimide (DIC)Various>99%
Ethyl Cyanohydroxyiminoacetate (Oxyma)Various>98%
Dichloromethane (DCM)VariousACS Grade
Acetic AnhydrideVariousACS Grade
Cleavage and Deprotection
ReagentSupplierGrade
Trifluoroacetic Acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)Various>98%
1,2-Ethanedithiol (EDT)Various>98%
Diethyl EtherVariousACS Grade
Purification and Folding
ReagentSupplierGrade
Acetonitrile (ACN)VariousHPLC Grade
WaterVariousHPLC Grade
Ammonium BicarbonateVariousACS Grade
Reduced Glutathione (GSH)Various>98%
Oxidized Glutathione (GSSG)Various>98%

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Linear this compound

This protocol is based on a standard Fmoc/tBu strategy. An orthogonal protection scheme for the six cysteine residues is employed to facilitate regioselective disulfide bond formation. The following protecting groups are recommended for the cysteine residues at specific positions in the this compound sequence (DCLGFLWKCNPSNDKCCRPNLVCSRKDKWCKYQI):

  • Cys2, Cys17: Fmoc-Cys(Trt)-OH

  • Cys9, Cys23: Fmoc-Cys(Acm)-OH

  • Cys16, Cys30: Fmoc-Cys(Mmt)-OH

Workflow for Solid-Phase Peptide Synthesis of this compound

SPPS_Workflow Resin Rink Amide MBHA Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection1 Wash1 Wash with DMF and DCM Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma in DMF) Wash1->Coupling Wash2 Wash with DMF and DCM Coupling->Wash2 Capping Capping (Optional) (Acetic Anhydride) Wash2->Capping Repeat Repeat for all Amino Acids Capping->Repeat Next Amino Acid Cleavage Cleavage from Resin (TFA/TIS/EDT/H2O) Repeat->Cleavage Final Amino Acid Precipitation Precipitate with Cold Ether Cleavage->Precipitation Purification1 Purify Linear Peptide (RP-HPLC) Precipitation->Purification1 Disulfide_Formation Linear_Peptide Purified Linear Peptide (Cys(Acm) protected) First_Oxidation First Disulfide Bond Formation (Air Oxidation in NH4HCO3 buffer) Linear_Peptide->First_Oxidation Purification2 Purify Monocyclic Peptide (RP-HPLC) First_Oxidation->Purification2 Second_Oxidation Second Disulfide Bond Formation (Iodine Oxidation) Purification2->Second_Oxidation Purification3 Purify Bicyclic Peptide (RP-HPLC) Second_Oxidation->Purification3 Third_Oxidation Third Disulfide Bond Formation (Removal of Mmt and Oxidation) Purification3->Third_Oxidation Final_Purification Final Purification (RP-HPLC) Third_Oxidation->Final_Purification Folded_PhTX3 Folded this compound Final_Purification->Folded_PhTX3 PhTX3_Pathway cluster_inhibition PhTX3 This compound Nav12 NaV1.2 Channel PhTX3->Nav12 Binds to Voltage Sensor Na_Influx Na+ Influx Nav12->Block Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Neuronal_Excitability Neuronal Excitability Action_Potential->Neuronal_Excitability Block->Na_Influx Inhibits

References

Application Notes and Protocols: Purification and Refolding of Recombinant Phrixotoxin-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phrixotoxin-3 (PaurTx3) is a potent peptide toxin originally isolated from the venom of the tarantula Phrixotrichus auratus.[1] As a highly selective modulator of voltage-gated sodium channels (Nav), particularly Nav1.2, it represents a valuable pharmacological tool for studying ion channel function and a potential lead for the development of novel therapeutics.[1][2] The production of this compound through recombinant expression is essential for obtaining the quantities required for extensive research and development. This document provides a detailed protocol for the purification and refolding of recombinant this compound, synthesized from the common methodologies employed for other disulfide-rich venom peptides.

This compound is a 34-amino-acid peptide with three disulfide bridges, which are critical for its structure and function.[2] Recombinant expression in Escherichia coli often leads to the formation of insoluble inclusion bodies. This necessitates a robust protocol for solubilization and subsequent refolding to obtain the biologically active toxin. The following protocols are designed to serve as a comprehensive starting point for researchers, with the acknowledgment that optimization may be required for specific experimental setups.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight4059.74 Da[2]
Amino Acid SequenceDCLGFLWKCNPSNDKCCRPNLVCSRKDKWCKYQI[2]
Disulfide BridgesCys2-Cys17, Cys9-Cys23, Cys16-Cys30[2]
Purity (commercial)≥95% (HPLC)[3]
SolubilitySoluble to 1 mg/ml in water[2]
Table 2: Summary of Recombinant Production Strategy
StepDescriptionKey Considerations
Expression Heterologous expression in E. coli as a fusion protein.Choice of fusion tag to enhance expression and aid in initial purification. Codon optimization for E. coli is recommended.
Cell Lysis & Inclusion Body Isolation Disruption of bacterial cells and collection of insoluble inclusion bodies.Efficient cell lysis is crucial. Multiple washing steps are necessary to remove contaminating proteins.
Solubilization Denaturation and solubilization of the fusion protein from inclusion bodies.High concentrations of denaturants like urea (B33335) or guanidine (B92328) hydrochloride are typically required.
Refolding Dilution or dialysis to remove the denaturant and promote correct disulfide bond formation.A redox system (e.g., glutathione (B108866) couple) is essential. The rate of denaturant removal can impact refolding efficiency.
Purification Chromatographic separation of the correctly folded toxin from misfolded species and other impurities.Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for final purification of venom peptides.[4][5]
Cleavage of Fusion Tag (Optional) Enzymatic cleavage to release the native this compound sequence.Requires a specific protease cleavage site engineered between the fusion tag and the toxin sequence. Further purification is needed post-cleavage.

Experimental Protocols

Recombinant Expression and Inclusion Body Isolation

This protocol assumes the expression of this compound as a fusion protein (e.g., with a His-tag or GST-tag) in an E. coli expression system, leading to its accumulation in inclusion bodies.

Materials:

  • E. coli cell paste expressing the recombinant this compound fusion protein

  • Lysis Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0

  • Wash Buffer: 2 M Urea, 50 mM Tris-HCl, 100 mM NaCl, 1% Triton X-100, pH 8.0

  • Final Wash Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

  • Lysozyme (B549824)

  • DNase I

  • Protease inhibitors

Procedure:

  • Resuspend the E. coli cell paste in ice-cold Lysis Buffer (approximately 5-10 mL per gram of cell paste).

  • Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.

  • Add DNase I to a final concentration of 10 µg/mL.

  • Lyse the cells by sonication on ice. Use short bursts to prevent overheating.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

  • Discard the supernatant. Resuspend the pellet in Wash Buffer and vortex thoroughly.

  • Centrifuge at 15,000 x g for 30 minutes at 4°C.

  • Repeat the wash step (Step 6-7) two more times.

  • Perform a final wash by resuspending the pellet in Final Wash Buffer to remove any remaining detergent.

  • Centrifuge at 15,000 x g for 30 minutes at 4°C. The resulting pellet contains the purified inclusion bodies.

Solubilization and Refolding of this compound

Materials:

  • Purified inclusion bodies

  • Solubilization Buffer: 8 M Urea (or 6 M Guanidine Hydrochloride), 50 mM Tris-HCl, 1 mM DTT, pH 8.0

  • Refolding Buffer: 50 mM Tris-HCl, 100 mM NaCl, 2.5 mM reduced glutathione (GSH), 0.25 mM oxidized glutathione (GSSG), pH 8.5[6]

  • Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

  • Resuspend the inclusion body pellet in Solubilization Buffer. Stir at room temperature for 1-2 hours to ensure complete solubilization.

  • Centrifuge at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.

  • Transfer the supernatant containing the denatured fusion protein to dialysis tubing.

  • Perform a stepwise dialysis against the Refolding Buffer at 4°C. Start with a 1:1 mixture of Solubilization Buffer and Refolding Buffer, and gradually decrease the concentration of the denaturant over 24-48 hours with several buffer changes. This slow removal of the denaturant is critical for efficient refolding.

  • After the final dialysis against the Refolding Buffer, centrifuge the refolded protein solution at 20,000 x g for 30 minutes at 4°C to remove any precipitated protein.

Purification of Refolded this compound by RP-HPLC

Materials:

  • Clarified, refolded this compound solution

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Acidify the refolded protein solution by adding TFA to a final concentration of 0.1%.

  • Filter the sample through a 0.22 µm filter before loading it onto the C18 column.

  • Equilibrate the column with 95% Solvent A and 5% Solvent B.

  • Elute the bound peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a flow rate appropriate for the column.

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect fractions corresponding to the major peaks.

  • Analyze the fractions by SDS-PAGE and/or mass spectrometry to identify the correctly folded this compound.

  • Pool the fractions containing the pure, refolded toxin and lyophilize for storage.

Visualizations

Experimental Workflow for Recombinant this compound Production

experimental_workflow cluster_expression Expression and Lysis cluster_purification Purification and Refolding cluster_analysis Analysis and Final Product expression Recombinant Expression in E. coli lysis Cell Lysis & Inclusion Body Isolation expression->lysis solubilization Inclusion Body Solubilization (8M Urea) lysis->solubilization refolding Dialysis & Refolding (Glutathione Redox Buffer) solubilization->refolding rphplc RP-HPLC Purification (C18 Column) refolding->rphplc analysis Mass Spectrometry & Activity Assay rphplc->analysis final_product Lyophilized Pure this compound analysis->final_product

Caption: Workflow for recombinant this compound production.

Logical Flow of the Refolding Process

refolding_process start Denatured Toxin in 8M Urea step1 Gradual Removal of Urea via Dialysis start->step1 step2 Presence of Glutathione Redox Pair (GSH/GSSG) step1->step2 step3 Facilitation of Correct Disulfide Bond Formation step2->step3 outcome1 Correctly Folded, Active this compound step3->outcome1 Success outcome2 Misfolded/Aggregated Protein step3->outcome2 Side-reaction

Caption: Key steps in the refolding of this compound.

Concluding Remarks

The protocols outlined in this document provide a robust framework for the successful purification and refolding of recombinant this compound. The primary challenge in producing disulfide-rich peptides like this compound lies in achieving the correct, native conformation. Therefore, careful optimization of the refolding conditions, including buffer composition, temperature, and the rate of denaturant removal, is paramount. The use of multi-step chromatographic purification, with RP-HPLC as the final polishing step, is crucial for obtaining a highly pure and active toxin suitable for research and drug development applications.[7][8]

References

Phrixotoxin-3: Application Notes and Protocols for Research Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phrixotoxin-3 (PaurTx3) is a peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus. It is a potent and selective blocker of specific voltage-gated sodium (NaV) channel subtypes, making it a valuable pharmacological tool for the investigation of NaV channel function and for drug development targeting these channels.[1] This document provides detailed guidelines for the safe handling, storage, and use of this compound in a research laboratory setting.

Product Information

PropertyValueReference
Molecular Weight 4059.74 g/mol
Amino Acid Sequence DCLGFLWKCNPSNDKCCRPNLVCSRKDKWCKYQI
Disulfide Bridges 2-17, 9-23, 16-30
Appearance White lyophilized solid[1]
Purity ≥95%
Solubility Soluble to 1 mg/mL in water

Biological Activity

This compound is a potent blocker of several voltage-gated sodium channel subtypes. It modulates channel activity by causing a depolarizing shift in the voltage-dependence of activation and by physically occluding the pore, thereby blocking the inward sodium current.[1][2] This dual mechanism makes it a powerful tool for studying the role of these channels in cellular excitability.

The inhibitory concentrations (IC50) of this compound for various NaV channel subtypes are summarized below:

NaV Channel SubtypeIC50Reference
NaV1.20.6 nM[2]
NaV1.342 nM[2]
NaV1.572 nM[2]
NaV1.1610 nM[2]
NaV1.4288 nM[2]

Handling and Storage

3.1. Safety Precautions

While the toxicological properties of purified this compound have not been exhaustively investigated, it should be handled with care. Injection of the venom from which it is derived into mice causes ataxia and semi-paralysis.[1] Standard laboratory safety practices should be followed:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Avoid inhalation of the lyophilized powder.

  • Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • Handle the toxin in a designated area.

3.2. Storage

  • Lyophilized Powder: Store the lyophilized toxin at -20°C for long-term stability.

  • Stock Solutions: Prepare and use solutions on the same day if possible. For longer-term storage, aliquot the reconstituted stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

3.3. Reconstitution

  • Before opening, centrifuge the vial to ensure the lyophilized powder is at the bottom.

  • Reconstitute the toxin in sterile, deionized water to a desired stock concentration (e.g., 100 µM).

  • Gently vortex or pipette to dissolve the powder completely.

Experimental Protocols

4.1. Whole-Cell Voltage-Clamp Electrophysiology

This protocol provides a general framework for assessing the inhibitory effect of this compound on voltage-gated sodium channels in cultured mammalian cells (e.g., HEK293 cells) expressing the channel of interest.

4.1.1. Materials

  • Cultured cells expressing the target NaV channel

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH)

  • This compound stock solution (e.g., 100 µM in water)

4.1.2. Procedure

  • Prepare fresh external and internal solutions and filter-sterilize.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Plate cells on coverslips and place a coverslip in the recording chamber on the microscope stage.

  • Perfuse the recording chamber with external solution.

  • Obtain a gigaohm seal (>1 GΩ) on a target cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.

  • Record baseline sodium currents using a voltage-step protocol. For example, from a holding potential of -100 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments).

  • Prepare working concentrations of this compound by diluting the stock solution in the external solution. The final concentration will depend on the IC50 of the target channel (e.g., for NaV1.2, a starting concentration of 1-10 nM would be appropriate).

  • Perfuse the recording chamber with the this compound containing external solution.

  • After a sufficient incubation period (e.g., 2-5 minutes) to allow for toxin binding, record the sodium currents again using the same voltage-step protocol.

  • To test for washout, perfuse the chamber with the control external solution and record the currents again.

4.2. Data Analysis

  • Measure the peak inward sodium current at each voltage step before and after the application of this compound.

  • Construct current-voltage (I-V) relationship plots.

  • Calculate the percentage of current inhibition at each voltage.

  • To determine the IC50, apply a range of this compound concentrations and plot the percentage of inhibition against the toxin concentration. Fit the data with a dose-response curve.

Visualizations

5.1. Signaling Pathway

Phrixotoxin3_Signaling_Pathway cluster_membrane Phrixotoxin3 This compound NavChannel Voltage-Gated Sodium Channel (Nav) Phrixotoxin3->NavChannel Block Blockage Intracellular Intracellular NavChannel->Intracellular Depolarization & Action Potential NoInflux Influx Inhibited NaIon Na+ Ions NaIon->NavChannel Influx Influx CellMembrane Extracellular Extracellular

Caption: this compound blocks the voltage-gated sodium channel, inhibiting Na+ influx.

5.2. Experimental Workflow

Phrixotoxin3_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Reconstitute Reconstitute This compound PrepareSolutions Prepare External & Internal Solutions Reconstitute->PrepareSolutions PrepareCells Prepare Cell Culture (e.g., HEK293 with Nav1.2) EstablishRecording Establish Whole-Cell Patch-Clamp Recording PrepareCells->EstablishRecording PrepareSolutions->EstablishRecording RecordBaseline Record Baseline Sodium Currents EstablishRecording->RecordBaseline ApplyToxin Apply this compound RecordBaseline->ApplyToxin RecordPostToxin Record Post-Toxin Sodium Currents ApplyToxin->RecordPostToxin Washout Washout with Control Solution RecordPostToxin->Washout RecordWashout Record Washout Sodium Currents Washout->RecordWashout AnalyzeData Analyze Current Inhibition & Generate I-V Curves RecordWashout->AnalyzeData CalculateIC50 Calculate IC50 AnalyzeData->CalculateIC50

Caption: Workflow for characterizing this compound effects on NaV channels.

References

Application Notes and Protocols for Phrixotoxin-3 in Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution and use of Phrixotoxin-3 (PaurTx3) in electrophysiology experiments, specifically for studying voltage-gated sodium channels (Nav).

Introduction

This compound is a peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus. It is a potent and selective blocker of specific voltage-gated sodium channel subtypes, making it a valuable tool for neuroscience research and drug discovery.[1] this compound modulates Nav channels by causing a depolarizing shift in the voltage-dependence of activation and by blocking the inward sodium current.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Biological Properties of this compound

PropertyValueReference
Molecular Weight 4059.74 g/mol
Formula C176H269N51O48S6
Solubility Soluble to 1 mg/mL in water
Purity ≥95% (HPLC)[2]
Storage Store lyophilized toxin at -20°C.[4]

Table 2: IC50 Values of this compound for Voltage-Gated Sodium Channel Subtypes

Nav SubtypeIC50 (nM)Reference
Nav1.2 0.6[2][3][5]
Nav1.3 42[2][3][5]
Nav1.5 72[2][3][5]
Nav1.1 610[3]
Nav1.4 288[3]

Experimental Protocols

Protocol 1: Reconstitution of this compound

This protocol describes the reconstitution of lyophilized this compound to prepare a stock solution for electrophysiology experiments.

Materials:

  • Lyophilized this compound

  • Sterile, deionized water (dH2O) or a suitable buffer (e.g., 10 mM HEPES, pH 7.4)

  • Bovine Serum Albumin (BSA), 0.1% (w/v) solution (optional, to prevent adhesion)

  • Low-adhesion polypropylene (B1209903) microcentrifuge tubes

  • Pipettes and sterile, low-adhesion tips

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15 minutes to prevent condensation.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition: Carefully open the vial and add the required volume of sterile dH2O or buffer to achieve the desired stock concentration (e.g., 100 µM). For example, to make a 100 µM stock solution from 100 µg of toxin (MW = 4059.74 g/mol ), add approximately 246 µL of solvent.

  • Dissolution: Gently pipette the solution up and down to dissolve the peptide completely. Avoid vigorous vortexing to prevent denaturation. If solubility is an issue in water, a small amount of a weak acid (e.g., 10-30% acetic acid) or base (e.g., <50 µL NH₄OH) can be used, followed by dilution in the working buffer.[3] For very hydrophobic peptides, a small amount of DMSO can be used initially, followed by dilution.[3]

  • Addition of Carrier Protein (Optional): To prevent the peptide from adhering to plasticware, it is recommended to add BSA to the final stock solution to a final concentration of 0.1% (w/v).

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in low-adhesion polypropylene tubes. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Whole-Cell Voltage-Clamp Electrophysiology

This protocol provides a general procedure for recording voltage-gated sodium currents in a heterologous expression system (e.g., HEK293 cells) or cultured neurons and applying this compound.

Materials:

  • Cells expressing the Nav channel of interest

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for patch pipettes

  • Perfusion system

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

  • This compound working solution (diluted from the stock solution in extracellular solution)

Solutions:

Table 3: Example Electrophysiology Solutions for Nav Recording

SolutionComponentConcentration (mM)
Extracellular NaCl140
KCl5
CaCl22
MgCl21
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH
Intracellular CsF120
CsCl10
NaCl5
EGTA10
HEPES10
Mg-ATP4
Na-GTP0.3
pH adjusted to 7.2 with CsOH

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy and patch-clamp recording.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

    • Approach a cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record Baseline Currents:

    • Clamp the cell at a holding potential of -100 mV.

    • Apply a voltage protocol to elicit Nav currents. A typical protocol to assess activation involves stepping the voltage from the holding potential to a range of test potentials (e.g., -80 mV to +60 mV in 10 mV increments).

    • Record stable baseline currents for a few minutes.

  • Application of this compound:

    • Dilute the this compound stock solution to the desired final working concentration in the extracellular solution. The working concentration should be chosen based on the IC50 for the specific Nav subtype being studied (see Table 2).

    • Apply the this compound containing solution to the cell via the perfusion system.

    • Continuously record the Nav currents to observe the onset of the blocking effect.

  • Washout:

    • After observing a stable block, switch the perfusion back to the control extracellular solution to wash out the toxin and observe the reversal of the effect.

  • Data Analysis:

    • Measure the peak inward current at each test potential before, during, and after toxin application.

    • Construct current-voltage (I-V) relationships.

    • Analyze changes in the voltage-dependence of activation and inactivation.

Visualizations

Reconstitution_Workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage Equilibrate Equilibrate Vial to Room Temperature Centrifuge Centrifuge Vial Equilibrate->Centrifuge Add_Solvent Add Sterile dH2O or Buffer Centrifuge->Add_Solvent Dissolve Gently Dissolve Add_Solvent->Dissolve Add_BSA Add 0.1% BSA (Optional) Dissolve->Add_BSA Aliquot Aliquot into Single-Use Tubes Add_BSA->Aliquot Store Store at -20°C Aliquot->Store

Caption: this compound Reconstitution Workflow.

Signaling_Pathway Phrixotoxin_3 This compound Nav_Channel Voltage-Gated Sodium Channel (Nav) Phrixotoxin_3->Nav_Channel Blocks Pore & Shifts Gating Na_Influx Na+ Influx Nav_Channel->Na_Influx Allows Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential

Caption: Mechanism of Action of this compound.

References

Application Notes and Protocols for Phrixotoxin-3 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phrixotoxin-3 (PaurTx3) is a peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus. It acts as a potent and selective blocker of voltage-gated sodium (NaV) channels, which are crucial for the initiation and propagation of action potentials in excitable cells.[1] As a gating modifier, this compound alters the voltage-dependent gating properties of these channels, making it a valuable pharmacological tool for studying the structure-function relationships of NaV channel subtypes and for investigating their roles in various physiological and pathophysiological processes.[1][2] This document provides detailed application notes and protocols for the use of this compound in in vitro assays, with a focus on electrophysiological characterization using the two-electrode voltage-clamp (TEVC) technique in Xenopus laevis oocytes.

Mechanism of Action

This compound modulates the activity of voltage-gated sodium channels by shifting the voltage-dependence of channel activation and by blocking the inward sodium current.[2] This dual mechanism involves the toxin binding to the voltage-sensing domain of the channel, thereby stabilizing it in a closed or inactivated state and preventing its opening in response to membrane depolarization.[1]

Quantitative Data Summary

The inhibitory potency of this compound varies across different NaV channel subtypes, highlighting its selectivity. The half-maximal inhibitory concentrations (IC50) have been determined for several subtypes, providing a basis for selecting appropriate concentrations for in vitro experiments.

NaV Channel SubtypeIC50 (nM)
NaV1.1288
NaV1.20.6
NaV1.342
NaV1.472
NaV1.5610

Table 1: Inhibitory potency (IC50) of this compound on various voltage-gated sodium channel subtypes as determined by two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes.[3]

Experimental Protocols

The following protocols are based on the methods used for the initial characterization of this compound and are standard for the electrophysiological analysis of NaV channels expressed in Xenopus laevis oocytes.

Reconstitution and Handling of this compound

Proper handling and reconstitution of the lyophilized this compound peptide are critical for maintaining its activity.

  • Reconstitution: this compound is soluble in water.[2] Reconstitute the lyophilized peptide in sterile, nuclease-free water to a stock concentration of 100 µM. For peptides that are difficult to dissolve, a small amount of DMSO can be used initially, followed by dilution with water.[3]

  • Storage: Store the lyophilized peptide at -20°C.[2] After reconstitution, aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

This protocol describes the measurement of this compound's effect on NaV channels expressed in Xenopus laevis oocytes.

a. Oocyte Preparation and cRNA Injection

  • Harvest stage V-VI oocytes from adult female Xenopus laevis.

  • Treat the oocytes with collagenase to defolliculate them.

  • Inject each oocyte with cRNA encoding the desired human NaV channel α-subunit and the auxiliary β1-subunit.

  • Incubate the injected oocytes for 2-7 days at 18°C in Barth's solution to allow for channel expression.

b. Solutions

  • Barth's Solution (for oocyte incubation): 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4.

  • External (Bath) Solution (for recording): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4 with NaOH.

  • Internal (Pipette) Solution: 3 M KCl.

c. Electrophysiological Recording

  • Place an oocyte in the recording chamber and perfuse with the external solution.

  • Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with the internal solution. One electrode measures the membrane potential, and the other injects current.

  • Clamp the oocyte membrane at a holding potential of -90 mV.

  • To elicit sodium currents, apply depolarizing voltage steps. A typical protocol would be a step to 0 mV for 100 ms.

  • Establish a stable baseline recording of the sodium current in the absence of the toxin.

  • Apply this compound by perfusing the recording chamber with the external solution containing the desired concentration of the toxin.

  • Record the sodium current in the presence of the toxin until a steady-state block is achieved.

  • To determine the IC50 value, apply a range of this compound concentrations and measure the resulting inhibition of the peak sodium current.

d. Data Analysis

  • Measure the peak amplitude of the inward sodium current before and after the application of this compound.

  • Calculate the percentage of current inhibition for each concentration of the toxin.

  • Plot the percentage of inhibition as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis oocyte_prep Oocyte Harvest & Defolliculation crna_injection cRNA Injection (NaV α + β subunits) oocyte_prep->crna_injection incubation Incubation (2-7 days, 18°C) crna_injection->incubation tevc_setup Two-Electrode Voltage-Clamp Setup incubation->tevc_setup baseline Baseline Current Recording (-90 mV hold) tevc_setup->baseline toxin_app This compound Application baseline->toxin_app inhibition_rec Inhibition Current Recording toxin_app->inhibition_rec peak_measurement Peak Current Measurement inhibition_rec->peak_measurement percent_inhibition % Inhibition Calculation peak_measurement->percent_inhibition ic50_determination IC50 Determination (Hill Equation) percent_inhibition->ic50_determination

Caption: Experimental workflow for determining the IC50 of this compound on NaV channels expressed in Xenopus oocytes.

signaling_pathway cluster_membrane Cell Membrane nav_channel Voltage-Gated Sodium Channel (NaV) na_influx Na+ Influx nav_channel->na_influx allows phrixotoxin This compound phrixotoxin->nav_channel blocks depolarization Membrane Depolarization depolarization->nav_channel activates action_potential Action Potential Propagation na_influx->action_potential

Caption: Mechanism of this compound action on voltage-gated sodium channels.

References

Application Notes and Protocols: Labeling of Phrixotoxin-3 for Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phrixotoxin-3 (PaurTx3) is a peptide toxin isolated from the venom of the Chilean copper tarantula, Phrixotrichus auratus.[1] It is a potent and selective modulator of voltage-gated sodium channels (NaV), exhibiting high affinity for specific subtypes, particularly NaV1.2.[2][3] this compound acts as a gating modifier, causing a depolarizing shift in the voltage-dependence of activation and blocking the inward sodium current.[1][2] This selective modulation of NaV channels makes this compound a valuable pharmacological tool for studying the structure, function, and physiological roles of these ion channels. Furthermore, its potential to discriminate between NaV subtypes makes it a promising lead compound for the development of novel therapeutics targeting channelopathies.

To facilitate its use in binding studies, this compound can be labeled with various tags, such as fluorescent dyes, biotin (B1667282), or radioisotopes. Labeled this compound enables researchers to perform a variety of in vitro and in vivo binding assays to characterize its interaction with NaV channels, determine binding affinities, and screen for potential drug candidates that compete for the same binding site. These techniques are crucial for understanding the toxin's mechanism of action and for the development of new drugs targeting sodium channels.[4][5][6]

This document provides detailed application notes and protocols for the labeling of this compound and its subsequent use in binding studies.

Data Presentation

Table 1: Comparison of Labeling Strategies for this compound
Labeling StrategyLabel TypeAdvantagesDisadvantagesKey Experimental Considerations
Fluorescent Labeling Fluorescein (FITC), Rhodamine (TRITC), Cyanine Dyes (Cy3, Cy5), Alexa Fluor DyesHigh sensitivity, non-radioactive, suitable for various assays (FP, FRET, microscopy).[7][8][9]Can be bulky and may interfere with toxin binding, potential for photobleaching.Choice of fluorophore, labeling site (N-terminus or specific amino acid side chain), degree of labeling.[7]
Biotinylation BiotinStrong and specific interaction with avidin/streptavidin, versatile for pull-down assays and surface immobilization.[10][11]Indirect detection requires a secondary labeled avidin/streptavidin, the biotin-avidin complex is large.[7]Spacer arm length between biotin and peptide to minimize steric hindrance.[11]
Radiolabeling 125I, 3HHighest sensitivity, well-established for receptor binding assays.[4][12]Radioactive material handling and disposal concerns, short half-life of some isotopes (e.g., 125I).[12]Specific activity of the radiolabeled peptide, choice of labeling method (direct or indirect).[12][13]
Table 2: Representative Binding Data for Labeled this compound (Hypothetical)
Labeled ToxinNaV SubtypeAssay TypeKd (nM)Bmax (fmol/mg protein)Reference
125I-Phrixotoxin-3NaV1.2Saturation Binding0.5 ± 0.1150 ± 20(Hypothetical Data)
FITC-Phrixotoxin-3NaV1.2Fluorescence Polarization1.2 ± 0.3N/A(Hypothetical Data)
Biotin-Phrixotoxin-3NaV1.2Pull-down Assay--(Hypothetical Data)
125I-Phrixotoxin-3NaV1.5Saturation Binding75 ± 1080 ± 15(Hypothetical Data)

Experimental Protocols

Note: The following protocols are general and may require optimization for this compound to ensure that the biological activity of the toxin is retained.

Protocol 1: Fluorescent Labeling of this compound using NHS Ester Chemistry

This protocol describes the labeling of the N-terminal amine or the side chain of a lysine (B10760008) residue of this compound with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound (pure)

  • Amine-reactive fluorescent dye (e.g., FITC, Cy5-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., size-exclusion or reverse-phase HPLC)

  • Spectrophotometer

Procedure:

  • Dissolve this compound: Dissolve this compound in the labeling buffer to a final concentration of 1-5 mg/mL.

  • Dissolve Fluorescent Dye: Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO.

  • Labeling Reaction: Add the dissolved fluorescent dye to the this compound solution. The molar ratio of dye to peptide should be optimized, but a starting point of 10:1 (dye:peptide) is recommended.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Purification: Purify the labeled this compound from the unreacted dye and byproducts using a suitable chromatography method. For example, size-exclusion chromatography can separate the larger labeled peptide from the smaller free dye. Reverse-phase HPLC can also be used for higher purity.

  • Characterization:

    • Determine the concentration of the labeled peptide using a protein assay (e.g., BCA) or by measuring the absorbance at 280 nm.

    • Determine the concentration of the fluorophore by measuring its absorbance at its maximum absorption wavelength.

    • Calculate the degree of labeling (DOL) or dye-to-peptide ratio.

    • Confirm the integrity and purity of the labeled toxin by mass spectrometry.

Protocol 2: Biotinylation of this compound

This protocol describes the biotinylation of this compound using an NHS-ester of biotin.

Materials:

  • This compound (pure)

  • NHS-Biotin or NHS-PEGn-Biotin

  • Anhydrous DMF or DMSO

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis membrane or desalting column

Procedure:

  • Dissolve this compound: Dissolve this compound in the reaction buffer to a concentration of 1-5 mg/mL.

  • Dissolve Biotinylation Reagent: Dissolve the NHS-Biotin reagent in a small volume of anhydrous DMF or DMSO immediately before use.

  • Biotinylation Reaction: Add the dissolved biotinylation reagent to the this compound solution at a molar ratio of 20:1 (biotin:peptide).

  • Incubation: Incubate the reaction for 2 hours at room temperature.

  • Quenching: Add quenching buffer to the reaction mixture to stop the reaction by quenching any unreacted NHS-biotin.

  • Purification: Remove excess, unreacted biotin by dialysis against PBS or by using a desalting column.

  • Characterization: Confirm successful biotinylation using a dot blot with labeled streptavidin or by mass spectrometry to observe the mass shift.

Protocol 3: Radioligand Binding Assay using 125I-Phrixotoxin-3

This protocol describes a saturation binding assay to determine the affinity (Kd) and density (Bmax) of 125I-Phrixotoxin-3 binding sites on cells or membranes expressing the target NaV channel.

Materials:

  • 125I-Phrixotoxin-3 (radiolabeled)

  • Unlabeled this compound

  • Cell membranes or whole cells expressing the target NaV channel

  • Binding Buffer: e.g., 20 mM HEPES, 150 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4

  • Wash Buffer: Binding buffer without BSA

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Prepare Reactions: In a series of tubes, add a constant amount of cell membranes or whole cells.

  • Add Radioligand: Add increasing concentrations of 125I-Phrixotoxin-3 to the tubes.

  • Determine Non-specific Binding: To a parallel set of tubes, add the same increasing concentrations of 125I-Phrixotoxin-3 along with a high concentration of unlabeled this compound (e.g., 1 µM) to saturate the specific binding sites.

  • Incubation: Incubate all tubes at a specified temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the bound from the free radioligand.

  • Washing: Wash the filters quickly with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in tubes and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding versus the concentration of 125I-Phrixotoxin-3.

    • Analyze the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.

Mandatory Visualizations

G This compound Labeling Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Characterization PaurTx3 This compound Reaction Conjugation Reaction PaurTx3->Reaction Label Labeling Reagent (Fluorescent Dye, Biotin, etc.) Label->Reaction Purification Purification (HPLC, SEC) Reaction->Purification Characterization Characterization (MS, Spectroscopy) Purification->Characterization Labeled_PaurTx3 Labeled this compound Characterization->Labeled_PaurTx3

Caption: Workflow for labeling this compound.

G Radioligand Binding Assay Workflow cluster_0 Assay Setup cluster_1 Binding & Separation cluster_2 Detection & Analysis Radiolabeled_Toxin Radiolabeled this compound Incubation Incubation to Equilibrium Radiolabeled_Toxin->Incubation Cells Cells/Membranes with NaV Channels Cells->Incubation Unlabeled_Toxin Unlabeled this compound (for non-specific binding) Unlabeled_Toxin->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Gamma Counting Filtration->Counting Analysis Data Analysis (Kd, Bmax) Counting->Analysis Result Binding Parameters Analysis->Result

Caption: Workflow for a radioligand binding assay.

G This compound Signaling Pathway PaurTx3 This compound NaV Voltage-Gated Sodium Channel (NaV) PaurTx3->NaV Binds to PaurTx3->NaV Shifts Gating Na_Influx Na+ Influx PaurTx3->Na_Influx Inhibits NaV->Na_Influx Allows Depolarization Membrane Depolarization Depolarization->NaV Activates AP Action Potential Firing Na_Influx->AP Leads to Reduced_Firing Reduced Firing Rate Na_Influx->Reduced_Firing Reduced Na+ influx leads to

Caption: this compound mechanism of action.

References

Phrixotoxin-3: A Potent and Selective Modulator of Voltage-Gated Sodium Channels for Ion Channel Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phrixotoxin-3 (PaurTx3) is a peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus. It has emerged as a valuable pharmacological tool for the study of voltage-gated sodium channels (Nav channels), a critical class of ion channels involved in the initiation and propagation of action potentials in excitable cells.[1][2] this compound exhibits high potency and selectivity for the Nav1.2 subtype, making it an invaluable instrument for dissecting the physiological and pathophysiological roles of this specific channel.[3] These application notes provide detailed protocols for the use of this compound in ion channel research, with a focus on electrophysiological and fluorescence-based assays.

Mechanism of Action

This compound modulates the activity of voltage-gated sodium channels by a dual mechanism. It induces a depolarizing shift in the voltage-dependence of channel activation and also physically blocks the inward sodium current.[1][2] This combined action effectively reduces the excitability of neurons and other excitable cells.

Data Presentation

The inhibitory activity of this compound has been characterized across a range of voltage-gated sodium channel subtypes. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for different Nav channel isoforms, highlighting its remarkable selectivity for Nav1.2.

Ion Channel SubtypeIC50 (nM)Reference(s)
Nav1.1610[1]
Nav1.2 0.6 [1][3]
Nav1.342[1][4][5]
Nav1.4288[1]
Nav1.572[1][4][5]

Mandatory Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism by which this compound modulates neuronal excitability through its interaction with the Nav1.2 channel.

Phrixotoxin3_Signaling cluster_intracellular Intracellular Nav12 Nav1.2 Channel Na_influx Na+ Influx Nav12->Na_influx Inhibits ReducedExcitability Reduced Neuronal Excitability Nav12->ReducedExcitability Leads to Phrixotoxin3 This compound Phrixotoxin3->Nav12 Depolarization Membrane Depolarization Na_influx->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Culture CHO or HEK cells stably expressing Nav1.2 Patch_Cell Establish whole-cell patch-clamp configuration Cell_Culture->Patch_Cell Toxin_Prep Prepare this compound stock and serial dilutions Apply_Toxin Apply increasing concentrations of this compound Toxin_Prep->Apply_Toxin Record_Baseline Record baseline Nav1.2 currents Patch_Cell->Record_Baseline Record_Baseline->Apply_Toxin Record_Response Record Nav1.2 currents at each concentration Apply_Toxin->Record_Response Measure_Peak Measure peak current amplitude Record_Response->Measure_Peak Dose_Response Construct dose-response curve Measure_Peak->Dose_Response Calculate_IC50 Calculate IC50 value Dose_Response->Calculate_IC50

References

Troubleshooting & Optimization

Preventing Phrixotoxin-3 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phrixotoxin-3 (PaurTx3). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and application of this potent voltage-gated sodium channel blocker. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and optimal performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (PaurTx3) is a peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus. It is a potent blocker of several voltage-gated sodium channels (NaV), exhibiting high affinity for NaV1.2.[1][2][3][4] Its mechanism of action involves binding to the voltage-sensor domains of these channels, which modifies their gating properties and blocks the inward sodium current.[5]

Q2: What are the recommended long-term storage conditions for lyophilized this compound?

A2: For long-term stability, lyophilized this compound should be stored at -20°C.[1][2]

Q3: How should I reconstitute this compound?

A3: this compound is soluble in water.[1][6] For reconstitution, use sterile, high-purity water to prepare a concentrated stock solution.

Q4: How should I store this compound solutions?

A4: To maintain the integrity of this compound in solution, it is crucial to aliquot the stock solution into single-use volumes and store them at -20°C or below. This practice helps to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.

Troubleshooting Guide

Issue 1: Loss of this compound Activity in Solution

  • Possible Cause 1: Degradation due to improper storage. Repeated freeze-thaw cycles can damage the peptide structure. Storing the solution at 4°C for extended periods is not recommended.

    • Solution: Aliquot the stock solution into volumes appropriate for single experiments and store them at -20°C. Thaw only the required amount just before use.

  • Possible Cause 2: Oxidation. this compound contains multiple cysteine residues that form disulfide bridges, which are crucial for its activity.[1] The presence of free cysteines or methionine in a peptide sequence makes it susceptible to oxidation, which can be accelerated at higher pH and by exposure to atmospheric oxygen.[7]

    • Solution: Prepare solutions in degassed buffers. If possible, purge the vial with an inert gas like argon or nitrogen before sealing and freezing. Avoid prolonged exposure of the solution to air.[8]

  • Possible Cause 3: Adsorption to labware. Peptides, especially those with hydrophobic residues, can adsorb to the surfaces of plastic and glass labware, leading to a significant reduction in the effective concentration.[9][10]

    • Solution: Use low-protein-binding microcentrifuge tubes, pipette tips, and plates for storing and handling this compound solutions.[9] Including a carrier protein like 0.1% bovine serum albumin (BSA) in the buffer can also help to prevent adsorption, but ensure it does not interfere with your experimental assay.

Issue 2: Inconsistent Results in Cellular Assays

  • Possible Cause 1: Peptide aggregation. At higher concentrations, some peptides can form aggregates, which may have reduced biological activity or even cause non-specific toxic effects.[11][12]

    • Solution: Visually inspect the solution for any precipitates. If aggregation is suspected, try to work with lower concentrations. A brief sonication of the stock solution before dilution might help in some cases, but care should be taken not to induce degradation.

  • Possible Cause 2: Interaction with media components. Components in cell culture media, such as serum proteins, can bind to the peptide, reducing its availability to the target ion channels.[13]

    • Solution: If possible, perform experiments in serum-free media or a simplified buffer system for the duration of the toxin application. If serum is required, be aware that the effective concentration of the toxin might be lower than the nominal concentration.

  • Possible Cause 3: Temperature effects. The activity of ion channels and the binding affinity of toxins can be temperature-dependent.[14][15][16]

    • Solution: Ensure that your experiments are conducted at a consistent and controlled temperature. Be aware that data obtained at room temperature may not be directly comparable to those at physiological temperatures.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of this compound on Various Voltage-Gated Sodium Channel Subtypes

Channel SubtypeIC50 (nM)
NaV1.1610
NaV1.20.6
NaV1.342
NaV1.4288
NaV1.572
Data sourced from Bosmans et al. (2006) as cited in multiple sources.[2][3][4]

Experimental Protocols

General Protocol for Patch-Clamp Electrophysiology

This protocol provides a general guideline for studying the effect of this compound on voltage-gated sodium currents in cultured neuronal cells.

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and allow them to adhere and grow to the desired confluency.

  • Reagent Preparation:

    • Prepare the external (bath) solution and internal (pipette) solution with appropriate ionic compositions to isolate sodium currents.

    • Reconstitute lyophilized this compound in sterile water to make a high-concentration stock solution (e.g., 100 µM).

    • On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the final desired concentration in the external solution. It is advisable to include a small percentage of BSA (e.g., 0.1%) in the final dilution to prevent adsorption.

  • Electrophysiological Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Record baseline sodium currents using a suitable voltage-clamp protocol (e.g., a step depolarization from a holding potential of -100 mV to -10 mV).

  • Toxin Application:

    • Apply this compound by perfusing the recording chamber with the external solution containing the toxin.

    • Allow sufficient time for the toxin to equilibrate and bind to the channels (this may take several minutes).

    • Record sodium currents at regular intervals to observe the inhibitory effect of the toxin.

  • Data Analysis:

    • Measure the peak amplitude of the sodium currents before and after the application of this compound.

    • Calculate the percentage of current inhibition.

    • To determine the IC50, repeat the experiment with a range of this compound concentrations and fit the concentration-response data to a Hill equation.

Visualizations

Caption: Mechanism of action of this compound on a voltage-gated sodium channel.

Troubleshooting_Workflow Start Start: Inconsistent or No Toxin Effect Check_Storage Review Storage and Handling - Aliquoted? - Stored at -20°C? - Minimized freeze-thaw cycles? Start->Check_Storage Check_Solution Examine Solution Preparation - Used low-binding labware? - Included carrier protein (e.g., BSA)? - pH of buffer optimal? Check_Storage->Check_Solution If handling is correct Outcome Improved and Consistent Results Check_Storage->Outcome If issue is resolved Check_Experiment Assess Experimental Conditions - Consistent temperature? - Serum-free media used? - Appropriate toxin concentration? Check_Solution->Check_Experiment If solution prep is correct Check_Solution->Outcome If issue is resolved Oxidation Consider Oxidation - Used degassed buffer? - Minimized air exposure? Check_Experiment->Oxidation If conditions are controlled Check_Experiment->Outcome If issue is resolved Aggregation Check for Aggregation - Visual inspection of solution - Test lower concentrations Oxidation->Aggregation If oxidation is unlikely Aggregation->Outcome If aggregation is addressed

Caption: Troubleshooting workflow for inconsistent this compound activity.

References

Technical Support Center: Optimizing Phrixotoxin-3 Concentration for Nav1.2 Block

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Phrixotoxin-3 to block the voltage-gated sodium channel Nav1.2.

This compound and Nav1.2 Interaction: Quantitative Data

This compound is a potent and selective blocker of the Nav1.2 channel. The following tables summarize the key quantitative data for this interaction.

Table 1: this compound Potency (IC50) on Various Sodium Channel Subtypes

Channel SubtypeIC50 (nM)Reference
Nav1.2 0.6 [1][2][3]
Nav1.1288[1]
Nav1.342[1][2][3]
Nav1.472[1]
Nav1.5610[1][2][3]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight4059.74 g/mol [3][4]
Purity≥95% (HPLC)[3]
AppearanceLyophilized solid[4]
StorageStore at -20°C[3]

Experimental Protocols

A detailed methodology for a key experiment to determine the blocking effect of this compound on Nav1.2 is provided below.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on Nav1.2 currents expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Culture and Transfection:

  • Culture HEK293 cells stably or transiently expressing the human Nav1.2 channel.

  • For transient transfections, introduce the plasmid containing the Nav1.2 alpha subunit (and beta subunits for more native-like channel properties) using a suitable transfection reagent.

  • Allow 24-48 hours for channel expression before recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.

  • This compound Stock Solution: Reconstitute lyophilized this compound in high-purity water to a stock concentration of 1 µM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Obtain a giga-ohm seal (>1 GΩ) on a cell expressing Nav1.2.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -100 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit Nav1.2 currents.

  • Record baseline currents in the absence of the toxin.

  • Perfuse the cell with the external solution containing the desired concentration of this compound and repeat the voltage protocol.

  • To determine the IC50, apply a range of this compound concentrations and measure the percentage of current inhibition at each concentration.

4. Data Analysis:

  • Measure the peak inward sodium current at each voltage step.

  • Calculate the percentage of current block by this compound at each concentration.

  • Plot the concentration-response curve and fit it with a Hill equation to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_culture Cell Culture & Transfection (Nav1.2) giga_seal Giga-ohm Seal Formation cell_culture->giga_seal solution_prep Solution Preparation (Internal, External, Toxin) solution_prep->giga_seal pipette_pull Pipette Pulling pipette_pull->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell baseline_rec Baseline Current Recording whole_cell->baseline_rec toxin_app This compound Application baseline_rec->toxin_app toxin_rec Current Recording with Toxin toxin_app->toxin_rec data_acq Data Acquisition toxin_rec->data_acq ic50_calc IC50 Calculation data_acq->ic50_calc results Results ic50_calc->results troubleshooting_flow cluster_toxin Toxin Integrity cluster_exp Experimental Conditions cluster_cell Cellular Factors start Issue: Inconsistent or No Nav1.2 Block check_storage Verify Storage (-20°C, Aliquots) start->check_storage check_dilution Recalculate Dilutions start->check_dilution use_bsa Consider 0.1% BSA in External Solution start->use_bsa check_perfusion Ensure Complete Perfusion start->check_perfusion check_voltage Review Voltage Protocol start->check_voltage check_rundown Monitor for Current Rundown start->check_rundown check_health Assess Cell Health start->check_health resolve Problem Resolved check_storage->resolve Fresh Toxin check_dilution->resolve Corrected Conc. use_bsa->resolve Reduced Adsorption check_perfusion->resolve Stable Application check_voltage->resolve Optimized Protocol check_rundown->resolve Stable Baseline check_health->resolve Healthy Cells

References

Minimizing Phrixotoxin-3 off-target effects on other ion channels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phrixotoxin-3 (PaurTx3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of this potent voltage-gated sodium channel blocker.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a highly potent blocker of the voltage-gated sodium channel subtype NaV1.2, with a reported IC50 value of approximately 0.6 nM.[1][2][3][4] It modulates channel activity by causing a depolarizing shift in the voltage-dependence of activation and blocking the inward sodium current.[1]

Q2: What are the known off-target ion channels for this compound?

This compound exhibits activity against several other voltage-gated sodium channel subtypes, albeit with lower potency compared to NaV1.2. It is crucial to be aware of these off-target interactions to ensure the specificity of your experimental results.

Q3: What are the potential consequences of these off-target effects?

Inhibition of off-target NaV channels can lead to a variety of physiological effects, which may confound experimental results. Understanding the primary roles of these channels is key to interpreting your data accurately.

  • NaV1.1 Inhibition: Can lead to reduced excitability of inhibitory interneurons, potentially causing neuronal hyperexcitability at the network level.[5][6] This is particularly relevant in studies of epilepsy and other neurological disorders where NaV1.1 dysfunction is implicated.[6]

  • NaV1.3 Inhibition: This channel is highly expressed during embryonic development and is re-expressed in injured neurons.[7][8][9] Its inhibition may affect neuronal development studies and could have implications for research on neuropathic pain.[8][9]

  • NaV1.4 Inhibition: As the primary sodium channel in skeletal muscle, its blockade can lead to muscle weakness and paralysis.[10][11] This is a critical consideration in any in vivo studies or experiments using skeletal muscle preparations.

  • NaV1.5 Inhibition: This is the cardiac sodium channel responsible for the upstroke of the action potential in heart muscle.[12][13] Off-target inhibition of NaV1.5 can lead to cardiac arrhythmias and is a significant safety concern in drug development.[10]

Troubleshooting Guide

This guide provides solutions to common issues encountered when using this compound, with a focus on minimizing off-target effects.

Problem Possible Cause Suggested Solution
Unexpected physiological response in your model system. The concentration of this compound is high enough to engage off-target NaV channels.1. Perform a Dose-Response Curve: Determine the minimal effective concentration that elicits the desired effect on your primary target (NaV1.2) while minimizing off-target engagement. 2. Use a Cell Line with Low Off-Target Expression: If possible, use a cell line that has low or no expression of the off-target channels of concern.
Difficulty attributing observed effects solely to NaV1.2 inhibition. Contribution from off-target channel inhibition is confounding the results.1. Use Selective Blockers for Off-Target Channels: In combination with this compound, use more selective blockers for the potential off-target channels to isolate the effect of NaV1.2 inhibition. 2. Employ a Knockdown/Knockout Model: Use siRNA or a knockout animal/cell model for the off-target channel to confirm that the observed effect is independent of its activity.
Variability in experimental results. Inconsistent peptide concentration or degradation.1. Verify Peptide Concentration and Purity: Use HPLC and mass spectrometry to confirm the concentration and purity of your this compound stock. 2. Prepare Fresh Solutions: this compound is a peptide and can degrade over time. Prepare fresh working solutions for each experiment from a frozen stock.

Data Summary

This compound Potency (IC50) Across NaV Channel Subtypes
Ion ChannelIC50 (nM)Reference(s)
NaV1.2 (Primary Target) 0.6 [1][2][3][4]
NaV1.342[1][2][3][4]
NaV1.572[1][2][3][4]
NaV1.4288[1]
NaV1.1610[1]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Determine this compound Specificity

This protocol is designed to assess the inhibitory effect of this compound on its primary target (NaV1.2) and key off-target channels.

1. Cell Culture:

  • Culture cell lines stably expressing human NaV1.2, NaV1.1, NaV1.3, NaV1.4, or NaV1.5 channels.
  • Maintain cells in appropriate culture medium and conditions as recommended for each cell line.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
  • This compound Stock Solution: Prepare a 1 mM stock solution in water and store at -20°C. Prepare fresh dilutions in the external solution daily.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.
  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
  • Obtain a gigaohm seal on an isolated cell and establish a whole-cell configuration.
  • Hold the cell at a holding potential of -100 mV.
  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
  • Perfuse the cell with the external solution containing varying concentrations of this compound.
  • Record the peak inward sodium current at each concentration after steady-state inhibition is reached.

4. Data Analysis:

  • Measure the peak sodium current amplitude at each this compound concentration.
  • Normalize the current to the control (pre-toxin) current.
  • Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Protocol 2: Screening for Off-Target Effects using Automated Patch-Clamp

Automated patch-clamp systems can be used for higher throughput screening of this compound against a panel of ion channels.

1. Cell Preparation:

  • Prepare single-cell suspensions of cell lines expressing the target and off-target ion channels.
  • Ensure high cell viability (>90%).

2. System Setup:

  • Use a planar patch-clamp system (e.g., Patchliner, QPatch).
  • Prime the system with the appropriate external and internal solutions.

3. Compound Application:

  • Prepare a concentration series of this compound in the external solution in a compound plate.
  • The automated system will perform solution exchanges to apply the different concentrations to the cells.

4. Voltage Protocol and Data Acquisition:

  • Program a voltage protocol similar to the one described in the manual patch-clamp protocol.
  • The system will automatically record sodium currents from multiple cells in parallel.

5. Data Analysis:

  • The system's software will typically perform automated analysis to generate concentration-response curves and calculate IC50 values.

Visualizations

Experimental Workflow for Assessing this compound Specificity

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cell_culture Cell Culture (Expressing NaV Subtypes) patch_clamp Whole-Cell Patch Clamp or Automated Patch Clamp cell_culture->patch_clamp solution_prep Solution Preparation (Internal, External, PaurTx3) solution_prep->patch_clamp voltage_protocol Apply Voltage Protocol (Elicit Na+ Currents) patch_clamp->voltage_protocol toxin_application Apply this compound (Concentration Gradient) voltage_protocol->toxin_application record_current Record Peak Sodium Currents toxin_application->record_current dose_response Generate Dose-Response Curve record_current->dose_response ic50 Calculate IC50 Values dose_response->ic50

Caption: Workflow for determining the IC50 of this compound.

Logic Diagram for Troubleshooting Off-Target Effects

signaling_pathways cluster_paurtx3 This compound cluster_channels Off-Target Ion Channels cluster_consequences Physiological Consequences PaurTx3 This compound NaV1_1 NaV1.1 PaurTx3->NaV1_1 Inhibits NaV1_3 NaV1.3 PaurTx3->NaV1_3 Inhibits NaV1_4 NaV1.4 PaurTx3->NaV1_4 Inhibits NaV1_5 NaV1.5 PaurTx3->NaV1_5 Inhibits Neuronal_Hyperexcitability Neuronal Hyperexcitability NaV1_1->Neuronal_Hyperexcitability Leads to Altered_Development_Pain Altered Neuronal Development/Pain NaV1_3->Altered_Development_Pain Impacts Muscle_Weakness Muscle Weakness/ Paralysis NaV1_4->Muscle_Weakness Causes Cardiac_Arrhythmia Cardiac Arrhythmia NaV1_5->Cardiac_Arrhythmia Induces

References

Interpreting anomalous data from Phrixotoxin-3 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Phrixotoxin-3.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent peptide toxin that primarily functions as a blocker of voltage-gated sodium (NaV) channels.[1][2][3] It modulates these channels by inducing a depolarizing shift in their gating kinetics and by obstructing the inward sodium current.[2][3] This action effectively reduces the firing rate of neurons.

Q2: Which NaV channel subtypes is this compound most selective for?

This compound exhibits high potency for the NaV1.2 channel subtype, with a reported IC50 value of approximately 0.6 nM.[2][3] It also shows activity against other NaV channel subtypes, but with lower affinity.

Q3: What are the known IC50 values of this compound for various NaV channels?

The half-maximal inhibitory concentrations (IC50) of this compound for several NaV channel subtypes are summarized in the table below.

NaV Channel SubtypeIC50 (nM)
NaV1.1288
NaV1.20.6
NaV1.342
NaV1.4610
NaV1.572
Data sourced from multiple references.[1][2]

Q4: How should this compound be stored and reconstituted?

For long-term storage, this compound should be kept at -20°C.[1] It is soluble in water up to 1 mg/ml.[1] For peptides that are difficult to dissolve, various methods can be attempted, such as using a small amount of DMSO or a 10%-30% acetic acid solution followed by dilution.[2]

Troubleshooting Guide for Anomalous Data

This guide addresses specific issues that may arise during experiments with this compound, leading to unexpected or inconsistent results.

Issue 1: Variable and Rapidly Reversible Effects at Low Concentrations

Question: We are observing inconsistent and rapidly reversible inhibition of NaV channels at low nanomolar concentrations of this compound, where we expect to see more stable blocking. What could be the cause?

Possible Causes and Solutions:

  • Peptide Adsorption: Peptide toxins can adsorb to labware, reducing the effective concentration in your solution.

    • Solution: Pre-treat pipette tips and tubes with a bovine serum albumin (BSA) solution to block non-specific binding sites. Include a small amount of BSA (e.g., 0.1%) in your experimental solutions.

  • Incomplete Solubilization: The peptide may not be fully dissolved, leading to an inaccurate working concentration.

    • Solution: Ensure complete dissolution of the lyophilized powder. After reconstitution, vortex the stock solution thoroughly. Before each experiment, briefly centrifuge and vortex the diluted solutions.

  • Rapid Washout: The experimental setup may have a high perfusion rate, leading to rapid removal of the toxin from the cell environment.

    • Solution: Reduce the perfusion rate during toxin application to allow for sufficient binding time. Ensure the perfusion system is stable and does not introduce mechanical artifacts.

Issue 2: Slower Onset of Block or Incomplete Inhibition

Question: The blocking effect of this compound is taking longer to develop than expected, or we are not achieving complete inhibition even at saturating concentrations. Why might this be happening?

Possible Causes and Solutions:

  • Toxin Stability: Peptide toxins can be susceptible to degradation by proteases present in the experimental preparation or to repeated freeze-thaw cycles.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Aliquot the stock solution upon initial reconstitution to minimize freeze-thaw cycles.

  • Voltage-Dependence of Block: The blocking action of this compound is voltage-dependent.[1]

    • Solution: The holding potential and the frequency of depolarization in your electrophysiology protocol can influence the apparent blocking effect. Ensure your voltage protocols are consistent across experiments. The toxin may bind more effectively to certain channel states (open, closed, or inactivated).

Issue 3: Apparent Off-Target Effects on Other Ion Channels

Question: We are seeing changes in currents that do not seem to be mediated by the expected NaV channel subtype. Could this compound be affecting other ion channels?

Possible Causes and Solutions:

  • Sample Impurity: The this compound sample may contain trace amounts of other toxins from the Phrixotrichus auratus venom.

    • Background: The same tarantula venom contains Phrixotoxin-1 and Phrixotoxin-2, which are known blockers of Kv4 family potassium channels.[4]

    • Solution: Verify the purity of your this compound sample using techniques like HPLC. If sample impurity is suspected, consider using a different batch or supplier.

  • Cross-reactivity with Other Voltage-Gated Channels: While primarily targeting NaV channels, some spider toxins have been shown to have effects on other ion channels, such as voltage-gated calcium (CaV) channels.[5]

    • Background: Toxins from the venom of other tarantulas have been shown to block various subtypes of CaV channels.[5]

    • Solution: To test for potential off-target effects, apply this compound to cells expressing only the suspected off-target channel (e.g., specific Kv or CaV subtypes) or use specific blockers for those channels in conjunction with this compound to isolate the source of the anomalous currents.

Experimental Protocols

Key Experiment: Whole-Cell Voltage-Clamp Electrophysiology

This protocol outlines the methodology for assessing the effect of this compound on NaV channels expressed in a heterologous system (e.g., HEK293 cells) or in cultured neurons.

1. Cell Preparation:

  • Culture cells expressing the NaV channel subtype of interest on glass coverslips.

  • Use cells at a passage number where channel expression is optimal and stable.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

    • Note: Cesium is used to block potassium channels.

3. This compound Preparation:

  • Reconstitute lyophilized this compound in deionized water to create a stock solution (e.g., 100 µM).

  • Aliquot and store at -20°C.

  • On the day of the experiment, thaw an aliquot and dilute it to the final desired concentrations in the external solution containing 0.1% BSA.

4. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell at a membrane potential of -100 mV.

  • Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 50 ms).

  • Record baseline currents in the absence of the toxin.

  • Perfuse the chamber with the this compound solution and record the currents until a steady-state block is achieved.

  • Wash out the toxin by perfusing with the external solution to assess the reversibility of the block.

Visualizations

Signaling_Pathway Phrixotoxin3 This compound NavChannel Voltage-Gated Sodium Channel (Nav) Phrixotoxin3->NavChannel Binds to Voltage Sensor (Domain II) Na_Influx Na+ Influx NavChannel->Na_Influx Blocks Depolarization Membrane Depolarization Na_Influx->Depolarization ActionPotential Action Potential Propagation Depolarization->ActionPotential NeuronalFiring Reduced Neuronal Firing ActionPotential->NeuronalFiring Inhibits

Caption: Mechanism of action of this compound on neuronal firing.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Cell_Culture Cell Culture with Nav Channel Expression Patch_Clamp Establish Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Solution_Prep Prepare Internal & External Solutions Solution_Prep->Patch_Clamp Toxin_Dilution Dilute this compound (with BSA) Toxin_App Apply this compound Toxin_Dilution->Toxin_App Baseline Record Baseline Sodium Currents Patch_Clamp->Baseline Baseline->Toxin_App Record_Block Record Blocked Sodium Currents Toxin_App->Record_Block Washout Washout Toxin Record_Block->Washout Measure_Peak Measure Peak Current Amplitude Washout->Measure_Peak Dose_Response Generate Dose-Response Curve Measure_Peak->Dose_Response Calc_IC50 Calculate IC50 Dose_Response->Calc_IC50

Caption: Workflow for a this compound electrophysiology experiment.

Troubleshooting_Logic Start Anomalous Data Observed Q1 Is the effect weak or rapidly reversible? Start->Q1 A1 Check for peptide adsorption. Use BSA in solutions. Verify complete solubilization. Q1->A1 Yes Q2 Are there signs of off-target effects? Q1->Q2 No End Resolved A1->End A2 Check sample purity (HPLC). Test for cross-reactivity on Kv and CaV channels. Q2->A2 Yes Q3 Is the onset of block slow or incomplete? Q2->Q3 No A2->End A3 Prepare fresh toxin aliquots. Check for protease activity. Review voltage protocol. Q3->A3 Yes Q3->End No A3->End

Caption: Decision tree for troubleshooting anomalous this compound data.

References

Troubleshooting Phrixotoxin-3 delivery in in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Phrixotoxin-3 in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a peptide toxin originally isolated from the venom of the tarantula Phrixotrichus auratus. It is a potent blocker of voltage-gated sodium channels (NaV), showing high affinity for NaV1.2, NaV1.3, and NaV1.5 subtypes.[1][2] Its mechanism of action involves modulating the channel's gating kinetics by shifting the voltage-dependence of activation and blocking the inward sodium current.[1]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term stability, lyophilized this compound should be stored at -20°C. Once reconstituted, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Reconstituted solutions should also be stored at -20°C or colder.

Q3: How should I reconstitute this compound for in vivo studies?

This compound is soluble in water up to 1 mg/mL. For initial reconstitution of the lyophilized powder, sterile, nuclease-free water is recommended. If solubility issues arise, particularly with higher concentrations or specific buffer systems, a small amount of a dilute acidic solution (e.g., 10-30% acetic acid) can be used, as this compound is a basic peptide.[1] For very hydrophobic peptides, a small amount of DMSO can be used for initial solubilization, followed by dilution with the desired aqueous buffer.[1]

Q4: What are the potential in vivo effects of this compound administration?

Injection of this compound in animal models, such as mice, can lead to immediate systemic effects due to its sodium channel blocking activity. Observed effects include general ataxia, lack of response to stimuli, semi-paralysis, and a reduction in breathing rate and strength. At higher doses, these effects can progress to flaccid paralysis and death.

Troubleshooting Guides

Issue 1: Inconsistent or Lack of Expected Biological Effect

Possible Causes:

  • Peptide Degradation: this compound, being a peptide, is susceptible to degradation by proteases present in biological fluids. Improper storage and handling, such as repeated freeze-thaw cycles, can also lead to degradation.

  • Suboptimal Dosage: The effective dose of this compound can vary depending on the animal model, administration route, and the specific biological question being investigated.

  • Poor Bioavailability: Depending on the administration route, the peptide may be rapidly cleared from circulation or may not efficiently reach the target tissue.

  • Incorrect Formulation: The vehicle used for injection may not be optimal for the stability or delivery of the peptide.

Troubleshooting Steps:

  • Verify Peptide Integrity:

    • Ensure proper storage and handling procedures have been followed.

    • If possible, confirm the integrity of your this compound stock using analytical techniques like HPLC.

  • Optimize Dosage:

    • Conduct a dose-response study to determine the optimal concentration for your experimental model.

    • Start with a low dose and incrementally increase it while monitoring for both desired effects and signs of toxicity.

  • Consider Administration Route:

    • For systemic effects, intravenous (IV) or intraperitoneal (IP) injections are common.

    • For targeting the central nervous system, intracerebroventricular (ICV) or intrathecal (IT) injections may be necessary to bypass the blood-brain barrier.

  • Optimize Formulation:

    • Ensure the pH of the vehicle is compatible with the peptide's stability.

    • Consider using a vehicle that is known to be well-tolerated and suitable for peptide delivery, such as sterile saline or phosphate-buffered saline (PBS).

Issue 2: Adverse Events or Toxicity Observed in Animal Models

Possible Causes:

  • High Dosage: The observed toxicity may be a result of the dose being too high.

  • Off-Target Effects: While this compound has known selectivity for certain NaV channel subtypes, it may interact with other channels or receptors at higher concentrations, leading to unintended effects.

  • Rapid Injection: A rapid bolus injection can lead to high local concentrations and acute toxicity.

Troubleshooting Steps:

  • Reduce Dosage: Lower the administered dose to a level that elicits the desired biological effect without causing severe adverse events.

  • Slow Infusion: Instead of a rapid bolus injection, consider a slower infusion rate to minimize acute toxicity.

  • Monitor Vital Signs: Closely monitor the animals for any signs of distress, such as changes in breathing, movement, or behavior.

  • Control Experiments: Include appropriate vehicle-only control groups to ensure that the observed effects are due to the peptide and not the administration procedure or vehicle.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight ~4059.72 g/mol [1]
Amino Acid Sequence DCLGFLWKCNPSNDKCCRPNLVCSRKDKWCKYQI[1]
Disulfide Bridges Cys2-Cys17, Cys9-Cys23, Cys16-Cys30[1]
Solubility in Water Up to 1 mg/mL
Storage (Lyophilized) -20°C

Table 2: In Vitro Activity of this compound (IC50 Values)

NaV SubtypeIC50 (nM)Reference
NaV1.1 288[1]
NaV1.2 0.6[1]
NaV1.3 42[1]
NaV1.4 72[1]
NaV1.5 610[1]

Experimental Protocols

Protocol 1: General Reconstitution and Formulation of this compound for In Vivo Injection

Materials:

  • Lyophilized this compound

  • Sterile, nuclease-free water

  • Sterile vehicle (e.g., 0.9% saline or PBS, pH 7.4)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated pipettes with sterile, low-retention tips

Procedure:

  • Reconstitution of Lyophilized Peptide: a. Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. b. Allow the vial to equilibrate to room temperature before opening. c. Add the calculated volume of sterile, nuclease-free water to achieve a desired stock concentration (e.g., 1 mg/mL). d. Gently swirl or pipette up and down to dissolve the peptide. Avoid vigorous vortexing to prevent aggregation. e. Visually inspect the solution to ensure it is clear and free of particulates.

  • Formulation for Injection: a. Based on the desired final injection concentration and volume, calculate the amount of the reconstituted stock solution needed. b. In a sterile, low-protein-binding tube, add the required volume of the sterile vehicle. c. While gently mixing, add the calculated volume of the this compound stock solution to the vehicle. d. Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, keep the solution at 4°C.

Protocol 2: Intravenous (IV) Administration in Mice (Example)

Materials:

  • Formulated this compound solution

  • Mouse restraint device

  • Sterile insulin (B600854) syringes (e.g., 29-31 gauge)

  • 70% ethanol

Procedure:

  • Prepare the this compound solution at the desired concentration in a sterile vehicle.

  • Load the appropriate volume into a sterile insulin syringe. Ensure there are no air bubbles.

  • Place the mouse in a suitable restraint device to immobilize it and visualize the tail veins.

  • Gently warm the tail with a heat lamp or warm water to dilate the veins.

  • Swab the tail with 70% ethanol.

  • Insert the needle into one of the lateral tail veins at a shallow angle.

  • Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and try again.

  • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse effects.

Mandatory Visualizations

Phrixotoxin3_Signaling_Pathway Phrixotoxin3 This compound NaV_Channel Voltage-Gated Sodium Channel (NaV) Phrixotoxin3->NaV_Channel Blocks Na_Influx Na+ Influx NaV_Channel->Na_Influx Mediates Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Neuronal_Excitability Neuronal Excitability Action_Potential->Neuronal_Excitability

Caption: this compound signaling pathway.

InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Reconstitution Reconstitute This compound Formulation Prepare Injection Formulation Reconstitution->Formulation Dose_Calculation Calculate Dosage Formulation->Dose_Calculation Animal_Prep Prepare Animal (e.g., restrain) Dose_Calculation->Animal_Prep Injection Administer Toxin (e.g., IV, ICV) Animal_Prep->Injection Monitoring Monitor for Adverse Effects Injection->Monitoring Data_Collection Collect Experimental Data Monitoring->Data_Collection Analysis Analyze and Interpret Results Data_Collection->Analysis

Caption: General in vivo experimental workflow.

Troubleshooting_Logic Start Inconsistent or No Effect Check_Peptide Verify Peptide Integrity (Storage, Handling) Start->Check_Peptide Check_Dose Is Dosage Optimal? Check_Peptide->Check_Dose No Solution1 Re-evaluate Storage/ Use Fresh Stock Check_Peptide->Solution1 Yes Check_Route Is Administration Route Appropriate? Check_Dose->Check_Route No Solution2 Perform Dose-Response Study Check_Dose->Solution2 Yes Check_Formulation Review Formulation (Vehicle, pH) Check_Route->Check_Formulation No Solution3 Consider Alternative Delivery Route Check_Route->Solution3 Yes Solution4 Optimize Vehicle and Formulation Check_Formulation->Solution4

Caption: Troubleshooting decision tree.

References

Phrixotoxin-3 Stability & Handling: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and handling of Phrixotoxin-3 (PaurTx3) in various experimental buffers. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and optimal performance of this compound in your assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial reconstitution of lyophilized this compound?

A1: For initial reconstitution, we recommend using high-purity water to prepare a stock solution at a concentration of 1 mg/mL.[1][2] If you encounter solubility issues, for very hydrophobic peptides, you may try dissolving the peptide in a small amount of an organic solvent like DMSO, and then diluting the solution with water to the desired concentration.[3]

Q2: How should I store this compound stock solutions?

A2: Lyophilized this compound should be stored at -20°C.[1][2] Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to peptide degradation and aggregation.

Q3: What is the expected stability of this compound in aqueous buffers?

A3: While specific long-term stability data in various buffers is not extensively published, peptides in solution are generally less stable than in their lyophilized form. Stability in aqueous buffers can be affected by pH, temperature, and the presence of proteases. For optimal performance, it is recommended to use freshly prepared dilutions for experiments. If storage of diluted solutions is necessary, it should be for the shortest possible duration and at 4°C.

Q4: Can I use standard buffers like PBS, HEPES, or Tris for my experiments with this compound?

A4: Yes, standard physiological buffers are generally compatible with this compound for acute experiments. However, the choice of buffer can influence the stability of the peptide, especially during prolonged experiments. It is crucial to ensure the buffer pH is within the optimal range for your assay and to be aware of potential interactions between buffer components and the peptide. The concentration of the buffer itself can also impact the stability of certain molecules.[4]

Q5: I am observing a loss of activity with my this compound. What could be the cause?

A5: A loss of activity can be attributed to several factors:

  • Improper Storage: Multiple freeze-thaw cycles of the stock solution can degrade the peptide.

  • Adsorption to Surfaces: Peptides can adsorb to plastic or glass surfaces. To mitigate this, consider using low-protein-binding tubes and pipette tips. Adding a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1% to your buffer can also help.

  • Proteolytic Degradation: If your experimental system contains proteases, they can degrade the peptide. The inclusion of protease inhibitors may be necessary.

  • pH Instability: Extreme pH values can lead to the hydrolysis or denaturation of the peptide. Ensure your buffer maintains a stable physiological pH.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
Low or No Toxin Activity 1. Incorrect Dilution: Errors in calculating the final concentration. 2. Peptide Degradation: Improper storage or multiple freeze-thaw cycles. 3. Adsorption: Loss of peptide to container surfaces.1. Verify Calculations: Double-check all dilution calculations. 2. Use Fresh Aliquots: Prepare fresh dilutions from a new, properly stored stock aliquot. 3. Use Carrier Protein: Add 0.1% BSA to the experimental buffer. Use low-protein-binding labware.
Inconsistent Results 1. Incomplete Solubilization: The peptide is not fully dissolved in the stock solution. 2. Peptide Aggregation: Formation of insoluble aggregates over time. 3. Buffer Variability: Inconsistent buffer preparation between experiments.1. Ensure Complete Dissolution: Gently vortex the stock solution after reconstitution. 2. Centrifuge Before Use: Briefly centrifuge the stock solution vial before taking an aliquot to pellet any aggregates. 3. Standardize Buffer Prep: Use a consistent protocol for buffer preparation.
Precipitation Observed 1. Exceeded Solubility Limit: The concentration in the working solution is too high. 2. Buffer Incompatibility: The buffer composition is causing the peptide to precipitate.1. Lower Concentration: Prepare a more dilute working solution. 2. Test Different Buffers: If possible, test the solubility in alternative buffers suitable for your assay.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Pre-cool: Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation.

  • Solvent Addition: Add the calculated volume of sterile, high-purity water to achieve a stock solution of 1 mg/mL.

  • Dissolution: Gently vortex the vial to ensure the peptide is fully dissolved.

  • Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C until use.

Protocol 2: Preparation of Working Solutions
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution to the desired final concentration using your experimental buffer. It is recommended to add 0.1% BSA to the final dilution buffer to prevent adsorption.

  • Mixing: Gently mix the working solution by pipetting. Avoid vigorous vortexing of dilute peptide solutions.

  • Use: Use the freshly prepared working solution immediately for your experiment to ensure optimal activity.

Visual Guides

Phrixotoxin3_Mechanism cluster_membrane Phrixotoxin3 This compound NavChannel Voltage-Gated Sodium Channel (e.g., NaV1.2) Phrixotoxin3->NavChannel Binds to Voltage Sensor Block Blockage of Inward Current GatingShift Depolarizing Shift in Gating Kinetics IonFlow Na+ Influx NavChannel->Block NavChannel->GatingShift CellMembrane Neuron Cell Membrane ActionPotential Action Potential Generation IonFlow->ActionPotential Leads to Block->ActionPotential Inhibits GatingShift->ActionPotential Inhibits

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

Troubleshooting_Workflow Start Experiment Shows Low/No Activity CheckStorage Check Storage Conditions & Freeze-Thaw Cycles Start->CheckStorage ImproperStorage Improper Storage Detected? CheckStorage->ImproperStorage CheckCalc Verify Dilution Calculations CalcError Calculation Error Found? CheckCalc->CalcError ImproperStorage->CheckCalc No UseNewAliquot Use a Fresh Aliquot for a New Stock ImproperStorage->UseNewAliquot Yes Recalculate Recalculate and Prepare Fresh Dilution CalcError->Recalculate Yes CheckAdsorption Consider Peptide Adsorption CalcError->CheckAdsorption No UseNewAliquot->Start Re-run Experiment Recalculate->Start Re-run Experiment AdsorptionSuspected Adsorption Suspected? CheckAdsorption->AdsorptionSuspected AddBSA Add 0.1% BSA to Buffer Use Low-Binding Tubes AdsorptionSuspected->AddBSA Yes ContactSupport Contact Technical Support AdsorptionSuspected->ContactSupport No AddBSA->Start Re-run Experiment

Caption: Troubleshooting workflow for this compound activity issues.

References

How to avoid tachyphylaxis with Phrixotoxin-3 application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding tachyphylaxis during the application of Phrixotoxin-3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a peptide toxin originally isolated from the venom of the tarantula Phrixotrichus auratus. It is a potent blocker of voltage-gated sodium channels (NaV channels).[1][2][3][4] Its primary mechanism of action is to modulate the gating kinetics of these channels, causing a depolarizing shift and blocking the inward sodium current in a voltage-dependent manner.[1][3]

Q2: What is tachyphylaxis and why is it a concern with this compound application?

Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug or toxin after repeated administration.[5][6][7] While specific studies on this compound tachyphylaxis are limited, it is a potential concern for any ligand that repeatedly interacts with a receptor or ion channel. Continuous exposure to this compound could lead to a diminished blocking effect on NaV channels, compromising experimental results and therapeutic efficacy. This reduced response is often due to receptor desensitization or internalization.[6][8]

Q3: What are the common signs of tachyphylaxis during my experiments with this compound?

Signs of tachyphylaxis with this compound application may include:

  • A progressive decrease in the inhibitory effect on sodium currents at a constant concentration.

  • The need for increasingly higher concentrations of the toxin to achieve the same level of channel blockade.

  • A complete loss of response to the toxin over time.

Q4: Are there general strategies to prevent or mitigate tachyphylaxis?

Yes, several general strategies are employed to prevent tachyphylaxis for various drugs and could be applicable to this compound. These include:

  • Intermittent Dosing: Applying the toxin in cycles (e.g., 'on' and 'off' periods) rather than continuously can allow for receptor re-sensitization.[8][9][10]

  • Drug Holidays: A complete withdrawal of the toxin for a specific period can help restore the initial sensitivity of the target channels.[5][8][11][12]

  • Dose Optimization: Using the lowest effective concentration of this compound can minimize the overstimulation of NaV channels.[10]

  • Combination Therapy: In a therapeutic context, using this compound in combination with other agents that have different mechanisms of action might be a strategy to reduce the required dose and frequency of this compound administration.[8][10][12]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Diminishing inhibitory effect of this compound over time. Tachyphylaxis due to receptor desensitization or internalization.1. Implement an intermittent dosing schedule. Allow for washout periods between applications. 2. Introduce a 'drug holiday'. A longer, drug-free period may be necessary to restore channel sensitivity.[5][11] 3. Re-evaluate the concentration. Determine the minimal effective concentration required for your experiment to avoid excessive channel stimulation.
Complete loss of response to this compound. Severe tachyphylaxis or potential degradation of the toxin.1. Verify the integrity of your this compound stock. Ensure proper storage at -20°C and handle according to the manufacturer's instructions.[2] 2. Implement a prolonged 'drug holiday'. A significant drug-free period may be required.[11] 3. Consider using an alternative NaV channel blocker with a different binding site or mechanism of action if resensitization is not achieved.
Variability in response between experimental repetitions. Inconsistent application protocols leading to varying degrees of tachyphylaxis.1. Standardize your experimental protocol. Ensure consistent timing of application, concentration, and washout periods. 2. Monitor the response closely. Track the inhibitory effect over time to detect the onset of tachyphylaxis early.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound for various voltage-gated sodium channel subtypes. Using concentrations around the IC50 value for your target channel is a good starting point for dose optimization to minimize the risk of tachyphylaxis.

NaV Channel Subtype IC50 (nM)
NaV1.20.6[1][2][3]
NaV1.342[1][2][3]
NaV1.572[2][3]
NaV1.1288[1]
NaV1.4610[1]

Experimental Protocols

Protocol 1: Establishing a Baseline and Detecting Tachyphylaxis

Objective: To determine the baseline inhibitory effect of this compound and identify the onset of tachyphylaxis.

Methodology:

  • Prepare a stock solution of this compound in water to 1 mg/ml.[2] Further dilute to the desired final concentration in your experimental buffer.

  • Establish a stable recording of sodium currents from your cells of interest (e.g., using patch-clamp electrophysiology).

  • Apply the desired concentration of this compound and record the percentage of current inhibition. This is your baseline response.

  • Continuously perfuse the cells with the this compound solution.

  • Monitor the sodium current amplitude at regular intervals (e.g., every 5-10 minutes).

  • A progressive increase in the current amplitude (i.e., a decrease in inhibition) at a constant this compound concentration indicates the onset of tachyphylaxis.

Protocol 2: Implementing an Intermittent Dosing Schedule

Objective: To mitigate tachyphylaxis by applying this compound intermittently.

Methodology:

  • Following Protocol 1 to establish the baseline response.

  • Apply this compound for a defined period (e.g., 10-15 minutes) to achieve the desired inhibition.

  • Initiate a washout period with a toxin-free solution for a specific duration (e.g., 20-30 minutes). The optimal duration of the washout period may need to be determined empirically.

  • Re-apply this compound and measure the inhibitory effect.

  • Compare the response after the washout period to the initial baseline response. A restored or partially restored response suggests that the intermittent schedule is effective in preventing or reversing tachyphylaxis.

  • Repeat the application and washout cycles as required for your experimental design.

Visualizations

Tachyphylaxis_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular NaV NaV Channel Desensitized_NaV Desensitized NaV Channel NaV->Desensitized_NaV Prolonged Exposure (Phosphorylation) Phrixotoxin This compound Phrixotoxin->NaV Binding & Inhibition Desensitized_NaV->NaV Re-sensitization (During Washout) Internalized_NaV Internalized NaV Channel (Vesicle) Desensitized_NaV->Internalized_NaV Internalization Internalized_NaV->NaV Recycling (During Washout)

Caption: General mechanism of tachyphylaxis at the cellular level.

Experimental_Workflow Start Start Experiment Baseline Establish Baseline Response (Protocol 1) Start->Baseline Application Apply this compound Baseline->Application Monitor Monitor for Tachyphylaxis Application->Monitor Yes Yes Monitor->Yes Tachyphylaxis Observed? No No Monitor->No Troubleshoot Implement Troubleshooting (Intermittent Dosing / Drug Holiday) Yes->Troubleshoot Continue Continue Experiment No->Continue Troubleshoot->Application End End Experiment Continue->End

References

Technical Support Center: Phrixotoxin-3 Activity Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for validating the activity of a new batch of Phrixotoxin-3 (PaurTx3). It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a peptide toxin originally isolated from the venom of the Chilean copper tarantula, Phrixotrichus auratus.[1] It is a potent blocker of voltage-gated sodium channels (Nav channels).[2][3][4] Its primary mechanism involves modulating the channel's gating properties by shifting the voltage-dependence of activation to more depolarized potentials and blocking the inward sodium current.[1][2]

Q2: Which Voltage-Gated Sodium Channel subtypes does this compound target?

This compound exhibits selectivity for different Nav channel subtypes. It is particularly potent against the Nav1.2 subtype.[5][6] The half-maximal inhibitory concentrations (IC50) for various subtypes are summarized in the table below.

Q3: How should I reconstitute and store my new batch of this compound?

For reconstitution, it is recommended to first try dissolving the lyophilized peptide in sterile, high-purity water to a desired stock concentration (e.g., 1 mg/mL).[2][4] If solubility issues arise, a small amount of DMSO or a 10%-30% acetic acid solution can be used to aid dissolution before diluting with your aqueous experimental buffer.[2] For long-term storage, it is best to store the lyophilized toxin at -20°C.[4] Once reconstituted, aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound for various voltage-gated sodium channel subtypes. These values are essential for designing your experiments and for comparing the activity of your new batch against expected potencies.

Nav Channel SubtypeReported IC50 (nM)
Nav1.1610
Nav1.20.6
Nav1.342
Nav1.4288
Nav1.572

Data compiled from multiple sources.[2][3][4][5][7]

Experimental Protocols

Validating this compound Activity using Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the validation of this compound activity by measuring its inhibitory effect on Nav1.2 channels expressed in a heterologous expression system (e.g., HEK293 or CHO cells).

1. Cell Preparation:

  • Culture cells stably or transiently expressing the human Nav1.2 channel subtype.

  • Plate the cells onto glass coverslips 24-48 hours before the experiment to allow for adherence and optimal health.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • This compound Working Solutions: Prepare a series of dilutions of your this compound stock solution in the external solution to achieve the desired final concentrations for generating a dose-response curve (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM).

3. Electrophysiology Recordings:

  • Transfer a coverslip with the cells to the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a healthy-looking cell.

  • Switch to voltage-clamp mode and hold the cell at a membrane potential of -100 mV.

  • Apply a voltage protocol to elicit Nav channel currents. A typical protocol would be a series of depolarizing steps from the holding potential (e.g., to 0 mV for 50 ms).

  • Record baseline Nav currents in the absence of the toxin.

  • Perfuse the cell with increasing concentrations of this compound and record the resulting inhibition of the sodium current. Allow sufficient time for the toxin effect to reach steady-state at each concentration.

4. Data Analysis:

  • Measure the peak inward sodium current at each this compound concentration.

  • Normalize the peak current at each concentration to the baseline current.

  • Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value for your new batch.

  • Compare the obtained IC50 value with the expected value for Nav1.2 (approximately 0.6 nM).

Visualizing Experimental Workflow and Mechanism

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_validation Validation reconstitute Reconstitute This compound prepare_solutions Prepare External & Internal Solutions reconstitute->prepare_solutions prepare_cells Prepare Nav1.2 Expressing Cells patch_clamp Whole-Cell Patch-Clamp prepare_cells->patch_clamp prepare_solutions->patch_clamp baseline Record Baseline Nav Current patch_clamp->baseline apply_toxin Apply Increasing [this compound] baseline->apply_toxin record_inhibition Record Current Inhibition apply_toxin->record_inhibition measure_peak Measure Peak Current record_inhibition->measure_peak normalize Normalize to Baseline measure_peak->normalize dose_response Generate Dose- Response Curve normalize->dose_response calculate_ic50 Calculate IC50 dose_response->calculate_ic50 compare_ic50 Compare with Expected Value calculate_ic50->compare_ic50

Caption: Workflow for validating this compound activity.

mechanism_of_action cluster_channel Voltage-Gated Sodium Channel (Nav) cluster_toxin This compound closed Closed State no_na_influx No Na+ Influx closed->no_na_influx open Open State inactivated Inactivated State open->inactivated Inactivates na_influx Na+ Influx (Action Potential) open->na_influx inactivated->closed De-inactivates inactivated->no_na_influx phrixotoxin PaurTx3 phrixotoxin->closed Shifts Activation Voltage phrixotoxin->open Blocks depolarization Membrane Depolarization depolarization->open Activates repolarization Membrane Repolarization repolarization->closed

References

Phrixotoxin-3 nonspecific binding in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating nonspecific binding of Phrixotoxin-3 in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus. It is a potent blocker of voltage-gated sodium channels (NaV), showing high affinity for specific subtypes.[1] Its primary mechanism of action involves the modulation of channel gating by shifting the voltage-dependence of activation to more depolarized potentials.

Q2: What are the known IC50 values for this compound on different NaV channel subtypes?

The half-maximal inhibitory concentration (IC50) values for this compound vary across different voltage-gated sodium channel subtypes, indicating its selectivity. These values are crucial for designing experiments and interpreting results.

NaV SubtypeIC50 (nM)
NaV1.1288
NaV1.20.6
NaV1.342
NaV1.472
NaV1.5610
Data sourced from MedchemExpress.[1]

Q3: I'm observing a lower-than-expected potency or incomplete block of the target channel even at high concentrations of this compound. What could be the cause?

This is a common issue encountered with peptide toxins. Several factors could contribute to this observation:

  • Nonspecific Binding: The toxin may be binding to other surfaces in your experimental setup, such as plasticware or other proteins, reducing its effective concentration at the target site.

  • Peptide Degradation: this compound, being a peptide, can be susceptible to degradation by proteases present in the experimental preparation.

  • Suboptimal Buffer Conditions: The pH and ionic strength of your buffer can influence the toxin's conformation and its interaction with the target channel.

  • Inaccurate Peptide Concentration: The stated concentration of your peptide stock may not be accurate due to the presence of counter-ions or water. It is advisable to confirm the net peptide content.[2]

Q4: Can this compound have off-target effects?

While this compound is highly potent on NaV1.2, its activity on other NaV subtypes, albeit at higher concentrations, indicates the potential for off-target effects, especially if used at concentrations significantly exceeding the IC50 for the primary target. Researchers should carefully consider the expression profile of NaV channels in their experimental system.

Troubleshooting Guides

Issue 1: High background signal or nonspecific effects in cellular assays.

High background signal or unexpected cellular responses can be indicative of nonspecific binding of this compound to unintended targets or surfaces.

Troubleshooting Workflow for Nonspecific Binding

Caption: A logical workflow for troubleshooting high background and nonspecific effects.

Detailed Steps:

  • Verify Toxin Concentration and Purity: Ensure the accuracy of your this compound stock concentration. If possible, confirm the net peptide content.[2] Use high-purity toxin to avoid contaminants that might contribute to nonspecific effects.

  • Optimize Buffer Composition:

    • pH: The pH of your experimental buffer can affect the charge of both the peptide and the cell surface, influencing nonspecific electrostatic interactions. Empirically test a range of pH values around the physiological norm (e.g., 7.2-7.6).

    • Ionic Strength: Increasing the salt concentration (e.g., up to 150 mM NaCl) in your buffer can help to shield charges and reduce nonspecific binding.[2]

  • Incorporate Blocking Agents:

    • Bovine Serum Albumin (BSA): Add 0.1% (w/v) BSA to your buffers and toxin solutions.[3] BSA can coat surfaces and other proteins, preventing the toxin from binding nonspecifically.

    • Tween-20: For issues related to hydrophobic interactions, include 0.05% (v/v) Tween-20 in your wash buffers.[4] This non-ionic detergent can help to reduce the "stickiness" of the peptide.

  • Use Low-Binding Plasticware: Peptides can adhere to standard plastics. Utilize low-binding polypropylene (B1209903) or specialized coated plates and tubes to minimize loss of the toxin to container walls.[2]

  • Optimize Experimental Protocol:

    • Reduce Incubation Time: Use the shortest incubation time necessary to achieve the desired effect to minimize the opportunity for nonspecific binding.

    • Pre-block Surfaces: Before adding this compound, pre-incubate your cells or tissue with a buffer containing 0.1% BSA for 15-30 minutes to block nonspecific binding sites.

Issue 2: Loss of this compound activity during storage or experiments.

If you observe a progressive loss of this compound efficacy, it may be due to degradation or adsorption to surfaces.

Troubleshooting Steps:

  • Proper Storage: Store this compound as a lyophilized powder at -20°C or below. For stock solutions, aliquot into small volumes in low-binding tubes and store at -80°C to avoid repeated freeze-thaw cycles.

  • Use of Protease Inhibitors: If your experimental preparation (e.g., cell lysate, primary culture) may contain proteases, consider adding a protease inhibitor cocktail to your buffers.

  • Freshly Prepare Dilutions: Prepare working dilutions of this compound immediately before use from a concentrated stock. Avoid storing highly diluted solutions for extended periods.

  • Include a Carrier Protein: As mentioned previously, adding 0.1% BSA to your stock and working solutions can help to stabilize the peptide and prevent it from adsorbing to surfaces.

Key Experimental Protocols

Voltage-Clamp Electrophysiology

This protocol provides a general framework for recording NaV currents and assessing the effect of this compound.

Experimental Workflow for Voltage-Clamp Recording

G cluster_0 Preparation cluster_1 Recording cluster_2 Toxin Application cluster_3 Analysis Prepare_Cells Prepare Cells Expressing Target NaV Channel Prepare_Solutions Prepare Internal and External Solutions (with 0.1% BSA) Prepare_Cells->Prepare_Solutions Establish_Seal Establish Whole-Cell Configuration Prepare_Solutions->Establish_Seal Record_Baseline Record Baseline NaV Currents Establish_Seal->Record_Baseline Apply_Toxin Perfuse with this compound (in BSA-containing buffer) Record_Baseline->Apply_Toxin Record_Effect Record NaV Currents in Presence of Toxin Apply_Toxin->Record_Effect Analyze_Data Analyze Current Inhibition and Gating Shift Record_Effect->Analyze_Data

Caption: A stepwise workflow for voltage-clamp experiments with this compound.

Methodology:

  • Cell Preparation: Use a cell line stably or transiently expressing the NaV channel subtype of interest. Culture cells to an appropriate density for patch-clamping.

  • Solutions:

    • Internal Solution (Example): (in mM) 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.

    • External Solution (Example): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

    • Crucially, supplement the external solution and the toxin-containing solution with 0.1% BSA to minimize nonspecific binding.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a negative potential (e.g., -100 mV) to ensure the channels are in a closed, non-inactivated state.

    • Apply a voltage protocol to elicit NaV currents (e.g., step depolarizations from -80 mV to +60 mV in 10 mV increments).

    • Record baseline currents in the external solution.

    • Perfuse the cell with the external solution containing the desired concentration of this compound.

    • Allow sufficient time for the toxin to equilibrate and exert its effect.

    • Record currents in the presence of the toxin using the same voltage protocol.

  • Data Analysis:

    • Measure the peak inward current at each voltage step before and after toxin application.

    • Calculate the percentage of current inhibition.

    • Analyze changes in the voltage-dependence of activation and inactivation.

Calcium Imaging

This protocol outlines a method for assessing the effect of this compound on cellular calcium influx, which can be a downstream consequence of NaV channel activity.

Methodology:

  • Cell Preparation: Plate cells expressing the target NaV channel on glass-bottom dishes suitable for imaging.

  • Dye Loading:

    • Load the cells with a calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.

    • Incubate cells with the dye in a buffer containing 0.1% BSA to reduce nonspecific binding of the dye and the subsequently applied toxin.

  • Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped for calcium imaging.

    • Establish a baseline fluorescence signal in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

    • Stimulate the cells to induce NaV channel opening and subsequent calcium influx (e.g., by depolarization with high KCl or application of a NaV channel agonist).

    • Record the change in fluorescence intensity.

  • Toxin Application:

    • Wash out the stimulus and allow the cells to return to baseline.

    • Pre-incubate the cells with the desired concentration of this compound (in a buffer containing 0.1% BSA) for a sufficient duration.

    • Re-apply the stimulus in the continued presence of this compound and record the fluorescence response.

  • Data Analysis:

    • Quantify the change in fluorescence intensity or the ratio of fluorescence at different excitation/emission wavelengths (for ratiometric dyes like Fura-2).

    • Compare the calcium response in the absence and presence of this compound to determine its inhibitory effect.

By implementing these troubleshooting strategies and optimized protocols, researchers can minimize the impact of nonspecific binding and obtain more accurate and reproducible data in their studies with this compound.

References

Controlling for variability in Phrixotoxin-3 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for variability in experimental results when working with Phrixotoxin-3 (PaurTx3).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (PaurTx3) is a peptide toxin originally isolated from the venom of the Chilean copper tarantula, Phrixotrichus auratus.[1] It is a potent blocker of voltage-gated sodium channels (NaV channels), showing particular selectivity for the NaV1.2 subtype.[2][3] Its primary mechanism of action involves modifying the channel's gating properties by causing a depolarizing shift in the voltage-dependence of activation and by blocking the inward sodium current.[1][2][4][5] This results in a reduced firing rate of neurons.[1]

Q2: What are the most common sources of variability in this compound experiments?

Variability in this compound experiments can arise from several factors, broadly categorized as:

  • Toxin-related: Inconsistent toxin concentration, degradation of the peptide, or batch-to-batch variability.

  • Cellular System-related:

    • Expression System: Variable expression levels of the target NaV channel (e.g., in Xenopus oocytes or mammalian cell lines), differences in oocyte health and quality, or passage number of cell lines.[6][7][8]

    • Cell Health: Poor cell health can lead to leaky membranes and unstable recordings.

  • Electrophysiology-related:

    • Patch-Clamp Technique: Inconsistent seal resistance (giga-seal), high series resistance, improper voltage clamp, and electrical noise can all introduce significant variability.[9][10][11]

    • Solution Composition: Variations in the composition of intracellular and extracellular recording solutions can alter channel gating and toxin binding.[4]

Q3: How can I ensure the quality and stability of my this compound stock solution?

This compound is a peptide and requires careful handling to maintain its activity. It is typically supplied as a lyophilized powder and should be stored at -20°C.[12] To prepare a stock solution, reconstitute the peptide in high-purity water or a recommended buffer to a concentration of at least 100 µM to minimize adsorption to vials.[12] Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, gently vortex the aliquot.

Troubleshooting Guides

Issue 1: Inconsistent or lower than expected block of NaV currents.
Possible Cause Troubleshooting Step
Degraded Toxin - Use a fresh aliquot of this compound for each experiment. - Verify the storage conditions of your stock solution.
Incorrect Toxin Concentration - Recalculate the dilution of your working solution from the stock. - Consider potential adsorption of the peptide to plasticware; pre-coating tubes with bovine serum albumin (BSA) may help.
Low NaV Channel Expression - For oocyte expression, inject a higher concentration of cRNA or allow for a longer expression time (2-5 days).[6][13] - For cell lines, verify the expression level using a positive control or another validated method.
Incorrect Voltage Protocol - this compound's block is voltage-dependent. Ensure your voltage protocol is appropriate to elicit channel opening and toxin binding.[1][2]
Issue 2: High variability in IC50 values between experiments.
Possible Cause Troubleshooting Step
Inconsistent Cell Health or Expression - Use oocytes from the same batch and with a healthy appearance (uniform color, distinct animal and vegetal poles).[7] - Use cells within a consistent passage number range. - Normalize the current amplitude to cell capacitance to account for differences in cell size and expression level.[11]
Variable Seal and Series Resistance - Aim for a high-resistance seal (>1 GΩ) in all patch-clamp recordings.[10] - Monitor and compensate for series resistance throughout the experiment. Discard recordings where series resistance changes significantly.
Incomplete Solution Exchange - Ensure complete and rapid perfusion of the recording chamber with the this compound containing solution.
Issue 3: Unstable recordings or "run-down" of currents.
Possible Cause Troubleshooting Step
Poor Cell Health - Use fresh, healthy cells for each experiment. - Ensure proper osmolarity and pH of all recording solutions.
Leaky Seal - If the seal resistance drops during the recording, the patch may be unstable. It is best to discard the recording and start with a new cell.
Intracellular Dialysis - In whole-cell patch-clamp, the cell's intracellular contents are dialyzed with the pipette solution. This can lead to a "run-down" of current over time. Record baseline and toxin effects within a consistent and relatively short timeframe.

Data Presentation

Table 1: Potency (IC50) of this compound on various Voltage-Gated Sodium Channel Subtypes.

NaV SubtypeIC50 (nM)Reference
NaV1.1610[2][3][5]
NaV1.20.6[2][3][5]
NaV1.342[2][3][5]
NaV1.4288[2]
NaV1.572[2][3][5]

Table 2: Reported Effects of this compound on NaV1.2 Channel Gating Properties.

ParameterEffectReference
Voltage-dependence of Activation Depolarizing shift[1][2][4]
Inward Sodium Current Block[1][2][4][5]

Experimental Protocols

Protocol 1: Characterization of this compound Block of NaV1.2 in Xenopus Oocytes using Two-Electrode Voltage Clamp (TEVC)
  • Oocyte Preparation:

    • Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.

    • Inject each oocyte with cRNA encoding the human NaV1.2 channel.

    • Incubate the oocytes for 2-5 days at 16-18°C in ND96 solution.[6][13]

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

    • Clamp the oocyte at a holding potential of -100 mV.

    • Record baseline NaV1.2 currents by applying a depolarizing voltage step (e.g., to 0 mV for 50 ms).

  • This compound Application:

    • Prepare a series of dilutions of this compound in ND96 solution.

    • Perfuse the chamber with increasing concentrations of the toxin, allowing the effect to reach steady-state at each concentration (typically 2-5 minutes).

    • Record the sodium current at each concentration using the same voltage protocol.

  • Data Analysis:

    • Measure the peak inward current at each toxin concentration.

    • Normalize the current to the baseline current (before toxin application).

    • Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Prep Oocyte Preparation & cRNA Injection Incubation Incubation (2-5 days) Oocyte_Prep->Incubation TEVC_Setup TEVC Setup & Oocyte Impalement Incubation->TEVC_Setup Toxin_Prep This compound Stock & Dilutions Toxin_App Apply this compound Toxin_Prep->Toxin_App Baseline_Rec Record Baseline NaV1.2 Current TEVC_Setup->Baseline_Rec Baseline_Rec->Toxin_App Toxin_Rec Record NaV1.2 Current with Toxin Toxin_App->Toxin_Rec Data_Norm Normalize Current Toxin_Rec->Data_Norm IC50_Calc IC50 Calculation Data_Norm->IC50_Calc

Caption: Experimental workflow for determining the IC50 of this compound on NaV1.2.

Signaling_Pathway cluster_membrane Cell Membrane PaurTx3 This compound Nav1_2 NaV1.2 Channel PaurTx3->Nav1_2 Binds to & Modulates Action_Potential Action Potential Firing PaurTx3->Action_Potential Inhibits Na_ion Na+ ions Nav1_2->Na_ion Allows Influx Depolarization Membrane Depolarization Na_ion->Depolarization Causes Further Depolarization->Nav1_2 Activates Depolarization->Action_Potential Initiates

Caption: Mechanism of action of this compound on neuronal excitability.

References

Validation & Comparative

A Comparative Guide to Phrixotoxin-3 and Tetrodotoxin for Blocking Nav Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Phrixotoxin-3 and Tetrodotoxin (TTX), two potent neurotoxins widely used in research to block voltage-gated sodium (Nav) channels. Understanding their distinct mechanisms of action, subtype selectivities, and experimental considerations is crucial for their effective application in neuroscience research and drug discovery.

At a Glance: this compound vs. Tetrodotoxin

FeatureThis compoundTetrodotoxin
Type of Toxin Peptide Toxin (from Tarantula Venom)Small Molecule Neurotoxin
Binding Site Voltage Sensor Domain (Domain II)Outer Pore (P-loop) - Site 1
Mechanism Gating modifier; traps the voltage sensorPore blocker; physically occludes the ion pathway
Primary Selectivity Highly potent on Nav1.2Broadly potent on TTX-sensitive (TTX-s) subtypes
Reversibility Generally reversibleReversible
Common Applications Studying the role of specific Nav subtypes (esp. Nav1.2) in neuronal functionGeneral inhibition of neuronal activity, distinguishing between TTX-s and TTX-resistant (TTX-r) channels

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) values presented below have been compiled from various electrophysiological studies. These values highlight the distinct subtype selectivity profiles of this compound and Tetrodotoxin.

Nav Channel SubtypeThis compound IC50 (nM)Tetrodotoxin IC50 (nM)Subtype Sensitivity to TTX
Nav1.1 610[1]4.1[2]TTX-sensitive
Nav1.2 0.6[3][4]14[2]TTX-sensitive
Nav1.3 42[3]5.3[2]TTX-sensitive
Nav1.4 288[1]7.6[2]TTX-sensitive
Nav1.5 72[3]>1000[2]TTX-resistant
Nav1.6 ~100[5]2.3[2]TTX-sensitive
Nav1.7 25[1]36[2]TTX-sensitive
Nav1.8 ->1000TTX-resistant
Nav1.9 ->1000TTX-resistant

Note: IC50 values can vary depending on the experimental conditions, such as the expression system and specific electrophysiological protocol used.

Mechanism of Action

While both toxins block Nav channels, their mechanisms are fundamentally different.

Tetrodotoxin acts as a classic pore blocker . It binds to neurotoxin receptor site 1 in the outer vestibule of the channel, physically occluding the pore and preventing the influx of sodium ions.[6][7][8][9] This directly inhibits the generation and propagation of action potentials in neurons and other excitable cells.[7]

This compound , on the other hand, is a gating modifier . It interacts with the voltage sensor in domain II of the Nav channel.[4] This interaction doesn't physically block the pore but rather shifts the voltage-dependence of channel activation to more depolarized potentials, making it more difficult for the channel to open in response to changes in membrane potential.[1][4][5]

cluster_TTX Tetrodotoxin (TTX) - Pore Blocker cluster_Phrixotoxin This compound - Gating Modifier TTX TTX Pore Nav Channel Pore (Site 1) TTX->Pore Binds to Block Physical Occlusion Pore->Block Leads to NoNa No Na+ Influx Block->NoNa NoAP Action Potential Blocked NoNa->NoAP Phrixo This compound VSD Voltage Sensor (Domain II) Phrixo->VSD Binds to GatingShift Depolarizing shift in voltage-dependence of activation VSD->GatingShift Causes ReducedOpening Reduced Channel Opening Probability GatingShift->ReducedOpening AlteredAP Altered Action Potential Threshold & Firing ReducedOpening->AlteredAP cluster_workflow Experimental Workflow: Whole-Cell Patch-Clamp A Cell Culture with Nav Channel Expression C Form Giga-seal on Cell A->C B Prepare Recording Solutions (Internal & External) B->C D Achieve Whole-Cell Configuration C->D E Record Baseline Sodium Currents D->E F Apply Toxin (this compound or TTX) E->F G Record Post-Toxin Sodium Currents F->G H Data Analysis: Calculate % Inhibition & IC50 G->H

References

Phrixotoxin-3: A Comparative Guide to its Selectivity Profile Across Nav Channel Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of Phrixotoxin-3 across various voltage-gated sodium (Nav) channel subtypes. The information is compiled from publicly available experimental data and is intended to serve as a valuable resource for researchers investigating Nav channel pharmacology and developing novel therapeutics.

This compound: An Overview

This compound (PaurTx3) is a peptide toxin originally isolated from the venom of the tarantula Phrixotrichus auratus. It acts as a potent blocker of voltage-gated sodium channels, demonstrating a distinct selectivity profile across different subtypes. As a gating-modifier toxin, this compound influences the voltage-dependence of channel activation, typically causing a depolarizing shift in the voltage of activation and blocking the inward sodium current. This mechanism of action makes it a valuable pharmacological tool for dissecting the roles of specific Nav channel subtypes in physiological and pathophysiological processes.

Comparative Selectivity Profile of this compound

The inhibitory potency of this compound has been characterized against a range of Nav channel subtypes, with its most potent activity observed against the Nav1.2 channel. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various human Nav channel subtypes as determined by electrophysiological studies. For comparative context, IC50 values for other well-characterized Nav channel-targeted toxins are also provided.

ToxinNav1.1 (nM)Nav1.2 (nM)Nav1.3 (nM)Nav1.4 (nM)Nav1.5 (nM)Nav1.6 (nM)Nav1.7 (nM)
This compound 610[1][2]0.6[1][2][3][4][5]42[1][2][4][5]288[1][2]72[1][2][4][5]~10025
Protoxin-II ---->3000-0.3 - 1.0[5]
Huwentoxin-IV 1100[6]540[6]1400[6]>30000[6]>30000[6]600[6]17 - 26[2][7]
μ-Conotoxin GIIIA ---Low nM---

Note: IC50 values can vary depending on the experimental conditions, including the expression system and specific electrophysiological protocol used. The data presented here are compiled from multiple sources to provide a representative overview.

Experimental Protocols

The determination of the IC50 values for this compound and other toxins on Nav channel subtypes is primarily achieved through electrophysiological techniques, most commonly the whole-cell patch-clamp and two-electrode voltage-clamp (TEVC) methods. These techniques allow for the direct measurement of ionic currents flowing through the channels in response to controlled changes in the cell membrane potential.

Key Experimental Methodologies:

1. Heterologous Expression of Nav Channels:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used for stable or transient expression of specific human Nav channel α-subunits (e.g., Nav1.1 through Nav1.8). For some studies, Xenopus laevis oocytes are utilized for expressing the channel subunits.[8]

  • Transfection/Injection: cDNAs encoding the desired Nav channel α-subunit, often along with auxiliary β-subunits (e.g., β1 and β2) to ensure proper channel function and membrane localization, are introduced into the host cells. For oocytes, cRNA is injected into the cytoplasm.

2. Electrophysiological Recordings:

  • Whole-Cell Patch-Clamp (for mammalian cell lines):

    • External (Bath) Solution (typical composition in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (typical composition in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH. Cesium is often used to block potassium channels and isolate the sodium currents.

    • Voltage Protocol: Cells are typically held at a negative holding potential (e.g., -100 mV or -120 mV) to ensure the channels are in a resting, closed state. Depolarizing voltage steps (e.g., to 0 mV for 20 ms) are then applied to elicit inward sodium currents.

    • Data Acquisition: The peak inward current is measured before and after the application of increasing concentrations of the toxin.

  • Two-Electrode Voltage-Clamp (for Xenopus oocytes):

    • Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current to "clamp" the voltage at a desired level.

    • The oocyte is bathed in a saline solution, and the toxin is applied via perfusion.

    • Similar voltage protocols as in the patch-clamp technique are used to elicit and measure sodium currents.

3. Data Analysis and IC50 Determination:

  • The peak sodium current amplitude in the presence of each toxin concentration is measured and normalized to the control current (in the absence of the toxin).

  • The normalized current values are then plotted against the logarithm of the toxin concentration.

  • The resulting dose-response curve is fitted with the Hill equation to determine the IC50 value, which represents the concentration of the toxin required to inhibit 50% of the sodium current.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis start Start cell_culture Cell Culture (HEK293, CHO, or Oocytes) start->cell_culture transfection Transfection/cRNA Injection (Nav Channel Subtype) cell_culture->transfection patch_clamp Whole-Cell Patch-Clamp or Two-Electrode Voltage-Clamp transfection->patch_clamp voltage_protocol Apply Voltage Protocol (Depolarizing Pulses) patch_clamp->voltage_protocol current_measurement Measure Baseline Sodium Current voltage_protocol->current_measurement toxin_application Apply this compound (Increasing Concentrations) current_measurement->toxin_application post_toxin_measurement Measure Post-Toxin Sodium Current toxin_application->post_toxin_measurement data_normalization Normalize Current to Control post_toxin_measurement->data_normalization dose_response Plot Dose-Response Curve data_normalization->dose_response ic50_determination Fit Hill Equation & Determine IC50 dose_response->ic50_determination end End ic50_determination->end

Figure 1. Experimental workflow for determining the IC50 of this compound on Nav channel subtypes.

Phrixotoxin3_Selectivity PaurTx3 This compound Nav1_2 Nav1.2 (0.6 nM) PaurTx3->Nav1_2 Highest Potency Nav1_7 Nav1.7 (25 nM) PaurTx3->Nav1_7 Nav1_3 Nav1.3 (42 nM) PaurTx3->Nav1_3 Nav1_5 Nav1.5 (72 nM) PaurTx3->Nav1_5 Nav1_6 Nav1.6 (~100 nM) PaurTx3->Nav1_6 Nav1_4 Nav1.4 (288 nM) PaurTx3->Nav1_4 Nav1_1 Nav1.1 (610 nM) PaurTx3->Nav1_1 Lowest Potency

Figure 2. this compound selectivity profile across Nav channel subtypes, highlighting its high potency for Nav1.2.

References

Phrixotoxin-3 and Potassium Channels: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the cross-reactivity of Phrixotoxin-3 with potassium channels. While this compound is a potent and selective blocker of voltage-gated sodium channels, its interaction with potassium channels is not well-documented. This guide presents the available data, offers a framework for experimental validation, and compares this compound with other toxins that exhibit cross-reactivity between sodium and potassium channels.

Executive Summary

This compound (PaurTx3) is a peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus. It is recognized for its high affinity and selectivity for voltage-gated sodium (Nav) channels, particularly the Nav1.2 subtype.[1][2] In contrast, other toxins from the same venom, Phrixotoxin-1 (PaTx1) and Phrixotoxin-2 (PaTx2), are known to potently block A-type voltage-gated potassium (Kv) channels, specifically Kv4.2 and Kv4.3.[3] This familial, yet target-divergent, activity highlights the potential for cross-reactivity and underscores the importance of comprehensive selectivity profiling.

Currently, there is a lack of direct experimental evidence in the public domain detailing the effects of this compound on potassium channels. Therefore, this guide will provide a comparative analysis based on the activity of its sister toxins and present a detailed protocol for assessing the potential cross-reactivity of this compound with a panel of potassium channel subtypes. Furthermore, a comparison with alternative toxins possessing known dual activity on both sodium and potassium channels will be provided to offer a broader context for researchers investigating ion channel modulators.

Phrixotoxin Family: A Comparison of Ion Channel Activity

The following table summarizes the known inhibitory concentrations (IC50) of this compound on various voltage-gated sodium channel subtypes. For comparative purposes, the activity of Phrixotoxin-1 and -2 on potassium channels is also presented.

ToxinTarget Ion ChannelSubtypeIC50 (nM)Reference
This compound Sodium Channel (Nav)Nav1.1288[2]
Nav1.20.6[1][2]
Nav1.342[2]
Nav1.472[2]
Nav1.5610[2]
Phrixotoxin-1 Potassium Channel (Kv)Kv4.25-70[3]
Kv4.328[3]
Phrixotoxin-2 Potassium Channel (Kv)Kv4.25-70[3]
Kv4.35-70[3]

Note: No data is currently available for the activity of this compound on potassium channels.

Experimental Protocol: Assessing this compound Cross-Reactivity on Potassium Channels

To determine the potential cross-reactivity of this compound with potassium channels, a whole-cell patch-clamp electrophysiology assay is the gold standard. The following protocol provides a detailed methodology for such an investigation.

Cell Preparation and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.

  • Transfection: Stably or transiently transfect HEK293 cells with the specific human potassium channel subtype of interest (e.g., Kv1.1, Kv1.3, Kv2.1, Kv4.3, hERG). Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.

  • Cell Culture: Culture the transfected cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 incubator.

Electrophysiological Recording
  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Patch Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Obtain a gigaohm seal (>1 GΩ) on a transfected cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps to elicit potassium currents. The specific voltage protocol will depend on the gating kinetics of the potassium channel subtype being tested. For example, for Kv1.3, step depolarizations from -80 mV to +60 mV in 10 mV increments can be used.

  • Data Acquisition: Record currents using an appropriate amplifier and data acquisition software.

Toxin Application and Data Analysis
  • Baseline Recording: Record stable baseline potassium currents for at least 3 minutes.

  • This compound Application: Perfuse the cell with the external solution containing increasing concentrations of this compound (e.g., 1 nM to 10 µM).

  • Washout: After application of the highest concentration, perfuse the cell with the toxin-free external solution to assess the reversibility of any observed effects.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after toxin application.

    • Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the this compound concentration.

    • Fit the data to a Hill equation to determine the IC50 value.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the cross-reactivity of this compound.

experimental_workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis cell_culture HEK293 Cell Culture transfection Transfection with K_v Channel Subtype cell_culture->transfection patch_clamp Whole-Cell Patch Clamp transfection->patch_clamp voltage_protocol Apply Voltage Protocol patch_clamp->voltage_protocol current_recording Record K+ Currents voltage_protocol->current_recording baseline Establish Baseline Current current_recording->baseline toxin_app Apply this compound baseline->toxin_app washout Washout toxin_app->washout data_analysis Concentration-Response Analysis washout->data_analysis ic50 Determine IC50 data_analysis->ic50

Experimental workflow for assessing this compound cross-reactivity.

Alternative Toxins with Known Cross-Reactivity

For researchers interested in toxins that modulate both sodium and potassium channels, the following alternatives to this compound are well-characterized.

ToxinPrimary TargetKnown Cross-ReactivityReference
Hanatoxin 1 (HaTx1) Kv2.1Also inhibits Kv4.2 and some Nav channels[4]
Stromatoxin 1 (ScTx1) Kv2.1, Kv2.2, Kv4.2Also modulates some Nav channels[4]
GsMTx4 Mechanosensitive ion channelsAlso inhibits some voltage-gated sodium and potassium channels

Signaling Pathway Context

While this compound directly blocks the ion conduction pore of sodium channels, its effect on cellular signaling is a consequence of this blockade. The following diagram illustrates the general pathway of how a voltage-gated ion channel blocker can impact neuronal excitability.

signaling_pathway cluster_membrane Cell Membrane cluster_events Cellular Events ion_channel Voltage-Gated Ion Channel (e.g., Na_v or K_v) inhibition Inhibition ion_channel->inhibition depolarization Membrane Depolarization action_potential Action Potential Firing depolarization->action_potential neurotransmitter_release Neurotransmitter Release action_potential->neurotransmitter_release toxin This compound (or other channel blocker) toxin->ion_channel inhibition->depolarization Blocks ion influx/efflux

References

Validating Phrixotoxin-3 as a Nav1.2 Specific Blocker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel Nav1.2 is a critical player in neuronal excitability, and its dysfunction is implicated in severe neurological disorders, most notably early-onset epileptic encephalopathies. The development of potent and specific blockers for Nav1.2 is therefore of significant interest for both basic research and therapeutic applications. Phrixotoxin-3 (PaurTx3), a peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus, has emerged as a highly potent Nav1.2 blocker. This guide provides an objective comparison of this compound with other known Nav1.2 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Performance Comparison of Nav1.2 Blockers

This compound exhibits exceptional potency for Nav1.2, with reported IC50 values in the sub-nanomolar range.[1][2][3][4] Its selectivity for Nav1.2 over other sodium channel subtypes is a key attribute, although it does show activity at other Nav channels at higher concentrations. A comparative summary of the inhibitory potency of this compound and other selected Nav1.2 blockers is presented below. It is important to note that IC50 values can vary between different experimental setups.

CompoundTypeNav1.2 IC50 (nM)Selectivity Profile (IC50 in nM)Reference
This compound Peptide Toxin0.6Nav1.1 (288), Nav1.3 (42), Nav1.4 (72), Nav1.5 (610)[1][2]
µ-conotoxin KIIIA Peptide Toxin~34High selectivity over Nav1.4
µ-conotoxin SIIIA Peptide Toxin~503-fold preference for Nav1.2 over Nav1.4
PRAX-562 Small MoleculePotent inhibitor of persistent current in Nav1.2Also inhibits Nav1.1 and Nav1.5 persistent currents
XPC-5462 Small Molecule10.9Dual inhibitor of Nav1.6 (IC50 = 10.3 nM) with >100-fold selectivity against Nav1.1

Experimental Protocols

The determination of the inhibitory potency (IC50) of Nav1.2 blockers is primarily achieved through electrophysiological techniques, most commonly the whole-cell patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This technique allows for the direct measurement of ion channel activity in isolated cells.

Objective: To determine the concentration of a compound required to inhibit 50% of the Nav1.2-mediated sodium current.

Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing the human Nav1.2 channel alpha subunit (SCN2A) are commonly used.

General Procedure:

  • Cell Culture: HEK-293 cells expressing Nav1.2 are cultured under standard conditions.

  • Electrode Preparation: Borosilicate glass micropipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution containing ions that mimic the intracellular environment.

  • Whole-Cell Configuration: A micropipette is brought into contact with a single cell, and a high-resistance "giga-seal" is formed. The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for electrical access to the cell's interior.

  • Voltage-Clamp Protocol: The membrane potential of the cell is controlled ("clamped") by the patch-clamp amplifier. To elicit Nav1.2 currents, a specific voltage protocol is applied. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in a closed state, followed by a depolarizing step (e.g., to 0 mV) to activate the channels and record the resulting inward sodium current.

  • Compound Application: The test compound is applied to the cell at various concentrations through a perfusion system.

  • Data Acquisition and Analysis: The peak sodium current is measured before and after the application of the compound at each concentration. The percentage of inhibition is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

Example Voltage Protocol for Tonic Block:

  • Holding Potential: -120 mV

  • Test Pulse: Depolarization to 0 mV for 20-50 ms

  • Inter-pulse Interval: 10-30 seconds to allow for recovery from inactivation.

Visualizing Pathways and Workflows

Signaling Pathway of Nav1.2 in Neuronal Excitability

Nav1.2 channels are key determinants of neuronal excitability. Their activation leads to the rising phase of the action potential. Dysregulation of Nav1.2 function, often due to genetic mutations, can lead to hyperexcitability and seizure activity, as seen in certain forms of epilepsy.

Nav1_2_Signaling_Pathway cluster_membrane Cell Membrane MembraneDepolarization Membrane Depolarization Nav1_2 Nav1.2 Channel (Closed) MembraneDepolarization->Nav1_2 triggers opening Nav1_2_Open Nav1.2 Channel (Open) Nav1_2->Nav1_2_Open SodiumInflux Na+ Influx Nav1_2_Open->SodiumInflux ActionPotential Action Potential (Rising Phase) SodiumInflux->ActionPotential causes NeuronalExcitability Increased Neuronal Excitability ActionPotential->NeuronalExcitability Seizures Seizures (in Epilepsy) NeuronalExcitability->Seizures (dysregulation) Phrixotoxin3 This compound Phrixotoxin3->Nav1_2_Open blocks

Caption: Role of Nav1.2 in neuronal action potential generation.

Experimental Workflow for Validating a Nav1.2 Blocker

The validation of a novel Nav1.2 blocker involves a multi-step process, starting from initial screening to in-depth characterization of its specificity and mechanism of action.

Validation_Workflow cluster_0 Initial Screening cluster_1 Potency and Selectivity cluster_2 Mechanism of Action cluster_3 In Vitro / In Vivo Validation HTS High-Throughput Screening (e.g., FLIPR) Primary_EP Primary Electrophysiology (Automated Patch-Clamp) HTS->Primary_EP Hit Identification IC50_Nav1_2 IC50 Determination on Nav1.2 (Manual Patch-Clamp) Primary_EP->IC50_Nav1_2 Hit Confirmation Selectivity_Panel Selectivity Profiling (Panel of Nav Subtypes) IC50_Nav1_2->Selectivity_Panel Characterization State_Dependence State-Dependence Analysis (Resting vs. Inactivated) Selectivity_Panel->State_Dependence Binding_Kinetics On/Off Rate Determination State_Dependence->Binding_Kinetics Neuronal_Activity Effect on Neuronal Firing (e.g., MEA, Brain Slices) Binding_Kinetics->Neuronal_Activity In_Vivo_Models Efficacy in Animal Models (e.g., Epilepsy Models) Neuronal_Activity->In_Vivo_Models

Caption: A typical workflow for the validation of a Nav1.2 blocker.

Conclusion

This compound stands out as a highly potent inhibitor of the Nav1.2 channel. Its sub-nanomolar IC50 makes it a valuable research tool for studying the physiological and pathological roles of Nav1.2. While its selectivity is not absolute, it provides a significant window for targeting Nav1.2 over other sodium channel subtypes. For researchers requiring alternatives, µ-conotoxins and a growing number of small molecules offer different profiles of potency and selectivity. The choice of a specific Nav1.2 blocker will ultimately depend on the experimental context, including the required level of selectivity and the desired mode of action. The experimental protocols and workflows described in this guide provide a framework for the validation and comparison of these important pharmacological tools.

References

Phrixotoxin-3: A Comparative Analysis of its Efficacy in Preclinical Models of Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phrixotoxin-3 (PHTX3), a peptide toxin isolated from the venom of the Chilean copper tarantula (Phrixotrichus auratus), has garnered significant interest within the neuroscience community for its potent and selective modulation of voltage-gated sodium channels (Nav).[1][2] As a highly specific blocker of the Nav1.2 subtype, PHTX3 presents a promising molecular tool for dissecting the role of this channel in various neurological disorders and as a potential therapeutic lead.[1][2][3]

This guide provides a comprehensive comparison of this compound with other relevant compounds, summarizing its known bioactivity and contextualizing its potential therapeutic efficacy based on preclinical data. Due to a notable lack of in vivo studies on the therapeutic effects of PHTX3, this guide will draw comparisons with other modulators of Nav1.2 and related channels in established animal models of neurological disease, particularly epilepsy, for which Nav1.2 is a critical player.

Data Presentation: this compound and Comparators

The following tables summarize the quantitative data on the inhibitory activity of this compound and selected alternative sodium channel modulators.

Table 1: Inhibitory Concentration (IC50) of this compound (PaurTx3) on Voltage-Gated Sodium Channel Subtypes

Channel SubtypeIC50 (nM)Reference
Nav1.1610[2]
Nav1.20.6[1][2][3]
Nav1.342[2][4]
Nav1.4288[2]
Nav1.572[2][4]
Nav1.725[5]

Table 2: Comparison of Efficacy of Selected Nav Channel Modulators in Animal Models of Epilepsy

CompoundAnimal ModelNeurological DisorderKey Efficacy FindingsReference
This compound (PaurTx3) Brain Slices (in vitro)Neuronal HyperexcitabilitySuppresses fever-induced hyperexcitability.[3]
Anti-Nav1.1 Gene Therapy Dravet Syndrome Mouse ModelDravet Syndrome (Epilepsy)Ameliorates epilepsy and sudden death.[6]
Nav1.2 Haploinsufficiency Kcna1-/- Mouse ModelEpilepsy, SUDEPReduces seizure duration.[7]
BmK AS (Scorpion Toxin) PTZ-induced Epilepsy Model (Rats)EpilepsyProduced dose-dependent anticonvulsant activity.[8]

Note: Direct in vivo therapeutic efficacy data for this compound in animal models of neurological disorders is currently limited in the published literature. The toxicological effects, including ataxia and paralysis, have been observed upon injection in mice.[3]

Mechanism of Action and Signaling Pathways

This compound acts as a gating modifier of voltage-gated sodium channels. It binds to the voltage sensor in domain II of the Nav1.2 channel, causing a depolarizing shift in the voltage-dependence of activation and blocking the inward sodium current.[3] This modulation prevents the channel from opening in response to moderate depolarization, thereby reducing neuronal firing rates.[6]

dot

Phrixotoxin3_Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_outcome Physiological Outcome PHTX3 This compound Nav12 Nav1.2 Channel PHTX3->Nav12 Binds to Voltage Sensor (Domain II) Na_influx Na+ Influx Nav12->Na_influx Inhibits ActionPotential Action Potential Propagation ReducedExcitability Reduced Neuronal Hyperexcitability ActionPotential->ReducedExcitability Leads to Na_influx->ActionPotential Reduces

Caption: Mechanism of action of this compound on Nav1.2 channels.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for assessing the efficacy of compounds like this compound in relevant animal models.

Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

This model is widely used to screen for anticonvulsant activity.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: this compound (or vehicle control) would be administered via intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection at varying doses.

  • Seizure Induction: 30 minutes after drug administration, mice are injected with a sub-convulsive dose of PTZ (e.g., 35-45 mg/kg, i.p.).

  • Behavioral Observation: Mice are immediately placed in an observation chamber and monitored for 30 minutes for seizure activity. Seizure severity is scored using a standardized scale (e.g., Racine scale). Latency to the first seizure and the duration of seizures are also recorded.

  • Data Analysis: Comparison of seizure scores, latencies, and durations between the PHTX3-treated and vehicle-treated groups using appropriate statistical tests.

Formalin-Induced Inflammatory Pain Model in Mice

This model assesses analgesic efficacy in a model of persistent inflammatory pain.

  • Animals: Male Swiss Webster mice (20-25 g).

  • Drug Administration: this compound (or vehicle/positive control like morphine) is administered, typically via intrathecal (i.t.) injection, a short time prior to formalin injection.

  • Nociceptive Induction: A dilute formalin solution (e.g., 2.5% in saline, 20 µL) is injected subcutaneously into the plantar surface of the hind paw.

  • Behavioral Observation: Immediately after injection, the mouse is placed in an observation chamber. The cumulative time spent licking and biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, reflecting acute nociceptive pain) and the late phase (15-30 minutes post-injection, reflecting inflammatory pain).

  • Data Analysis: The total time spent in nociceptive behavior is calculated for each phase and compared between treatment groups.

dot

Experimental_Workflow_Pain_Model start Select Animal Cohorts (e.g., Male C57BL/6 Mice) acclimatization Acclimatization to Handling and Environment start->acclimatization baseline Baseline Behavioral Testing (e.g., von Frey, Hargreaves) acclimatization->baseline randomization Randomize into Treatment Groups baseline->randomization drug_admin Administer PHTX3, Vehicle, or Positive Control (e.g., intrathecal injection) randomization->drug_admin Treatment pain_induction Induce Neuropathic Pain (e.g., Paw Incision Model) drug_admin->pain_induction behavioral_assessment Post-operative Behavioral Assessment (Measure mechanical allodynia, thermal hyperalgesia) pain_induction->behavioral_assessment data_analysis Data Analysis and Statistical Comparison behavioral_assessment->data_analysis end Conclusion on Analgesic Efficacy data_analysis->end

References

Benchmarking Phrixotoxin-3: A Comparative Guide to Voltage-Gated Sodium Channel Gating Modifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Phrixotoxin-3 (PaurTx3) against other prominent gating modifier toxins that target voltage-gated sodium (Nav) channels. The data presented herein has been compiled from various studies to offer an objective overview of their relative potencies and selectivities. This information is intended to assist researchers in selecting the appropriate pharmacological tools for their specific experimental needs in the study of Nav channel function and for drug discovery efforts targeting these critical ion channels.

Quantitative Comparison of Gating Modifier Toxins

The inhibitory activity of this compound and its counterparts is typically quantified by their half-maximal inhibitory concentration (IC50) against a panel of Nav channel subtypes. The following table summarizes the available IC50 data for this compound, ProTx-I, ProTx-II, HwTx-IV, and Ceratotoxin-1. It is crucial to note that these values have been obtained from different studies using various experimental systems (e.g., Xenopus oocytes with two-electrode voltage clamp or mammalian cell lines with whole-cell patch clamp). Direct comparison of absolute values should be approached with caution; however, the data provides valuable insights into the relative potency and selectivity profile of each toxin.

ToxinNav1.1 (nM)Nav1.2 (nM)Nav1.3 (nM)Nav1.4 (nM)Nav1.5 (nM)Nav1.6 (nM)Nav1.7 (nM)Nav1.8 (nM)
This compound 610[1]0.6[1]42[1]288[1]72[1]---
ProTx-I ~50-100[2]~50-100[2]-~50-100[2]~50-100[2]-~50-100[2]27[2]
ProTx-II 30-150[3]30-150[3]30-150[3]30-150[3]30-150[3]30-150[3]0.3[3]30-150[3]
HwTx-IV -150338>10,000>10,000-26-
Ceratotoxin-1 5233-888323--Inhibits

Mechanism of Action: Trapping the Voltage Sensor

Gating modifier toxins, including this compound and its comparators, exert their effects by binding to the voltage-sensing domains (VSDs) of Nav channels. These domains, particularly VSDII and VSDIV, are responsible for detecting changes in the membrane potential and initiating the conformational changes that lead to channel opening (activation) and closing (inactivation). By binding to the extracellular linkers of these domains (e.g., S1-S2 and S3-S4 loops), these toxins can "trap" the voltage sensor in either a resting or an activated state. This trapping mechanism prevents the normal gating process, leading to an inhibition of the sodium current. For instance, trapping the VSD in a resting state shifts the voltage-dependence of activation to more depolarized potentials, requiring a stronger stimulus to open the channel.

Gating_Modifier_Mechanism cluster_membrane Cell Membrane cluster_channel Nav Channel Extracellular Extracellular Intracellular Intracellular VSD VSD S1-S4 Pore Pore S5-S6 VSD->Pore Gating movement Inhibition Inhibition of Action Potential VSD->Inhibition Traps voltage sensor in resting state Activation Channel Activation (Na+ influx) Pore->Activation Opens Toxin Gating Modifier Toxin (e.g., this compound) Toxin->VSD Binds to S3-S4 loop Inhibition->Activation Prevents

Caption: Mechanism of Nav channel inhibition by gating modifier toxins.

Experimental Workflow for Toxin Characterization

The functional effects of gating modifier toxins on Nav channels are typically assessed using electrophysiological techniques. The following diagram outlines a general workflow for characterizing the activity of a toxin like this compound.

Experimental_Workflow A Cell Preparation (e.g., Xenopus oocytes or HEK293 cells expressing a specific Nav subtype) B Electrophysiology Setup (Two-electrode voltage clamp or whole-cell patch clamp) A->B C Baseline Recording (Control Nav current) B->C D Toxin Application (Bath perfusion of this compound or comparator toxin) C->D E Post-Toxin Recording (Measure effect on Nav current) D->E F Data Analysis (IC50 determination, analysis of gating parameters) E->F G Comparative Analysis F->G

Caption: General experimental workflow for characterizing gating modifier toxins.

Experimental Protocols

The following provides a generalized methodology for assessing the inhibitory effects of gating modifier toxins on Nav channels using whole-cell patch clamp electrophysiology on mammalian cell lines (e.g., HEK293 or CHO) stably expressing a specific Nav channel subtype.

Cell Culture and Transfection:

  • Cells are cultured in appropriate media and maintained under standard conditions (e.g., 37°C, 5% CO2).

  • For transient expressions, cells are transfected with plasmids encoding the desired Nav channel α- and β-subunits using a suitable transfection reagent. Stable cell lines expressing the channel of interest are often preferred for consistency.

Electrophysiology:

  • Solutions:

    • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

    • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2 with CsOH.

  • Recording:

    • Whole-cell currents are recorded using a patch-clamp amplifier.

    • Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with the internal solution.

    • After establishing the whole-cell configuration, cell capacitance and series resistance are compensated.

  • Voltage Protocols:

    • For IC50 determination: Cells are held at a holding potential of -120 mV. A depolarizing test pulse to a voltage corresponding to the peak current (e.g., -10 mV) for a duration of 20-50 ms (B15284909) is applied at a regular interval (e.g., every 10-20 seconds). After obtaining a stable baseline current, the toxin is applied at increasing concentrations.

    • To assess the effect on voltage-dependence of activation: From a holding potential of -120 mV, a series of depolarizing steps (e.g., from -80 mV to +60 mV in 5 mV increments) are applied. The peak current at each voltage is measured before and after toxin application. The conductance (G) is calculated using the formula G = I / (V - Vrev), where I is the peak current, V is the test potential, and Vrev is the reversal potential. The conductance-voltage relationship is then fitted with a Boltzmann function to determine the half-activation voltage (V1/2).

    • To assess the effect on steady-state fast inactivation: From a holding potential of -120 mV, a series of 500 ms prepulses to various voltages (e.g., from -140 mV to 0 mV in 10 mV increments) are applied, followed by a short test pulse to a constant voltage (e.g., -10 mV) to measure the fraction of available channels. The resulting data is fitted with a Boltzmann function to determine the half-inactivation voltage (V1/2).

Data Analysis:

  • IC50 values are determined by fitting the concentration-response data with a Hill equation.

  • Changes in the voltage-dependence of activation and inactivation are determined by comparing the V1/2 values obtained in the absence and presence of the toxin.

References

Phrixotoxin-3: A Potent and Selective Modulator for Nav1.2 Channel Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The voltage-gated sodium channel Nav1.2, encoded by the SCN2A gene, is a critical player in the initiation and propagation of action potentials within the central nervous system. Its dysfunction is implicated in a range of neurological disorders, including epilepsy and autism spectrum disorder, making it a key target for therapeutic intervention. Phrixotoxin-3 (PaurTx3), a peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus, has emerged as a highly potent and selective pharmacological tool for probing the function of Nav1.2. This guide provides a comprehensive comparison of this compound with other notable Nav1.2 modulators, supported by experimental data and detailed protocols to aid researchers in their investigations.

This compound: A Profile

This compound is a 34-amino acid peptide that acts as a gating modifier toxin.[1][2] It exhibits exceptional potency for the Nav1.2 channel, with a reported half-maximal inhibitory concentration (IC50) of 0.6 nM.[3][4][5][6] Its mechanism of action involves the modulation of channel gating, causing a depolarizing shift in the voltage-dependence of activation and blocking the inward sodium current.[1][2][3][7] This is achieved through its interaction with the voltage sensor of domain II of the Nav1.2 channel.[2][3]

Comparative Analysis of Nav1.2 Modulators

While this compound stands out for its high affinity for Nav1.2, a variety of other natural toxins have been characterized for their effects on this channel. These compounds offer a range of potencies and mechanisms of action, providing a diverse toolkit for researchers. The following tables summarize the quantitative data for this compound and a selection of alternative compounds.

Table 1: Inhibitory Potency (IC50) of Selected Toxins on Nav1.2 and Other Nav Channel Subtypes

ToxinOriginTypeNav1.1 (nM)Nav1.2 (nM)Nav1.3 (nM)Nav1.4 (nM)Nav1.5 (nM)Nav1.6 (nM)Nav1.7 (nM)
This compound TarantulaGating Modifier610[6][8]0.6 [4][5][6][8]42[6][8]288[6][8]72[6][8]--
ProTx-II TarantulaGating Modifier-~15-fold less potent than Nav1.7---~6-fold less potent than Nav1.70.3-1.0
CcoTx1 TarantulaGating Modifier-Potent modulator-----
µ-Conotoxin KIIIA Cone SnailPore Blocker-Potent inhibitor-Potent inhibitor--Nanomolar affinity
µ-Conotoxin SmIIIA Cone SnailPore BlockerLeast potentNo difference in potencyMore potent than KIIIAMore potent than KIIIA-More potent than KIIIA-
µ-Conotoxin SxIIIC Cone SnailPore BlockerSimilar to KIIIANo difference in potencyMore potent than KIIIAMore potent than KIIIA-More potent than KIIIA-

Table 2: Effects of Selected Toxins on the Gating Properties of Nav1.2

ToxinEffect on Voltage-Dependence of ActivationEffect on Voltage-Dependence of Inactivation
This compound Depolarizing shift[1][2][3][7]-
ProTx-II Shifts to more positive potentials[9]-
µ-Conotoxin KIIIA Primarily a pore blocker, minimal gating modification[8][10]Primarily a pore blocker, minimal gating modification[8][10]

Signaling Pathway and Experimental Workflow

To visualize the interaction of this compound with the Nav1.2 channel and the typical experimental procedure for its characterization, the following diagrams are provided.

Phrixotoxin3_Nav1_2_Pathway cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Phrixotoxin3 This compound VSDII Voltage Sensor (Domain II) Phrixotoxin3->VSDII Binds to Block Block of Inward Current Phrixotoxin3->Block Shift Depolarizing Shift in Activation Phrixotoxin3->Shift Nav12 Nav1.2 Channel (Closed State) Pore Pore Nav12_Open Nav1.2 Channel (Open State) VSDII->Nav12_Open Gating Movement Na_Influx Na+ Influx Nav12_Open->Na_Influx Allows Depolarization Membrane Depolarization Na_Influx->Depolarization

Caption: Interaction of this compound with the Nav1.2 channel.

Electrophysiology_Workflow start Start cell_culture Cell Culture (e.g., HEK293 expressing Nav1.2) start->cell_culture patch_clamp Whole-Cell Patch Clamp Setup cell_culture->patch_clamp recording Record Baseline Nav1.2 Currents patch_clamp->recording toxin_app Apply this compound (or alternative compound) recording->toxin_app recording_post Record Nav1.2 Currents in presence of toxin toxin_app->recording_post washout Washout recording_post->washout recording_washout Record Nav1.2 Currents after washout washout->recording_washout data_analysis Data Analysis (IC50, Gating shifts) recording_washout->data_analysis end End data_analysis->end

References

A Comparative Analysis of Phrixotoxin-3 and ProTx-II on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two potent spider venom-derived peptides, Phrixotoxin-3 (PaurTx3) and ProTx-II, focusing on their inhibitory effects on voltage-gated sodium (Nav) channels. Both toxins are valuable research tools for dissecting the pharmacology of Nav channel subtypes and serve as scaffolds for the development of novel therapeutics targeting pain and other channelopathies.

At a Glance: Key Differences

FeatureThis compoundProTx-II
Primary Target Highly potent on Nav1.2Highly potent and selective for Nav1.7
Selectivity Profile Potent on Nav1.2, with moderate to low affinity for other subtypes.Exceptional selectivity for Nav1.7 over other Nav channel subtypes.
Mechanism of Action Gating modifier: causes a depolarizing shift in activation and blocks inward current.Gating modifier: shifts the voltage-dependence of activation to more positive potentials.
Binding Site Interacts with the voltage sensor in domain II (VSD II).Binds to the S3-S4 loop in the voltage-sensing domain II (VSD II).

Quantitative Analysis: Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and ProTx-II against a panel of human Nav channel subtypes. This data highlights the distinct selectivity profiles of these two toxins.

Nav Channel SubtypeThis compound IC50 (nM)ProTx-II IC50 (nM)
Nav1.1 288[1]30 - 150[2]
Nav1.2 0.6[1][3]30 - 150[2]
Nav1.3 42[1]30 - 150[2]
Nav1.4 72[1]39[4]
Nav1.5 610[1]20 - 30[5][6]
Nav1.6 Not Reported20 - 30[5][6]
Nav1.7 25[5]0.3[2]
Nav1.8 Not Reported27[7]

Mechanism of Action: Gating Modification

Both this compound and ProTx-II are classified as "gating modifier" toxins. Unlike pore blockers that physically occlude the ion conduction pathway, these peptides bind to the voltage-sensing domains (VSDs) of the channel. This interaction alters the conformational changes that the channel undergoes in response to changes in membrane potential, thereby inhibiting ion flow.

This compound modulates Nav channels by inducing a depolarizing shift in the voltage-dependence of activation and by blocking the inward sodium current.[1][3] It is understood to interact with the voltage sensor in domain II.[3]

ProTx-II , on the other hand, is well-characterized to bind to the extracellular S3-S4 linker of the voltage-sensing domain in domain II (VSD II).[8] This binding traps the voltage sensor in its resting state, making it more difficult for the channel to open in response to depolarization. This is observed as a shift in the voltage-dependence of activation to more positive potentials.[8]

General Mechanism of Gating Modifier Toxins on Nav Channels cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Nav Voltage-Gated Sodium Channel (Nav) VSD Voltage-Sensing Domain (VSD) Pore Pore Domain Activation Channel Activation VSD->Activation Undergoes conformational change VSD->Activation Influx Na+ Influx Pore->Influx Allows Toxin This compound or ProTx-II Toxin->VSD Binds to VSD Toxin->Activation Inhibits Na_ion_in Na+ Activation->Pore Opens Depolarization Membrane Depolarization Depolarization->VSD Triggers AP Action Potential Propagation Influx->AP Leads to

Caption: General mechanism of gating modifier toxins on Nav channels.

Experimental Protocols

The following are generalized experimental protocols for characterizing the effects of this compound and ProTx-II on Nav channels using whole-cell patch-clamp electrophysiology. These are based on methodologies described in the primary literature.

Cell Preparation and Heterologous Expression
  • Cell Lines: Human Embryonic Kidney (HEK293) cells or Xenopus laevis oocytes are commonly used for the heterologous expression of specific Nav channel subtypes.

  • Transfection: Cells are transiently or stably transfected with plasmids encoding the alpha and beta subunits of the desired human Nav channel.

Electrophysiological Recordings
  • Technique: Whole-cell patch-clamp technique is employed to record sodium currents.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).

  • Data Acquisition: Currents are amplified, filtered (e.g., at 5 kHz), and digitized.

Voltage-Clamp Protocols
  • Holding Potential: Cells are typically held at a hyperpolarized potential (e.g., -100 mV to -120 mV) to ensure channels are in a resting state.

  • Test Pulses: To elicit sodium currents, depolarizing voltage steps are applied (e.g., to 0 mV for 20-50 ms).

  • Dose-Response Analysis: To determine IC50 values, increasing concentrations of the toxin are perfused onto the cell while repeatedly applying the test pulse. The peak inward current at each concentration is measured and normalized to the control current. The data is then fitted to a Hill equation to calculate the IC50.

Experimental Workflow for IC50 Determination A Prepare cells expressing target Nav channel B Establish whole-cell patch-clamp configuration A->B C Record baseline sodium currents using a voltage-clamp protocol B->C D Perfuse cells with increasing concentrations of toxin C->D E Record sodium currents at each toxin concentration D->E F Measure peak inward current and normalize to baseline E->F G Plot normalized current vs. toxin concentration F->G H Fit data to Hill equation to determine IC50 G->H

Caption: Workflow for determining the IC50 of a toxin on Nav channels.

Signaling Pathways and Logical Relationships

The interaction of these toxins with Nav channels has direct implications for neuronal signaling. By inhibiting the initial influx of sodium that underlies the rising phase of an action potential, these toxins can effectively dampen or block neuronal excitability.

Impact of Toxin Binding on Neuronal Excitability cluster_toxin_action Toxin Interaction cluster_channel_effect Channel Function cluster_cellular_outcome Cellular Response cluster_physiological_effect Physiological Consequence Toxin This compound or ProTx-II Binding Binds to Nav Channel VSD Toxin->Binding Activation_Shift Shift in Voltage-Dependence of Activation Binding->Activation_Shift Inhibition Inhibition of Na+ Current Activation_Shift->Inhibition Reduced_AP Reduced Action Potential Firing Inhibition->Reduced_AP Blocked_Propagation Blocked Signal Propagation Reduced_AP->Blocked_Propagation Analgesia Analgesia (in nociceptive neurons) Blocked_Propagation->Analgesia

Caption: Logical flow from toxin binding to physiological effect.

Conclusion

This compound and ProTx-II are both potent inhibitors of voltage-gated sodium channels, yet they exhibit distinct selectivity profiles. This compound is a powerful tool for studying Nav1.2, a channel implicated in central nervous system function. In contrast, the high potency and selectivity of ProTx-II for Nav1.7 make it an invaluable molecular probe for investigating the role of this channel in pain signaling and a promising lead for the development of novel analgesics. The detailed understanding of their mechanisms of action and the availability of robust experimental protocols will continue to facilitate research in this critical area of pharmacology.

References

Assessing the Reversibility of Phrixotoxin-3 Block of Voltage-Gated Sodium Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reversibility of Phrixotoxin-3 (PaurTx3), a potent voltage-gated sodium (Nav) channel blocker, with other well-characterized Nav channel inhibitors. Understanding the kinetics of block and unblock is crucial for evaluating the therapeutic potential and safety profile of ion channel modulators. This document summarizes available data, outlines detailed experimental protocols for assessing reversibility, and presents signaling pathway and workflow diagrams to facilitate experimental design and data interpretation.

Introduction to this compound and Sodium Channel Blockers

This compound is a peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus. It is a potent blocker of several voltage-gated sodium channel subtypes, exhibiting particularly high affinity for Nav1.2.[1][2][3] Its mechanism of action involves the modulation of channel gating kinetics and a physical occlusion of the ion permeation pathway.[1][2] The reversibility of a channel blocker is a critical parameter, influencing its duration of action and potential for cumulative effects.

Sodium channel blockers can be broadly categorized based on their dissociation kinetics:

  • Rapidly Reversible Blockers: These compounds, such as lidocaine, dissociate from the channel on a timescale of seconds.[4]

  • Slowly Reversible Blockers: This category includes certain peptide toxins that can take minutes to hours to wash out.

  • Irreversible or Very Slowly Reversible Blockers: Blockers like tetrodotoxin (B1210768) (TTX) and some spider toxins can bind with such high affinity that their dissociation is negligible over the course of a typical experiment.[5][6]

Comparative Analysis of Reversibility

While detailed quantitative data on the washout kinetics of this compound are not extensively published, available literature suggests it exhibits rapidly reversible effects at nanomolar concentrations.[7] For a comprehensive comparison, this guide includes data on blockers with varying reversibility profiles.

BlockerTarget Nav Subtype(s)Reversibility ProfileWashout CharacteristicsReference(s)
This compound Nav1.2, Nav1.1, Nav1.3, Nav1.4, Nav1.5Rapidly ReversibleQualitative reports of rapid washout. Quantitative data on washout time constant and percent recovery is limited.[7]
Lidocaine Non-selective NavRapidly ReversibleDissociation time constant of 2-3 seconds. Recovery half-time of ~1.6 seconds.[4][8]
rSsp1a (Spider Toxin) Nav1.2, Nav1.3, Nav1.7Slowly ReversibleIncomplete washout after 30 minutes, with ~25-50% of channels recovering from block.[9]
Tetrodotoxin (TTX) TTX-sensitive NavsVery Slowly Reversible / IrreversibleDissociation can take hours, often considered irreversible in the timeframe of typical electrophysiology experiments.[10][11]
Cl6a (Spider Toxin) Nav1.7IrreversibleInduces sustained inhibition of Nav1.7 currents with no significant recovery upon washout.[5][6]

Experimental Protocols for Assessing Reversibility

The reversibility of an ion channel blocker is typically assessed using patch-clamp electrophysiology.

Cell Preparation and Electrophysiology Setup
  • Cell Culture: Culture cells heterologously expressing the specific Nav channel subtype of interest (e.g., HEK293 or CHO cells).

  • Electrophysiology Rig: Utilize a standard patch-clamp setup equipped with an amplifier, digitizer, and perfusion system for rapid solution exchange.

  • Solutions:

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.

    • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

    • Test Compound Solution: Prepare the blocker (e.g., this compound) in the external solution at the desired concentration.

Whole-Cell Voltage-Clamp Protocol
  • Establish Whole-Cell Configuration: Form a gigaseal between the patch pipette and the cell membrane and then rupture the membrane to achieve the whole-cell configuration.

  • Holding Potential: Clamp the cell membrane at a hyperpolarized potential (e.g., -100 mV) to ensure the majority of Nav channels are in the resting state.

  • Voltage Protocol: Elicit Nav currents by applying a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) at a regular interval (e.g., every 10 seconds).

  • Baseline Recording: Record stable baseline currents in the external solution for a few minutes.

  • Compound Application: Perfuse the cell with the test compound solution until a steady-state block is achieved. This is observed as a reduction in the peak inward current.

  • Washout: Switch the perfusion back to the external solution (without the blocker) and continuously record the recovery of the current over time. The duration of the washout period will depend on the expected reversibility of the compound (from minutes for rapidly reversible blockers to over 30 minutes for slowly reversible ones).

Data Analysis
  • Measure Peak Current: For each voltage step, measure the peak amplitude of the inward Na+ current.

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - (I_drug / I_baseline)) * 100

    • Where I_drug is the steady-state current in the presence of the blocker and I_baseline is the average baseline current.

  • Calculate Percent Recovery:

    • % Recovery = ((I_washout - I_drug) / (I_baseline - I_drug)) * 100

    • Where I_washout is the current measured at a specific time point during the washout phase.

  • Determine Washout Time Constant (τ_washout): Fit the time course of current recovery during washout to a single or double exponential function. The time constant(s) will provide a quantitative measure of the speed of unbinding.

Visualizing Experimental Workflow and Signaling

To aid in the conceptualization of the experimental process and the underlying molecular interactions, the following diagrams are provided.

G cluster_protocol Experimental Protocol Start Start Whole_Cell Establish Whole-Cell Configuration Start->Whole_Cell Baseline Record Baseline Currents Whole_Cell->Baseline Apply_Blocker Apply this compound Baseline->Apply_Blocker Washout Initiate Washout Apply_Blocker->Washout Record_Recovery Record Current Recovery Washout->Record_Recovery Analyze Analyze Data (% Recovery, τ_washout) Record_Recovery->Analyze End End Analyze->End

Fig. 1: Experimental workflow for assessing blocker reversibility.

G cluster_channel Voltage-Gated Sodium Channel cluster_block This compound Block Nav_Channel Na+ Channel (Closed) Nav_Open Na+ Channel (Open) Nav_Channel->Nav_Open Activation Depolarization Membrane Depolarization Depolarization->Nav_Channel Na_Influx Na+ Influx (Action Potential) Nav_Open->Na_Influx Inactivation Na+ Channel (Inactivated) Nav_Open->Inactivation Inactivation Blocked_Channel Blocked Na+ Channel (No Na+ Influx) PHTX3 This compound PHTX3->Nav_Open Binding Washout Washout of This compound Washout->Blocked_Channel Dissociation (Reversible)

References

Orthogonal Validation of Phrixotoxin-3 Effects Using Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pharmacological and genetic approaches to validate the effects of Phrixotoxin-3, a potent and selective blocker of the voltage-gated sodium channel NaV1.2. By juxtaposing experimental data from the application of this compound with findings from studies on Scn2a knockout models (the gene encoding NaV1.2), this document offers a framework for the orthogonal validation of ion channel modulators.

Introduction to this compound and its Target

This compound (PaurTx3) is a peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus. It is a highly potent and selective modulator of voltage-gated sodium channels (NaV), with a particularly high affinity for the NaV1.2 subtype.[1][2][3][4][5] The mechanism of action involves a depolarizing shift in the voltage-dependence of activation and a reduction of the inward sodium current, thereby suppressing neuronal excitability.[1][5] The selectivity of this compound for NaV1.2 makes it a valuable pharmacological tool for dissecting the physiological roles of this specific channel subtype.

Genetic models, particularly knockout mice lacking the Scn2a gene, provide a powerful complementary approach to validate the on-target effects of this compound and to understand the broader physiological consequences of NaV1.2 channel dysfunction.

Comparative Data: this compound vs. Genetic Knockout

The following tables summarize the key characteristics and effects of this compound and Scn2a genetic models, providing a basis for orthogonal validation.

Table 1: this compound Selectivity Profile

NaV SubtypeIC₅₀ (nM)Reference(s)
NaV1.2 0.6 [1][2][3][4]
NaV1.342[1][3][4]
NaV1.572[1][3][4]
NaV1.4288[1]
NaV1.1610[1]

Table 2: Comparison of Phenotypes: this compound Application vs. Scn2a Knockout

PhenotypeThis compound (Pharmacological Blockade)Scn2a Knockout (Genetic Ablation)Orthogonal Validation Principle
Neuronal Excitability Suppresses neuronal hyperexcitability in brain slices.[5]Heterozygous knockout leads to suppressed hippocampal neuronal excitability.Both pharmacological blockade and genetic deletion of NaV1.2 result in reduced neuronal firing, confirming the channel's role in excitability.
Synaptic Transmission Expected to reduce excitatory synaptic drive due to decreased action potential propagation.Heterozygous knockout shows decreased excitatory synaptic drive in the hippocampus.The convergence of effects on synaptic function strongly suggests that this compound's primary mechanism is through NaV1.2 inhibition.
Behavioral Effects In vivo administration in wild-type mice is expected to induce neurological deficits.Heterozygous knockout mice exhibit a range of behavioral phenotypes, including altered anxiety, sociability, and memory.Observing similar behavioral alterations upon this compound administration in wild-type mice as seen in Scn2a knockout mice would provide strong in vivo validation.
Compensation Acute application is unlikely to induce compensatory changes in other NaV subtypes.Chronic absence of NaV1.2 may lead to compensatory changes in the expression of other NaV channel subunits.Differences in outcomes can highlight acute vs. chronic effects of NaV1.2 loss.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.

Electrophysiological Recording in Acute Brain Slices

This protocol describes the whole-cell patch-clamp recording of sodium currents from neurons in acute brain slices from wild-type and Scn2a knockout mice to assess the effects of this compound.

Materials:

  • Wild-type and Scn2a heterozygous knockout mice (P21-P30)

  • Artificial cerebrospinal fluid (aCSF)

  • Slicing solution (ice-cold, oxygenated)

  • This compound stock solution

  • Patch pipettes (3-5 MΩ)

  • Internal pipette solution

  • Vibratome

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Slice Preparation: Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated slicing solution. Rapidly dissect the brain and prepare 300 µm coronal slices containing the region of interest (e.g., hippocampus or cortex) using a vibratome.

  • Recovery: Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.

  • Recording: Place a slice in the recording chamber and continuously perfuse with oxygenated aCSF at room temperature.

  • Cell Identification: Visualize neurons using DIC optics and establish a whole-cell patch-clamp configuration.

  • Data Acquisition: Record sodium currents in voltage-clamp mode. Use a voltage protocol to elicit and measure peak inward currents. A typical protocol involves holding the neuron at -80 mV and applying depolarizing steps from -70 mV to +20 mV in 5 mV increments.

  • Toxin Application: After obtaining a stable baseline recording, perfuse the slice with aCSF containing the desired concentration of this compound.

  • Data Analysis: Measure the peak sodium current amplitude before and after toxin application. Compare the percentage of current inhibition in neurons from wild-type and Scn2a knockout mice. A significantly reduced effect of this compound in knockout neurons validates its on-target activity.

In Vivo Toxin Administration and Behavioral Testing

This protocol outlines a hypothetical in vivo experiment to assess the behavioral effects of this compound in wild-type mice, which can then be compared to the known behavioral phenotype of Scn2a knockout mice.

Materials:

  • Wild-type adult mice

  • This compound

  • Sterile saline

  • Intracerebroventricular (ICV) injection apparatus

  • Behavioral testing equipment (e.g., open field arena, elevated plus maze)

Procedure:

  • Animal Preparation: Anesthetize mice and surgically implant a guide cannula targeting a lateral ventricle for ICV injection. Allow for a recovery period of at least one week.

  • Toxin Administration: Dissolve this compound in sterile saline to the desired concentration. Inject a small volume (e.g., 1-5 µL) of the toxin solution or vehicle (saline) into the lateral ventricle via the implanted cannula.

  • Behavioral Testing: At a specified time point after injection, subject the mice to a battery of behavioral tests to assess:

    • Locomotor Activity: Monitor total distance traveled, rearing frequency, and time spent in the center of an open field arena.

    • Anxiety-like Behavior: Measure time spent in the open and closed arms of an elevated plus maze.

    • Motor Coordination: Assess performance on a rotarod.

  • Data Analysis: Compare the behavioral parameters of this compound-treated mice with vehicle-treated controls. These results can then be compared to published data on the behavioral phenotype of Scn2a knockout mice.

Visualization of Pathways and Workflows

Signaling Pathway

cluster_membrane Cell Membrane NaV1_2 NaV1.2 Channel Na_Influx Na+ Influx NaV1_2->Na_Influx Mediates Phrixotoxin_3 This compound Phrixotoxin_3->NaV1_2 Blocks Scn2a_KO Scn2a Knockout Scn2a_KO->NaV1_2 Ablates Membrane_Depolarization Membrane Depolarization Na_Influx->Membrane_Depolarization Action_Potential Action Potential Firing Membrane_Depolarization->Action_Potential Neuronal_Excitability Neuronal Excitability Action_Potential->Neuronal_Excitability

Caption: this compound and Scn2a knockout both target the NaV1.2 channel, inhibiting neuronal excitability.

Experimental Workflow

cluster_pharm Pharmacological Arm cluster_genetic Genetic Arm WT_mice_p Wild-Type Mice PaurTx3_admin This compound Administration WT_mice_p->PaurTx3_admin WT_ephys Electrophysiology PaurTx3_admin->WT_ephys WT_behavior Behavioral Analysis PaurTx3_admin->WT_behavior Comparison Compare Phenotypes WT_ephys->Comparison WT_behavior->Comparison KO_mice Scn2a Knockout Mice KO_ephys Electrophysiology KO_mice->KO_ephys KO_behavior Behavioral Analysis KO_mice->KO_behavior KO_ephys->Comparison KO_behavior->Comparison

Caption: Orthogonal validation workflow comparing pharmacological and genetic approaches.

Comparison with Other Toxin-Genetic Model Validations

The orthogonal validation approach is not limited to this compound. The table below provides examples of other toxins targeting NaV channels and their validation using corresponding genetic models.

Table 3: Comparative Orthogonal Validation of NaV Channel Toxins

ToxinPrimary TargetGenetic ModelKey Validation FindingsReference(s)
This compound NaV1.2 Scn2a Knockout Reduced toxin efficacy in knockout neurons confirms on-target action.[5]
ProTx-IINaV1.7Scn9a KnockoutKnockout mice phenocopy aspects of congenital insensitivity to pain, a condition linked to NaV1.7 loss-of-function, providing a benchmark for ProTx-II's analgesic potential.
Huwentoxin-IVNaV1.6Scn8a KnockoutIn vivo studies suggest that the toxin's effects on neuromuscular function are mediated through NaV1.6 blockade.[6][6]

Conclusion

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Phrixotoxin-3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent biological materials like Phrixotoxin-3 are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. Due to the limited specific toxicological data available for this compound, it is imperative to treat this peptide toxin with a high degree of caution, adhering to established protocols for hazardous chemical and biological waste.[1] This guide provides a procedural, step-by-step approach to the proper disposal of this compound, from initial handling to final waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize the risk of accidental exposure. The toxicological properties of this compound have not been thoroughly investigated, necessitating a cautious approach.[1]

Essential PPE includes:

  • Gloves: Chemical-resistant disposable gloves, such as nitrile, are mandatory. Gloves should be changed immediately if they become contaminated.[2]

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.[2]

  • Lab Coat: A lab coat or gown should be worn to protect skin and clothing.[2]

  • Respiratory Protection: When handling lyophilized powder, which can easily become airborne, work should be conducted within a fume hood or biosafety cabinet to prevent inhalation.[2]

Waste Segregation and Containment

Proper segregation of waste at the point of generation is a critical first step in the safe disposal of this compound.[3] All materials that have come into contact with the toxin must be considered contaminated and disposed of as hazardous waste.

Establish three primary waste streams:

  • Solid Waste: This includes contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.[3] Collect this waste in a dedicated, clearly labeled, leak-proof container (e.g., a high-density polyethylene (B3416737) container).[3]

  • Liquid Waste: This stream is for unused or expired this compound solutions and contaminated buffers.[3] Collect liquid waste in a labeled, leak-proof, and chemically resistant container that is compatible with the solvents used.[3]

  • Sharps Waste: Needles, syringes, and any other contaminated items that can puncture the skin must be disposed of immediately in a designated, puncture-resistant sharps container.[3]

Safety and Handling Data Guideline Reference
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety glasses/goggles, lab coat. Use a fume hood for powders.[2]
Spill Response (Powder) Gently cover with a dampened absorbent paper to avoid raising dust. Wet the paper before cleaning up.[3][4]
Spill Response (Liquid) Absorb with inert material like sand or vermiculite.[3]
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][1][2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.[1][2][1][2]
Waste Containers Use dedicated, clearly labeled, leak-proof containers for solid, liquid, and sharps waste.[3]

Inactivation of this compound Waste

Whenever feasible, this compound waste should be inactivated to render it non-toxic before final disposal.[5][6] The choice of inactivation method will depend on the nature of the waste (solid or liquid) and its compatibility with the experimental materials. It is crucial to note that any inactivation procedure must be validated in-house to confirm its efficacy.[7][8]

Potential Inactivation Methods:

  • Chemical Inactivation:

    • Sodium Hypochlorite (B82951) (Bleach): A common and effective method for decontaminating peptide waste is treatment with a solution of sodium hypochlorite (e.g., 6% bleach).[9] The waste should be soaked for a sufficient contact time to ensure complete inactivation.

    • Acids/Bases: Extreme pH can denature peptides. Treatment with a strong acid (e.g., 1M HCl) or a strong base (e.g., 1M NaOH) can be an effective inactivation method. The waste should be neutralized before final disposal.

  • Physical Inactivation:

    • Autoclaving: Steam autoclaving at a temperature of at least 121°C for 60 minutes is a standard method for inactivating biological waste.[10] For larger volumes, the duration may need to be extended to ensure complete heat penetration.[10]

Step-by-Step Disposal Protocol

  • Wear Appropriate PPE: Before handling any this compound waste, ensure you are wearing the necessary personal protective equipment.

  • Segregate Waste: At the point of generation, place all contaminated materials into the appropriate, labeled waste containers (solid, liquid, or sharps).[3]

  • Inactivate Waste (if applicable): If your institution's protocols require inactivation, treat the collected waste using a validated chemical or physical method.

  • Store Waste Securely: Keep all hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Coordinate with Environmental Health and Safety (EHS): Contact your institution's EHS department for guidance on the final disposal procedures.[2] They will arrange for the collection and proper disposal of the hazardous waste in accordance with local, state, and federal regulations.[2][3]

  • Maintain Records: Keep a detailed record of the generation, inactivation, and disposal of all this compound waste.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_generation Waste Generation & Segregation cluster_treatment Waste Treatment cluster_disposal Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) generation This compound Experimentation ppe->generation solid Solid Waste (Tips, Gloves, Tubes) generation->solid liquid Liquid Waste (Solutions, Buffers) generation->liquid sharps Sharps Waste (Needles, Syringes) generation->sharps inactivation Inactivation (e.g., Chemical or Autoclave) solid->inactivation Optional, if required storage Secure Temporary Storage liquid->inactivation Optional, if required sharps->storage inactivation->storage ehs Contact EHS for Pickup storage->ehs final_disposal Compliant Hazardous Waste Disposal ehs->final_disposal

Caption: Workflow for the Proper Disposal of this compound.

By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound and ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Phrixotoxin-3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Phrixotoxin-3, a potent neurotoxin. Adherence to these protocols is mandatory to ensure personnel safety and prevent accidental exposure.

This compound is a peptide toxin derived from the venom of the Chilean copper tarantula, Phrixotrichus auratus.[1] It is a potent blocker of voltage-gated sodium channels, with particularly high affinity for the NaV1.2 subtype.[2][3] In vivo studies have demonstrated that injection of this compound can cause severe neurological effects in mice, including immediate general ataxia, semi-paralysis, and reduced breathing, ultimately leading to death.[1][3] Given its potent biological activity, all handling of this compound must be conducted with stringent safety measures in place.

Operational Plan: From Receipt to Use

All personnel must be thoroughly trained on the risks associated with this compound and the procedures outlined below before handling the toxin.

1. Receiving and Storage:

  • Upon receipt, immediately inspect the package for any signs of damage or leakage in a designated containment area.

  • This compound is typically supplied as a lyophilized powder and should be stored at -20°C in a tightly sealed container.[4]

  • The storage location must be clearly labeled with "Potent Neurotoxin" and access restricted to authorized personnel only.

2. Personal Protective Equipment (PPE): A comprehensive PPE strategy is the primary barrier against exposure.[5] The following PPE is mandatory when handling this compound in its lyophilized or reconstituted form:

  • Gloves: Double gloving with powder-free nitrile gloves is required.[5][6] Gloves must be changed immediately if contaminated or torn.

  • Gown: A disposable, long-sleeved, solid-front gown with tight-fitting cuffs is necessary to protect the body.[6][7]

  • Eye Protection: Chemical splash goggles and a full-face shield are required to protect the eyes and face from splashes.[6][8]

  • Respiratory Protection: Due to the risk of aerosolization of the lyophilized powder, all handling of the solid form must be conducted within a certified Class II Biosafety Cabinet (BSC) or a fume hood.[5][7] For activities with a higher risk of aerosol generation, a NIOSH-approved respirator (e.g., N95 or higher) may be required.[6][9]

  • Shoe Covers: Disposable shoe covers should be worn to prevent the tracking of contaminants outside of the designated work area.[6]

3. Reconstitution and Handling:

  • Before use, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent moisture absorption.

  • All reconstitution and subsequent dilutions must be performed within a certified Class II BSC or fume hood.[5]

  • This compound is soluble in water. Use sterile, deionized water or an appropriate buffer for reconstitution. For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO and then diluting with an aqueous solution may be necessary.[2]

  • Use only calibrated pipettes with aerosol-resistant tips.

  • Avoid creating aerosols.

  • Work in a designated and clearly marked area to contain any potential spills.[5]

Quantitative Data: Biological Activity

The following table summarizes the inhibitory concentrations (IC50) of this compound on various voltage-gated sodium channel subtypes.

Channel SubtypeIC50 (nM)
NaV1.20.6
NaV1.342
NaV1.572
NaV1.1288
NaV1.4610

(Data sourced from MedchemExpress and R&D Systems)[4][2]

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.[5]

  • Inhalation: Move the individual to fresh air immediately.[5]

  • Ingestion: Do not induce vomiting.

Seek immediate medical attention for any known or suspected exposure. Provide the Safety Data Sheet (SDS) or this document to the medical personnel.

Spill Response:

  • Evacuate the immediate area.

  • Alert others and your supervisor.

  • If the spill is contained within the BSC, decontaminate the area using an appropriate method.

  • For spills outside of a containment device, use a chemical spill kit to absorb the material.[5]

  • All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan

All materials that have come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.[5]

  • Solid Waste: This includes used vials, pipette tips, gloves, gowns, and any other contaminated disposable materials. Collect these in a designated, leak-proof, and clearly labeled hazardous waste container.[5]

  • Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions containing this toxin down the drain.[5]

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.

Visual Workflow for Safe Handling

Phrixotoxin3_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in BSC/Fume Hood) cluster_disposal Waste Disposal start Start: Receive this compound storage Store at -20°C in Labeled, Secure Location start->storage Inspect Package ppe Don Full PPE: - Double Gloves - Gown - Eye/Face Protection - Respirator (if needed) storage->ppe Before Handling equilibrate Equilibrate Vial to Room Temperature ppe->equilibrate reconstitute Reconstitute with Appropriate Solvent equilibrate->reconstitute experiment Perform Experiment reconstitute->experiment waste_collection Collect All Contaminated Waste (Solid & Liquid) experiment->waste_collection decontaminate Decontaminate Work Area waste_collection->decontaminate end_node End: Secure Storage of Stock Solution decontaminate->end_node Proper Disposal

Caption: Workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.